4,5-Dichlorothiophene-2-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWLTRKVRJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333794 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126714-85-0 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorothiophene-2-sulfonyl chloride is a vital heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a reactive sulfonyl chloride group and two chlorine atoms on a thiophene ring—offers a versatile platform for the synthesis of complex molecular architectures. The sulfonamide linkage, readily formed from this sulfonyl chloride, is a cornerstone pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, designed to empower researchers in its effective and safe utilization.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₄HCl₃O₂S₂ and a molecular weight of 251.54 g/mol .[1][2] While some physical properties are predicted, they provide a useful guide for experimental work.
| Property | Value | Source |
| CAS Number | 126714-85-0 | [2] |
| Molecular Formula | C₄HCl₃O₂S₂ | [2] |
| Molecular Weight | 251.54 g/mol | [2] |
| Melting Point | 54-58 °C (lit.) | [1] |
| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [1] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | - |
| Solubility | Reacts with water. Soluble in many organic solvents. | Inferred |
Synthesis of this compound
A likely starting material for this synthesis is 2,3-dichlorothiophene. The chlorosulfonation reaction introduces the sulfonyl chloride group onto the thiophene ring.
Caption: Proposed synthesis of this compound.
General Experimental Considerations for Chlorosulfonation:
Chlorosulfonation is a highly exothermic and hazardous reaction that should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: The reaction is typically carried out in a flask equipped with a dropping funnel, a stirrer, and a system to vent the evolved hydrogen chloride gas to a scrubber.
-
Reagent Addition: The 2,3-dichlorothiophene would be cooled to a low temperature (e.g., 0 °C) before the slow, dropwise addition of chlorosulfonic acid. This controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction and Workup: After the addition is complete, the reaction mixture is typically stirred at a controlled temperature until the reaction is complete. The reaction is then carefully quenched by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent, washed, dried, and purified, often by distillation or crystallization.
Reactivity and Applications in Synthesis
The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. This allows for facile reactions with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is the most common and significant transformation of this compound. This reaction, typically carried out in the presence of a base like pyridine or triethylamine, readily yields N-substituted 4,5-dichlorothiophene-2-sulfonamides.[3]
Caption: General reaction scheme for sulfonamide synthesis.
A Detailed, Step-by-Step Protocol for Sulfonamide Synthesis:
This protocol is a general guideline and may require optimization for specific amines.[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The combined organic layers should be washed successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.
-
Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore, and dichlorothiophene-containing sulfonamides are of significant interest in drug discovery.[3] The chlorine substituents on the thiophene ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific drugs derived directly from this compound are not prominently documented in the reviewed literature, the resulting sulfonamide derivatives are explored for a range of therapeutic applications, including as enzyme inhibitors.[3]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the single proton on the thiophene ring. Its chemical shift would be influenced by the electron-withdrawing effects of the sulfonyl chloride and chlorine substituents. The ¹³C NMR spectrum would display four distinct signals for the four carbons of the thiophene ring.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the sulfonyl chloride group and the loss of SO₂.
Safety, Handling, and Storage
This compound is a reactive and corrosive compound that requires careful handling. The following safety precautions are based on data for analogous sulfonyl chlorides and should be strictly followed.[2][4]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Handle under an inert atmosphere where possible to prevent reaction with moisture.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store in a corrosives area.
-
Keep away from incompatible materials such as strong bases and water.[2]
-
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its ability to readily form sulfonamides makes it a key intermediate in the development of new therapeutic agents and functional materials. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation of its properties, synthesis, reactivity, and safe handling based on established chemical principles and data from analogous compounds. Researchers employing this reagent are encouraged to proceed with caution, utilizing the general protocols provided as a starting point for their specific applications.
References
- PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]
- Organic Syntheses. Thiophenol. [Link]
- NIST WebBook. 2,5-Dichlorothiophene-3-sulfonyl chloride. [Link]
- NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
- ResearchGate.
- ChemBK. This compound. [Link]
- PubChem. Tartrate salt of 5-chloro-thiophene-2-carboxylic acid... [Link]
- Google Patents.
- Google Patents. Process for making 2,5-dichlorothiophene.
- Google Patents. Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
Sources
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Structure, Analysis, and Application
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiophene scaffold, are of immense interest due to their unique electronic properties and ability to engage in a wide range of biological interactions. This compound stands out as a highly valuable and versatile intermediate. Its pre-functionalized thiophene core, featuring two chlorine atoms and a highly reactive sulfonyl chloride group, offers chemists a powerful tool for constructing complex molecular architectures.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will delve into its core chemical structure, detail robust methods for its synthesis and analysis, explore its reactivity with a focus on creating sulfonamide libraries, and discuss critical safety and handling protocols. The objective is to equip researchers, chemists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this key reagent in their research endeavors.
Chemical Identity and Physicochemical Profile
The unique arrangement of functional groups on the thiophene ring dictates the reactivity and utility of this compound. The electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group significantly influences the aromaticity and electrophilicity of the molecule.
Caption: Chemical Structure of this compound.
A summary of its key physical and chemical properties is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 126714-85-0 | |
| Molecular Formula | C₄HCl₃O₂S₂ | |
| Molecular Weight | 251.54 g/mol | |
| Appearance | Light yellow solid (typical) | |
| Melting Point | 54-58 °C | |
| Boiling Point | 338.7 ± 42.0 °C (Predicted) | |
| Density | 1.803 g/cm³ (Predicted) | |
| InChI Key | IVTWLTRKVRJPNG-UHFFFAOYSA-N |
Synthesis and Core Reactivity
Synthesis: A Protocol Grounded in Established Chemistry
Experimental Protocol: Synthesis via Chlorosulfonation
Causality Note: This procedure leverages the high reactivity of chlorosulfonic acid to directly install the sulfonyl chloride moiety onto the electron-rich thiophene ring. The reaction is conducted at low temperatures to manage the exothermic nature of the reaction and to prevent potential side reactions or degradation of the starting material.
Materials:
-
2,3-Dichlorothiophene (1.0 eq)
-
Chlorosulfonic acid (3.0-5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice/water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (e.g., 4.0 eq). Cool the flask to 0 °C in an ice-water bath. Rationale: An inert atmosphere prevents reaction with atmospheric moisture, and pre-cooling prepares for the exothermic addition of the thiophene.
-
Substrate Addition: Slowly add 2,3-dichlorothiophene (1.0 eq) dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Rationale: Slow, controlled addition is critical to dissipate heat and prevent runaway reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Rationale: This quenches the reactive chlorosulfonic acid and precipitates the organic product. Extreme caution is required as this is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x volume). Rationale: DCM is an effective solvent for the product and is immiscible with water, allowing for efficient extraction.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Rationale: The water wash removes residual acid, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes excess water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Core Reactivity: The Gateway to Sulfonamides
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it an excellent target for nucleophiles. Its most significant application is the reaction with primary or secondary amines to form stable N-substituted sulfonamides, a cornerstone pharmacophore in drug discovery.
The reaction proceeds via a classical nucleophilic substitution mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.
Caption: Reaction scheme for the synthesis of N-substituted sulfonamides.
Analytical and Spectroscopic Validation
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach provides a self-validating system for quality control.
Caption: A typical workflow for the analytical validation of the target compound.
Expected Spectroscopic Data:
| Technique | Expected Observation | Rationale |
| ¹H NMR | A single singlet peak in the aromatic region (~7.5-8.0 ppm). | Corresponds to the single proton at the C3 position of the thiophene ring. |
| ¹³C NMR | Four distinct signals in the aromatic region. | Represents the four unique carbon atoms of the dichlorothiophene ring. |
| IR Spectroscopy | Strong, characteristic absorption bands at ~1370-1410 cm⁻¹ and ~1160-1200 cm⁻¹. | These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |
| Mass Spec (EI) | Molecular ion (M⁺) peak cluster around m/z 250, 252, 254. | The complex isotopic pattern is due to the presence of three chlorine atoms (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and two sulfur atoms (³²S/~95%, ³⁴S/~4.2%). This pattern is a definitive fingerprint for the compound. |
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold for generating libraries of novel sulfonamides. The sulfonamide functional group is a privileged structure in medicinal chemistry, present in a wide array of approved drugs, including antibacterials, diuretics, and anticancer agents.
By reacting this sulfonyl chloride with a diverse collection of primary and secondary amines, researchers can rapidly create a multitude of unique compounds. The dichlorothiophene core provides a rigid, lipophilic scaffold, while the variable 'R' groups from the amine can be tailored to probe specific interactions within a biological target. The chlorine atoms also serve as potential handles for further functionalization through cross-coupling reactions, adding another layer of synthetic versatility. Thiophene-based sulfonamides have demonstrated a wide range of biological activities, making this a promising scaffold for identifying new lead compounds.
Safety, Handling, and Storage
As a highly reactive chemical, strict adherence to safety protocols is mandatory when working with this compound.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas (HCl). It is harmful if swallowed or inhaled.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.
-
Avoid breathing dust. Do not allow the material to come into contact with skin or eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong bases.
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
-
Store in a designated corrosives area and ensure it is locked up.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and synthetic accessibility make it an ideal starting point for the synthesis of diverse sulfonamide libraries. By understanding its chemical properties, mastering its handling, and leveraging its reactivity, researchers can unlock its full potential to build novel molecules that may one day become life-saving therapeutics.
References
- ChemBK. This compound. [Link]
- Supporting Information.
- International Journal of Pharmaceutical Sciences Review and Research.
- Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl chlorides with HCO2Li•H2O. [Link]
- PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. [Link]
- Win-Win Chemical. 13656-52-5 | 4,5-dichloro-2-fluorobenzenesulfonyl chloride. [Link]
- PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- PrepChem.com. Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. [Link]
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
- PubChem. 4-Amino-5-chlorothiophene-2-sulfonyl chloride. [Link]
- GSRS. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. [Link]
- Progress in Chemistry.
- SDBS. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum. [Link]
- Homework.Study.com.
Executive Summary: The Strategic Value of a Dichlorinated Thiophene Scaffold
An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride
This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, reactivity, and applications.
This compound is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. Its utility is derived from the convergence of two key structural features: a reactive sulfonyl chloride group and a dichlorinated thiophene core. The sulfonyl chloride moiety serves as a robust electrophilic handle for the facile synthesis of sulfonamides, a privileged pharmacophore present in a wide array of FDA-approved drugs. Concurrently, the dichlorinated thiophene ring imparts a unique set of physicochemical properties, including increased lipophilicity and metabolic stability, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide will delve into the fundamental chemistry of this reagent, its synthetic utility, and practical considerations for its use in the laboratory.
Core Molecular Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis.
Identity and Structure
The molecular identity of this compound is defined by its specific arrangement of atoms and bonds.
Caption: Molecular Structure of this compound.
Physicochemical Data
Quantitative data provides the necessary parameters for reaction planning and safety assessments. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₃O₂S₂ | |
| Molecular Weight | 251.54 g/mol | |
| CAS Number | 126714-85-0 | |
| Appearance | White to off-white solid | |
| Melting Point | 54-58 °C | |
| Predicted Boiling Point | 338.7 ± 42.0 °C | |
| Predicted Density | 1.803 ± 0.06 g/cm³ | |
| InChI Key | IVTWLTRKVRJPNG-UHFFFAOYSA-N |
Chemical Reactivity and Synthetic Logic
The synthetic utility of this compound is centered on the predictable and efficient reactivity of the sulfonyl chloride group.
The Electrophilic Nature of the Sulfonyl Chloride
The sulfur atom in the sulfonyl chloride moiety is highly electrophilic. This is a consequence of being bonded to two electronegative oxygen atoms and a chlorine atom, which inductively withdraw electron density. This electronic arrangement makes the sulfur atom an excellent target for nucleophilic attack, which is the foundational principle of its synthetic applications.
An In-depth Technical Guide to the Solubility of 4,5-Dichlorothiophene-2-sulfonyl Chloride in Organic Solvents
This guide provides a detailed exploration of the solubility characteristics of 4,5-Dichlorothiophene-2-sulfonyl chloride, a crucial reagent in synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe handling. This document delineates the physicochemical properties of the compound, offers a qualitative solubility profile, presents a robust experimental protocol for quantitative solubility determination, and discusses the implications of solvent selection for its synthetic applications.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science.[1] Its utility primarily stems from the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives.[1] These functional groups are prevalent in a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The substitution pattern on the thiophene ring provides a unique electronic and steric profile that influences the reactivity and physicochemical properties of the final products. Given its role as a reactant, understanding its solubility in various organic solvents is a critical first step in reaction design and process development.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. Key parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 126714-85-0 | [2] |
| Molecular Formula | C₄HCl₃O₂S₂ | [2] |
| Molecular Weight | 251.54 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [3] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [3] |
The presence of the polar sulfonyl chloride group and the relatively nonpolar dichlorothiophene ring results in a nuanced solubility profile. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes the compound susceptible to reaction with nucleophilic solvents.[1]
Qualitative Solubility Profile
While comprehensive quantitative solubility data for this compound is not extensively documented in the public domain, a qualitative assessment can be derived from the principle of "like dissolves like" and the known reactivity of sulfonyl chlorides.
-
Aprotic Polar Solvents: The compound is expected to exhibit good solubility in aprotic polar solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can solvate the polar sulfonyl chloride group without reacting with it.
-
Aprotic Nonpolar Solvents: Solubility in nonpolar solvents like hexanes and toluene is likely to be lower, although the dichlorothiophene ring will contribute to some degree of solubility.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent solvents for sulfonyl chlorides due to a favorable combination of polarity and their aprotic nature.[4]
-
Protic Solvents: Caution is strongly advised with protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. While the compound may initially appear to dissolve, it will likely undergo solvolysis, where the solvent acts as a nucleophile and reacts with the sulfonyl chloride.[5] This reaction leads to the formation of the corresponding sulfonic acid or sulfonate ester/amide, and thus the original compound is consumed.
Quantitative Solubility Determination: An Experimental Protocol
For researchers requiring precise solubility data for process optimization or modeling, the following experimental protocol is recommended.
Objective: To determine the quantitative solubility of this compound in a selected anhydrous organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Volumetric flasks
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a suitable detector.
-
Anhydrous sodium sulfate or magnesium sulfate for drying (if necessary)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Dilution:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-calibrated micropipette. It is important not to disturb the solid at the bottom of the vial.
-
Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
The analytical method should be specific for this compound and be able to distinguish it from any potential degradation products.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
Caption: Decision-making process for solvent selection in synthesis.
Conclusion
While quantitative solubility data for this compound remains scarce in the literature, a comprehensive understanding of its physicochemical properties and reactivity allows for a reasoned approach to solvent selection. For applications demanding precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. By carefully considering the principles of solubility and chemical compatibility, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
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"4,5-Dichlorothiophene-2-sulfonyl chloride" physical and chemical properties
An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its utility is defined by the reactive sulfonyl chloride group and the unique electronic and steric profile conferred by the dichlorinated thiophene ring.[1] Thiophene-based molecules are integral to a wide array of therapeutic agents, where they can enhance efficacy, modulate pharmacokinetic properties, and reduce off-target effects.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of this compound, serving as a technical resource for scientists and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 126714-85-0 | [3][4] |
| Molecular Formula | C₄HCl₃O₂S₂ | [3] |
| Molecular Weight | 251.54 g/mol | [3] |
| Melting Point | 54-58 °C | [5] |
| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [5] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [5] |
| IUPAC Name | This compound | [4] |
Synthesis and Purification
The general workflow for such a synthesis and subsequent purification is outlined below.
Caption: General workflow for synthesis and purification.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[7] This makes it an excellent reagent for forming sulfonamides and sulfonate esters, which are key functional groups in a vast number of pharmaceuticals.[1][7]
Sulfonamide Formation
The reaction with primary or secondary amines to yield sulfonamides is the most prominent application.[7] Sulfonamides are a cornerstone pharmacophore, found in antibacterial, anti-inflammatory, and anticancer agents.[1] The reaction proceeds via a classical nucleophilic substitution mechanism.
Caption: Reaction mechanism for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a standard laboratory method for the synthesis of N-substituted sulfonamides using this compound.[1]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous base (e.g., pyridine or triethylamine, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Amine Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution. Causality: Cooling is critical to manage the exothermicity of the reaction and prevent side reactions.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes. Causality: Dropwise addition maintains temperature control and prevents rapid, uncontrolled reaction rates.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography or recrystallization.
-
Confirm the identity and purity of the final sulfonamide product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Sulfonate Ester Formation
Analogous to sulfonamide synthesis, this compound reacts with alcohols in the presence of a non-nucleophilic base like pyridine to form sulfonate esters.[8] This reaction is often used to convert alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions.[8]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not detailed in the search results, data from closely related thiophene sulfonyl chlorides provides essential guidance.[9][10][11]
-
Hazards: This class of compounds is typically classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[11][12] It is also moisture-sensitive and may release toxic gases (HCl) upon contact with water.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a full-face shield.[12]
-
A lab coat.
-
-
Handling: Use only in an inert, dry atmosphere. Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of any dust or vapors.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the sulfonyl chloride group, allows for the straightforward construction of sulfonamides and sulfonate esters, which are critical motifs in drug discovery and development.[1][7] The dichloro-substituents on the thiophene ring offer additional opportunities for modulating molecular properties or for further functionalization. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
[15] Matrix Scientific. This compound. matrixscientific.com. Accessed January 9, 2026. [7] Angene Chemical. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. angenechemical.com. Accessed January 9, 2026. [16] Supplemental Information: Synthesis of sulfonyl chloride substrate precursors. pubs.acs.org. Accessed January 9, 2026. [5] ChemBK. This compound. chembk.com. Accessed January 9, 2026. [17] PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. pubchem.ncbi.nlm.nih.gov. Accessed January 9, 2026. [14] Angene Chemical. Safety Data Sheet. angenechemical.com. Accessed January 9, 2026. [18] BLD Pharm. 4,5-Dichlorothiophene-2-carboxylic acid | 31166-29-7. bldpharm.com. Accessed January 9, 2026. [9] Thermo Fisher Scientific. SAFETY DATA SHEET. fishersci.com. Accessed January 9, 2026. Ambeed. The Crucial Role of Thiophene Intermediates in Drug Discovery. ambeed.com. Accessed January 9, 2026. [19] Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride 96. sigmaaldrich.com. Accessed January 9, 2026. [10] Fisher Scientific. SAFETY DATA SHEET. fishersci.com. Accessed January 9, 2026. [1] Benchchem. Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. benchchem.com. Accessed January 9, 2026. [3] Santa Cruz Biotechnology. This compound | CAS 126714-85-0. scbt.com. Accessed January 9, 2026. [13] Fisher Scientific Chemicals. SAFETY DATA SHEET. fishersci.com. Accessed January 9, 2026. [4] Sigma-Aldrich. This compound | 126714-85-0. sigmaaldrich.com. Accessed January 9, 2026. ChemicalBook. 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7. chemicalbook.com. Accessed January 9, 2026. [11] PubChem. 5-Chlorothiophene-2-sulfonyl chloride. pubchem.ncbi.nlm.nih.gov. Accessed January 9, 2026. [20] ChemSynthesis. 5-chloro-2-thiophenesulfonyl chloride. chemsynthesis.com. Accessed January 9, 2026. [21] PubChem. 4-Amino-5-chlorothiophene-2-sulfonyl chloride. pubchem.ncbi.nlm.nih.gov. Accessed January 9, 2026. [12] Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride Safety Information. sigmaaldrich.com. Accessed January 9, 2026. [22] PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ncbi.nlm.nih.gov. Accessed January 9, 2026. [23] PrepChem.com. Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. prepchem.com. Accessed January 9, 2026. [24] Semantic Scholar. Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. semanticscholar.org. Accessed January 9, 2026. [25] Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. progchem.ac.cn. Accessed January 9, 2026. [26] Win-Win Chemical. 13656-52-5 | 4,5-dichloro-2-fluorobenzenesulfonyl chloride. win-winchemical.com. Accessed January 9, 2026. [27] LGC Standards. 4,5-Dichlorothiophene-2-carboxylic Acid. lgcstandards.com. Accessed January 9, 2026. [28] NIST WebBook. 2-Thiophenesulfonyl chloride. webbook.nist.gov. Accessed January 9, 2026. [8] Homework.Study.com. The three sulfonyl chloride below are widely used for the preparation of sulfanate esters... homework.study.com. Accessed January 9, 2026. [29] PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. pubmed.ncbi.nlm.nih.gov. Accessed January 9, 2026. [30] Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. pubs.rsc.org. Accessed January 9, 2026. [31] BLD Pharm. 16629-19-9|Thiophene-2-sulfonyl chloride. bldpharm.com. Accessed January 9, 2026.
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"4,5-Dichlorothiophene-2-sulfonyl chloride" reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 4,5-Dichlorothiophene-2-sulfonyl chloride
Executive Summary
This compound (CAS No. 126714-85-0) is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of drug discovery and materials science. Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, which readily engages with nucleophiles to form stable sulfonamides and sulfonate esters. Concurrently, the dichlorinated thiophene ring offers a unique electronic landscape, influencing both the reactivity of the sulfonyl chloride moiety and providing sites for further, albeit more challenging, functionalization. This guide offers a detailed exploration of this reagent's core reactivity, providing field-proven insights into its handling, reaction mechanisms, and synthetic applications, grounded in authoritative references.
Introduction: A Versatile Heterocyclic Intermediate
The thiophene ring is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and biological efficacy. This compound combines this important heterocycle with a versatile sulfonyl chloride functional group. The presence of two chlorine atoms on the thiophene ring not only modulates the electronic properties of the molecule but also provides potential handles for subsequent chemical transformations. This unique combination makes it an exceptionally adaptable intermediate for constructing complex molecular architectures, enabling the synthesis of novel drug candidates and advanced organic materials. Its primary utility lies in its role as a precursor to a wide array of sulfonamides, a pharmacophore integral to numerous therapeutic agents.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for ensuring the reagent's integrity and for laboratory safety. The compound is moisture-sensitive and can react violently with water.
| Property | Value | Reference |
| CAS Number | 126714-85-0 | |
| Molecular Formula | C₄HCl₃O₂S₂ | |
| Molecular Weight | 251.54 g/mol | |
| Appearance | Solid (Typical) | - |
| Key Hazards | Corrosive, Causes severe skin burns and eye damage, Reacts with water |
Handling and Storage Protocol:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Moisture Control: Use anhydrous solvents and dried glassware for all reactions. It is moisture-sensitive and hydrolysis will yield the corresponding sulfonic acid, quenching its reactivity.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and water.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.
Core Reactivity: The Sulfonyl Chloride Functional Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, which is the cornerstone of its reactivity.
Sulfonamide Formation (Sulfamoylation)
The most prevalent reaction of this compound is its coupling with primary or secondary amines to form sulfonamides. This transformation is fundamental in medicinal chemistry for creating drugs that target enzymes where the sulfonamide moiety is crucial for binding or mechanism of action.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2-like) mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a pentacoordinate transition state. The subsequent departure of the chloride leaving group, facilitated by a base, yields the stable sulfonamide product.
Experimental Protocol: General Sulfamoylation
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine or pyridine (1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final sulfonamide using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Sulfonate Ester Formation
By reacting with alcohols in the presence of a non-nucleophilic base like pyridine, this compound can form sulfonate esters. While less common in drug molecules than sulfonamides, this reaction is crucial for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.
Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The pyridine serves to deprotonate the resulting intermediate, yielding the sulfonate ester. The reaction is typically performed at low temperatures to prevent premature elimination of the often-reactive sulfonate ester product.
Desulfonylative Cross-Coupling Reactions
A more advanced application involves the use of the sulfonyl chloride group as a leaving group in transition metal-catalyzed cross-coupling reactions. Specifically, under palladium catalysis, sulfonyl chlorides can undergo Suzuki-Miyaura coupling with boronic acids. This reaction facilitates the formation of a C-C bond at the C-2 position of the thiophene ring, effectively replacing the -SO₂Cl group with an aryl, heteroaryl, or vinyl substituent. This method is a powerful alternative to traditional cross-couplings that use aryl halides. The reactivity order for such couplings is often ArI > ArSO₂Cl > ArBr > ArCl.
Reactivity of the Dichlorinated Thiophene Ring
The substituents on the thiophene ring heavily influence its susceptibility to further modification.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring is inherently electron-rich and generally more reactive towards electrophiles than benzene. However, in this compound, the ring is severely deactivated by three potent electron-withdrawing groups: two chlorine atoms and the sulfonyl chloride group.
-
Directing Effects: All three substituents are deactivating. Halogens are ortho, para-directors, while the sulfonyl chloride group is a meta-director.
-
The -SO₂Cl group at C-2 directs incoming electrophiles to the C-4 position.
-
The -Cl group at C-4 directs to the C-2 and C-5 positions.
-
The -Cl group at C-5 directs to the C-2 and C-4 positions.
-
-
Predicted Outcome: The only unsubstituted position is C-3. The directing effects do not align to strongly activate this position. Given the profound deactivation of the ring, electrophilic substitution at C-3 is predicted to be extremely difficult and would require harsh reaction conditions, likely leading to low yields or decomposition.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms attached to the thiophene ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing sulfonyl chloride group at C-2 activates the ring towards nucleophilic attack, particularly at the C-5 position. However, SNAr reactions on five-membered heterocycles can be less predictable than on six-membered rings, and competitive reactions at the sulfonyl chloride group must be considered. Careful selection of the nucleophile and reaction conditions would be necessary to achieve selective substitution on the ring.
Applications in Drug Discovery
The primary application of this compound is as a scaffold for building libraries of novel sulfonamides for drug discovery campaigns. The dichloro-thiophene moiety provides a structurally rigid core with specific lipophilic and electronic properties. By reacting the sulfonyl chloride with a diverse range of amines, medicinal chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile (ADME). The chlorine atoms are often retained in the final drug molecule to enhance binding or to block metabolic pathways.
Conclusion
This compound is a powerful and versatile reagent whose reactivity is characterized by a dual nature. Its sulfonyl chloride group provides a reliable and efficient handle for the synthesis of sulfonamides and sulfonate esters through well-established nucleophilic substitution pathways. Simultaneously, its heavily substituted thiophene core presents a deactivated system for electrophilic attack but offers potential for advanced modifications through nucleophilic or cross-coupling reactions. A thorough understanding of this reactivity profile, coupled with stringent safety and handling protocols, enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for pharmaceutical and material science applications.
References
- Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chlorothiophenesulphonyl chloride.
- PharmaBlock. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
- Blossom Chemical. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution.
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Ackermann, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- PrepChem. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(dibromomethyl)thiophene.
- ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride.
- Tron, G. C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- PubChem. (n.d.). 4-Amino-5-chlorothiophene-2-sulfonyl chloride.
- Study.com. (n.d.). Reactions of Alcohols with Sulfonyl Chlorides.
"4,5-Dichlorothiophene-2-sulfonyl chloride" starting material for organic synthesis
An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl Chloride as a Foundational Starting Material in Modern Organic Synthesis
Abstract
This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in synthetic organic chemistry. Its unique electronic and steric profile, characterized by a reactive sulfonyl chloride group and two chlorine substituents on the thiophene ring, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this pivotal intermediate.
Introduction: The Strategic Value of the Thiophene Scaffold
Heterocyclic compounds are central to the field of drug discovery, with thiophene derivatives being particularly prominent.[1] The thiophene ring system offers a unique structural and electronic profile that can be strategically incorporated into drug molecules to enhance biological efficacy, modulate pharmacokinetic properties, and minimize off-target effects.[1] this compound (CAS No. 126714-85-0) capitalizes on this scaffold, presenting multiple reactive sites for chemical modification. The highly electrophilic sulfonyl chloride moiety serves as a robust handle for introducing the critical sulfonamide pharmacophore, while the chlorine atoms on the thiophene ring offer potential for further functionalization through cross-coupling or nucleophilic substitution reactions. This multi-faceted reactivity makes it an invaluable asset in the construction of diverse chemical libraries for screening and lead optimization.
Physicochemical Properties and Critical Safety Data
A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 126714-85-0 | [2] |
| Molecular Formula | C₄HCl₃O₂S₂ | [2] |
| Molecular Weight | 251.54 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 338.7 °C (Predicted) | [3] |
Safety and Handling:
This compound is a corrosive and reactive compound that demands careful handling.[4][5]
-
Hazards: Causes severe skin burns and serious eye damage.[4][5] It is a lachrymator and may cause allergic skin reactions. The compound may be corrosive to metals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[4] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Keep away from moisture and incompatible materials such as strong bases.[4] Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth but do not induce vomiting; seek immediate medical attention.[5]
Core Reactivity: The Electrophilic Sulfur Center
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group (R-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6] This reaction is a cornerstone of medicinal chemistry.[7][8]
Caption: General mechanism for sulfonamide formation.
Key Synthetic Application: Synthesis of N-Substituted Sulfonamides
The reaction of this compound with primary or secondary amines is the most prevalent application, yielding a diverse array of sulfonamides. These compounds are ubiquitous in pharmaceuticals, acting as antibiotics, diuretics, and enzyme inhibitors.[6][7]
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating methodology for the synthesis of N-substituted-4,5-dichlorothiophene-2-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Causality Insight: The base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the nucleophilic amine, which would otherwise render it unreactive and halt the synthesis.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Causality Insight: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and prevent the formation of undesired side products.
-
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, quench the mixture by adding 1M HCl solution and transfer to a separatory funnel.
-
Causality Insight: The acidic wash removes the excess base (pyridine or triethylamine) by converting it into its water-soluble salt.
-
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Causality Insight: The NaHCO₃ wash neutralizes any remaining acid and removes unreacted sulfonyl chloride through hydrolysis. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.[9]
Experimental Workflow Diagram
Caption: Standard workflow for the synthesis of N-substituted sulfonamides.
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and efficient pathway to the synthetically and medicinally important sulfonamide functional group. The additional chlorine substituents on the thiophene core present further opportunities for late-stage functionalization, making it a strategic building block for creating novel compounds with tailored properties. By adhering to the rigorous safety precautions and employing the validated protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance their synthetic targets in drug discovery and materials science.
References
- SAFETY D
- SAFETY D
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Source not specified.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Source not specified.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. (2025). Benchchem.
- The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). Source not specified.
- 5-Chlorothiophene-2-sulfonyl chloride. (n.d.). PubChem.
- This compound. (2024). ChemBK.
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- This compound. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4,5-Dichlorothiophene-2-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,5-Dichlorothiophene-2-sulfonyl chloride stands as a critical and versatile scaffold in contemporary synthetic organic chemistry. Its utility is particularly pronounced in the realms of pharmaceutical discovery and advanced materials science. The thiophene nucleus, inherently electron-rich, is rendered significantly electron-deficient in this molecule by the synergistic electron-withdrawing effects of two chlorine atoms and a potent sulfonyl chloride group. This unique electronic architecture governs its reactivity, presenting both distinct challenges and strategic opportunities for chemical modification. This guide provides an exhaustive exploration of the electrophilic substitution reactions of this compound, elucidating the mechanistic principles, offering detailed and actionable experimental protocols, and sharing expert insights to navigate the complexities of its chemical behavior.
Foundational Principles: Reactivity and Regioselectivity
The propensity of an aromatic ring to undergo electrophilic substitution is fundamentally dictated by its electron density. While the thiophene ring is typically more reactive than benzene, the substituents on this compound dramatically alter this landscape.
-
Electron-Withdrawing Nature of Substituents: The sulfonyl chloride (-SO₂Cl) group at the C2 position is a powerful electron-withdrawing group, operating through both inductive and resonance effects. This significantly deactivates the entire thiophene ring towards electrophilic attack. The chlorine atoms at the C4 and C5 positions also contribute to this deactivation through their inductive effects.
-
Directing Effects and Regioselectivity: The combined influence of these substituents overwhelmingly directs incoming electrophiles to the C3 position. The sulfonyl chloride group, being a strong deactivator, channels the electrophilic attack to the only available position, which is C3. This high degree of regioselectivity is a significant synthetic advantage, leading to the formation of a single, predictable product isomer and simplifying downstream purification processes.
Due to the pronounced deactivation of the thiophene ring, electrophilic substitution reactions on this compound necessitate more forcing conditions than those required for less substituted thiophenes. This often involves the use of stronger electrophiles, higher reaction temperatures, and potent catalysts.
Core Electrophilic Substitution Protocols
This section presents detailed, step-by-step methodologies for key electrophilic substitution reactions of this compound. These protocols are synthesized from established principles of aromatic chemistry and adapted from procedures for structurally related compounds, providing a robust starting point for laboratory investigation.
Nitration: Installation of the Nitro Group
The introduction of a nitro group at the C3 position yields 4,5-dichloro-3-nitrothiophene-2-sulfonyl chloride, a valuable intermediate for further functionalization, such as reduction to an amine. Given the deactivated nature of the starting material, a potent nitrating agent is essential.
The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-deficient thiophene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring.
Caption: Nitration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (>90%)
-
Ice-salt bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 to -5 °C in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.
-
In a separate, pre-cooled dropping funnel, carefully add fuming nitric acid.
-
Add the fuming nitric acid dropwise to the stirred solution of the thiophene derivative over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with three portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4,5-dichloro-3-nitrothiophene-2-sulfonyl chloride by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Halogenation: Introducing a Third Halogen
Further halogenation, specifically chlorination, at the C3 position can be achieved to furnish 3,4,5-trichlorothiophene-2-sulfonyl chloride. This transformation requires a potent chlorinating agent and often a Lewis acid catalyst to activate the electrophile.
This protocol is adapted from the chlorination of the isomeric 2,5-dichlorothien-3-yl-sulfonyl chloride.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride in sulfuryl chloride.
-
Add the AlCl₃/SO₂Cl₂ solution dropwise to the cooled thiophene solution.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from hexane.
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
Friedel-Crafts acylation introduces an acyl group at the C3 position. Due to the highly deactivated nature of the substrate, this reaction is challenging and requires a strong Lewis acid catalyst and an activated acylating agent.[1] The following protocol for the acylation of 2,5-dichlorothiophene serves as a robust template.[1]
Caption: Workflow for Friedel-Crafts Acylation.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Cold water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a mixture of anhydrous AlCl₃ and acetyl chloride in dry carbon disulfide.
-
Add a solution of this compound in dry carbon disulfide dropwise to the stirred mixture over 1 hour.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Carefully add cold water dropwise to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.[1]
-
Separate the organic layer, wash it multiple times with water, and dry it over anhydrous calcium chloride.[1]
-
Evaporate the solvent to obtain the solid product, 3-acetyl-4,5-dichlorothiophene-2-sulfonyl chloride.[1]
Data Summary and Comparison
| Reaction | Reagents | Catalyst | Typical Conditions | Product |
| Nitration | Fuming HNO₃ | Conc. H₂SO₄ | 0-5 °C, 1-3 h | 4,5-Dichloro-3-nitrothiophene-2-sulfonyl chloride |
| Chlorination | SO₂Cl₂ | AlCl₃ | Reflux, 3-4 h | 3,4,5-Trichlorothiophene-2-sulfonyl chloride |
| Acylation | Acetyl chloride | AlCl₃ | Room Temp, 24 h | 3-Acetyl-4,5-dichlorothiophene-2-sulfonyl chloride |
Broader Significance and Applications
The derivatives synthesized from this compound via electrophilic substitution are of significant interest in several fields:
-
Drug Development: The sulfonamide moiety is a well-established pharmacophore. The ability to introduce diverse substituents at the C3 position allows for the generation of novel compound libraries for screening against various biological targets.
-
Agrochemicals: Many modern herbicides and fungicides contain substituted thiophene rings. The functionalized compounds described herein can serve as precursors for new agrochemical agents.
-
Materials Science: Thiophene-based polymers are integral to the field of organic electronics. The precise substitution patterns achievable with this starting material allow for the fine-tuning of electronic properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Conclusion
This compound, despite its deactivated nature, is a highly valuable building block due to the predictable regioselectivity of its electrophilic substitution reactions. The robust protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this versatile reagent in their synthetic endeavors, paving the way for innovations in medicine, agriculture, and materials science.
References
- Al-Refai, M.; Ibrahim, M. M.; Geyer, A.; Marsch, M.; Ali, B. F. Journal of Chemical Crystallography, 2016, 46(8-9), 331-340.
- PrepChem.com. Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. [Link]
- PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. [Link]
Sources
An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorothiophene-2-sulfonyl chloride is a vital building block in medicinal chemistry and materials science. Its thiophene core, substituted with two chlorine atoms and a highly reactive sulfonyl chloride group, offers a unique scaffold for the synthesis of a diverse range of compounds with potential therapeutic and industrial applications. This guide provides a comprehensive overview of its commercial availability, key chemical properties, synthesis, and protocols for its application, with a focus on providing practical insights for laboratory use.
The strategic placement of the chloro substituents on the thiophene ring influences the electronic properties and reactivity of the sulfonyl chloride group. This, in turn, allows for the targeted synthesis of novel sulfonamides and other derivatives with tailored biological activities. Sulfonamides derived from this compound have been investigated for their potential as enzyme inhibitors, showcasing its importance in drug discovery programs.[1]
Commercial Availability and Pricing
A critical first step in any research or development project is sourcing the necessary starting materials. This compound is available from several commercial suppliers. However, pricing and availability can vary significantly. The following table provides a comparative overview of some of the key suppliers. Please note that pricing is subject to change and it is always advisable to request a formal quote from the suppliers for the most up-to-date information, especially for bulk quantities.
| Supplier | Product Number | Purity | Available Quantities | Indicative Pricing (USD) |
| Matrix Scientific | 199449 | Not Specified | 25.00g | $216.00 (Inquire for stock)[2] |
| Sigma-Aldrich | ALNH9A9E78AF (Aladdin Scientific) | Not Specified | Inquire | Inquire |
| Santa Cruz Biotechnology | sc-267881 | Not Specified | Inquire | Inquire[3] |
Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information and bulk quotations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its safe handling and successful application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 126714-85-0 | [2][3] |
| Molecular Formula | C₄HCl₃O₂S₂ | [2][3] |
| Molecular Weight | 251.54 g/mol | [2][3] |
| Melting Point | 54-58 °C (lit.) | [4] |
| Boiling Point | 338.7±42.0 °C (Predicted) | [4] |
| Density | 1.803±0.06 g/cm³ (Predicted) | [4] |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorosulfonation of 2,5-dichlorothiophene. This reaction introduces the sulfonyl chloride group onto the thiophene ring.[1] The high reactivity of the sulfonyl chloride functional group makes it a versatile intermediate for the synthesis of a wide array of derivatives, most notably sulfonamides.
The core reactivity of this compound lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of the corresponding sulfonamides. This reaction is fundamental to the use of this compound in the synthesis of biologically active molecules.[5][6]
Figure 1: General synthetic route to this compound and its subsequent reaction to form sulfonamides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of sulfonamides from this compound. These protocols are based on established procedures for similar compounds and can be adapted for specific research needs.[5]
Protocol 1: Synthesis of N-Aryl/Alkyl-4,5-dichlorothiophene-2-sulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Figure 2: Step-by-step experimental workflow for the synthesis of N-substituted 4,5-dichlorothiophene-2-sulfonamides.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound serves as a cornerstone for the synthesis of a multitude of novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications, along with detailed experimental protocols. By understanding the principles outlined herein, researchers can effectively and safely utilize this versatile building block to advance their scientific endeavors.
References
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- ChemBK. This compound. [Link]
Sources
Methodological & Application
Application Note: Synthesis of Novel N-Substituted-4,5-dichlorothiophene-2-sulfonamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Detailed Protocol for the Reaction of 4,5-Dichlorothiophene-2-sulfonyl Chloride with Primary Amines
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] this compound is a valuable heterocyclic building block that allows for the introduction of a structurally unique thiophene moiety into target molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted-4,5-dichlorothiophene-2-sulfonamides through the reaction of this compound with various primary amines. We will delve into the underlying reaction mechanism, provide detailed step-by-step experimental procedures, outline critical safety precautions, and offer a troubleshooting guide to ensure reliable and reproducible outcomes.
Reaction Principles and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic example of nucleophilic acyl substitution at a sulfur center.[2] The reaction's efficiency hinges on the electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the amine.
Causality of Key Components:
-
This compound: The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent electrophile for nucleophilic attack.
-
Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine initiates the reaction by attacking the electrophilic sulfur atom. The reactivity can vary, with aliphatic amines generally being more nucleophilic and reacting faster than aromatic amines.[4]
-
Base: The reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is essential to neutralize this acid.[5] Without the base, the generated HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[2]
The mechanism proceeds through a two-step process:
-
Nucleophilic Attack: The primary amine attacks the sulfonyl chloride, forming a transient, tetrahedral intermediate.[2]
-
Elimination: This intermediate collapses, eliminating the chloride ion (a good leaving group) and a proton (abstracted by the base) to yield the thermodynamically stable sulfonamide product.
Sources
Application Notes and Protocols for the Synthesis of Sulfonamides from 4,5-Dichlorothiophene-2-sulfonyl chloride
Introduction: The Strategic Importance of Thiophene-Based Sulfonamides
The thiophene nucleus is a privileged scaffold in medicinal chemistry, renowned for its contribution to a wide array of pharmacologically active compounds.[1][2] Its derivatives are integral to numerous therapeutic agents, demonstrating activities that span antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] When functionalized with a sulfonamide group—a well-established pharmacophore in its own right—the resulting thiophene-sulfonamide architecture offers a powerful platform for drug discovery and development. The sulfonamide moiety is a key feature in many clinically successful drugs and is recognized for its ability to mimic carboxylic acids as a bioisostere, as well as its capacity to form strong interactions with biological targets, particularly zinc-containing metalloenzymes.
4,5-Dichlorothiophene-2-sulfonyl chloride is a key building block for the synthesis of a diverse library of novel sulfonamide derivatives. The dichloro-substitution pattern on the thiophene ring provides a unique electronic and steric profile that can be leveraged to fine-tune the physicochemical properties of the final compounds. These properties, including lipophilicity, metabolic stability, and target binding affinity, are critical determinants of a drug candidate's overall efficacy and pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted-4,5-dichlorothiophene-2-sulfonamides. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and offers insights into the characterization of these valuable compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution reaction. The nitrogen atom of the amine, possessing a lone pair of electrons, functions as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic attack results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the chloride ion, a good leaving group, and the formation of a stable sulfur-nitrogen bond.
A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential for the reaction to proceed to completion. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. In the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.
Caption: General reaction mechanism for the synthesis of N-substituted-4,5-dichlorothiophene-2-sulfonamides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides from this compound. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific amine substrates.
Protocol 1: Standard Synthesis using Conventional Heating
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 - 1.2 eq) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields.[3]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Pyridine (can act as both base and solvent)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq) and the primary or secondary amine (1.1 - 1.2 eq). Add pyridine as the solvent and base.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes). The optimal temperature and time should be determined empirically for each substrate.
-
Workup and Purification: After cooling, the workup and purification can be carried out as described in Protocol 1.
Quantitative Data Summary
The following table provides representative reaction conditions and expected outcomes for the synthesis of sulfonamides from this compound with various amine types. These values are illustrative and may require optimization for specific substrates.
| Amine Type | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Triethylamine | Dichloromethane | 0 °C to RT | 12-18 | 80-95 |
| Secondary Aliphatic | Triethylamine | Dichloromethane | 0 °C to RT | 18-24 | 75-90 |
| Primary Aromatic | Pyridine | Dichloromethane | RT | 12-24 | 70-85 |
| Secondary Aromatic | Pyridine | Dichloromethane | RT | 24-36 | 60-75 |
Characterization
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group, which typically appear around 1160 cm⁻¹ and 1350 cm⁻¹, respectively.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently reactive amine.- Incomplete reaction. | - Use fresh or properly stored sulfonyl chloride.- Increase reaction temperature or use a more forcing solvent.- Extend reaction time and monitor by TLC. |
| Formation of multiple products | - Side reactions (e.g., bis-sulfonylation of primary amines).- Impure starting materials. | - Use a larger excess of the amine.- Purify starting materials before use. |
| Difficulty in purification | - Co-elution of product and impurities.- Product is an oil. | - Optimize chromatography conditions (solvent system, gradient).- Attempt recrystallization from different solvent systems or try to form a salt. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound is a reactive and corrosive compound and should be handled with care. It is also a lachrymator.
-
The organic solvents used are flammable and should be kept away from ignition sources.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139574551, 4-Amino-5-chlorothiophene-2-sulfonyl chloride. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 305687, 4,5-Dichlorothiophene-2-carboxylic acid. [Link]
- RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]
- Macmillan Group, Princeton University.
- UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
- ResearchG
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Application Notes & Protocols: 4,5-Dichlorothiophene-2-sulfonyl Chloride in the Synthesis of Enzyme Inhibitors
Introduction: The Strategic Value of the Dichlorothiophene Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and synthetic versatility make it a cornerstone for the design of novel therapeutic agents.[1][2] When functionalized to a sulfonamide, the thiophene moiety becomes a powerful pharmacophore for targeting a diverse range of enzymes, most notably metalloenzymes like carbonic anhydrases.[3][4]
This guide focuses on a specific, highly reactive building block: 4,5-Dichlorothiophene-2-sulfonyl chloride . The strategic placement of two chlorine atoms on the thiophene ring significantly modulates the electronic and steric properties of the molecule. This substitution pattern can enhance binding affinity, alter selectivity profiles, and provide vectors for further synthetic elaboration. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the utilization of this versatile reagent in the synthesis of potent enzyme inhibitors, with a particular focus on its application in creating inhibitors for enzymes such as β-glucuronidase and its potential for targeting other critical enzymes like carbonic anhydrases, MTH1, and FBPase.[5][6][7]
Physicochemical Properties and Reactivity Profile
This compound is a highly electrophilic compound, primed for reaction with a wide array of nucleophiles. The sulfur atom of the sulfonyl chloride group is the primary site of nucleophilic attack, leading to the displacement of the chloride and the formation of a stable sulfonamide, sulfonate ester, or other sulfur-linked derivatives. Understanding its physical properties is crucial for proper handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 126714-85-0 | |
| Molecular Formula | C₄HCl₃O₂S₂ | ChemBK[8] |
| Molecular Weight | 251.54 g/mol | Sigma-Aldrich |
| Melting Point | 54-58 °C | ChemBK[8] |
| Boiling Point | 338.7±42.0 °C (Predicted) | ChemBK[8] |
| Density | 1.803±0.06 g/cm³ (Predicted) | ChemBK[8] |
Reactivity Insights: The electron-withdrawing nature of the two chlorine atoms and the sulfonyl group makes the thiophene ring itself electron-deficient. This enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards amines. This high reactivity is advantageous for synthesis but also necessitates careful control of reaction conditions to avoid side reactions, particularly hydrolysis. The compound is moisture-sensitive and should be handled under anhydrous conditions.[9]
Core Application: Synthesis of Sulfonamide-Based Enzyme Inhibitors
The primary application of this compound in drug discovery is its use as a key electrophile in the synthesis of sulfonamide inhibitors. The resulting 4,5-dichlorothiophene-2-sulfonamide core serves as a potent zinc-binding group in metalloenzymes or as a crucial hydrogen bond donor/acceptor in other enzyme active sites.
General Reaction Pathway
The fundamental reaction is a nucleophilic substitution wherein a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic base is typically required to quench the HCl generated in situ.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Representative β-Glucuronidase Inhibitor
This protocol is adapted from a representative procedure for the synthesis of phenoxythiophene sulfonamides, which have demonstrated inhibitory activity against β-glucuronidase.[5] β-Glucuronidase inhibitors are investigated for their potential to mitigate the side effects of certain anticancer drugs.[5]
Materials and Equipment
-
This compound (1.0 eq)
-
Applicable amine (e.g., 1-Naphthylmethylamine) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Methodology
Caption: Experimental workflow for sulfonamide inhibitor synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1.0-1.2 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes. A patent procedure specifies adding the amine to a solution of the sulfonyl chloride in DCM.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), deionized water (1x), saturated sodium bicarbonate (NaHCO₃) solution (1x), and finally with brine (1x).
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide inhibitor.
Structure-Activity Relationship (SAR) and Target Enzymes
The 4,5-dichlorothiophene sulfonamide scaffold has shown promise against several enzyme classes. The substitutions on the sulfonamide nitrogen are critical for determining potency and selectivity.
| Target Enzyme Class | Rationale for Inhibition & SAR Insights | Representative Inhibitor Data |
| β-Glucuronidase | Inhibitors are being developed to be co-administered with anticancer drugs like CPT-11 to reduce dose-limiting side effects.[5] The phenoxy group on the sulfonamide is a key structural feature for activity.[5] | Specific IC₅₀ values for 4,5-dichlorothiophene-derived analogs are detailed in patent literature.[5] |
| Carbonic Anhydrases (CAs) | The sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore that anchors inhibitors in the active site of CA isozymes.[10] The thiophene ring interacts with hydrophobic and hydrophilic residues in the active site, and its substitution pattern can confer isoform selectivity (e.g., for tumor-associated CA IX and XII over cytosolic CA I and II).[10][11] | A related compound, 4,5-dichlorothiophene-2-sulfonamide, showed an IC₅₀ of 24.10 µM against Paraoxonase 1 (PON1), indicating its potential as an enzyme inhibitor.[12] |
| MTH1 (MutT homolog 1) | MTH1 is a target in cancer therapy. This compound has been used as a building block to synthesize MTH1 inhibitors for treating inflammatory and autoimmune diseases.[2][6] | A synthesized derivative showed a mass spectrometry peak at [M+H]⁺ 486, confirming the successful coupling to a complex amine.[6] |
| FBPase | Fructose-1,6-bisphosphatase (FBPase) is a target for diabetes treatment. The title compound is listed as a reactant in the synthesis of novel FBPase inhibitors.[7] | Patent literature describes the use of this compound in the synthesis of FBPase inhibitors.[7] |
| Matrix Metalloproteinases (MMPs) | MMPs, particularly MMP-12, are targets for inflammatory conditions like COPD. This compound was used to synthesize a di-sulfonamide derivative targeting MMPs.[3] | A synthesized inhibitor containing the 4,5-dichlorothiophene-2-sulfonamido moiety was confirmed by High-Resolution Mass Spectrometry.[3] |
Troubleshooting and Safety Considerations
-
Low Yield: This can be due to moisture inactivating the sulfonyl chloride. Ensure all glassware is flame-dried and solvents are anhydrous. Using freshly opened or purified sulfonyl chloride is recommended.[6]
-
Side Products: The primary side product is the corresponding sulfonic acid from hydrolysis. This can be minimized by maintaining strict anhydrous conditions.
-
Safety: this compound is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions with amines are exothermic and generate HCl gas; therefore, a base is essential for neutralization and safety.
References
- Reddy, M. V. R., et al. (2017). Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase. U.S.
- Helleday, T., et al. (2015). Mth1 inhibitors for treatment of inflammatory and autoimmune conditions.
- Gubler, M., et al. (2007). New FBPase inhibitors for diabetes. U.S.
- Angeli, A., et al. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1083-1087. [Link]
- ChemBK. This compound. (n.d.). [Link]
- Abas, S. A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(8), 7055. [Link]
- Helleday, T., et al. (2014). Pyrimidine-2,4-diamine derivatives for treatment of cancer.
- Ashton, M., et al. (2008). Tricyclic compounds as matrix metalloproteinase inhibitors.
- Banting, L., et al. (2008). Bissulfonamide compounds as agonists of galr1, compositions, and methods of use.
- Ozdemir, H., et al. (2021). Synthesis, inhibition effects, molecular docking and theoretical studies as Paraoxonase 1 (PON1) inhibitors of novel 1,4-dihydropyridine substituted sulfonamide derivatives. Journal of Molecular Structure, 1225, 129107. [Link]
- Maresca, A., et al. (2005). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(21), 4872-6. [Link]
- Jatana, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Molecular Diversity. [Link]
- Scozzafava, A., et al. (2003). Sulfonamides and sulfamates as carbonic anhydrase inhibitors. Current Medicinal Chemistry, 10(11), 925-53. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. [Link]
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- 3. WO2008057254A2 - Tricyclic compounds as matrix metalloproteinase inhibitors - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. US9617239B2 - Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase - Google Patents [patents.google.com]
- 6. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 7. US20070281979A1 - New FBPase inhibitors for diabetes - Google Patents [patents.google.com]
- 8. CA2580690A1 - Bissulfonamide compounds as agonists of galr1, compositions, and methods of use - Google Patents [patents.google.com]
- 9. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,5-Dichlorothiophene-2-sulfonyl chloride for Novel Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 4,5-Dichlorothiophene-2-sulfonyl chloride in Modern Medicinal Chemistry
The thiophene nucleus is a cornerstone in the architecture of pharmacologically active molecules, recognized for its diverse biological activities.[1][2][3] Thiophene-containing compounds have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4] In the landscape of drug discovery, the strategic functionalization of the thiophene ring is paramount for modulating pharmacokinetic and pharmacodynamic profiles. This compound emerges as a highly versatile and reactive building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern, featuring a reactive sulfonyl chloride group at the 2-position and chlorine atoms at the 4- and 5-positions, offers a trifecta of synthetic handles for the construction of complex molecular scaffolds.
The electrophilic nature of the sulfonyl chloride group provides a reliable anchor for the introduction of nitrogen-containing moieties, leading to the formation of a wide array of sulfonamides.[5][6] The sulfonamide functional group is a well-established pharmacophore with a rich history in medicinal chemistry, known for its role in antibacterial agents and, more recently, in targeted cancer therapies.[7][8] Furthermore, the chlorine substituents on the thiophene ring not only influence the electronic properties of the molecule but also serve as latent points for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, paving the way for the synthesis of fused heterocyclic systems and decorated thiophene derivatives.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format to empower the synthesis of next-generation therapeutic agents.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular formula of C₄HCl₃O₂S₂ and a molecular weight of 251.54 g/mol . Its reactivity is primarily dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is further enhanced by the electron-withdrawing effects of the two chlorine atoms on the thiophene ring.
The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group. A wide variety of nucleophiles, particularly primary and secondary amines, readily attack the sulfur atom, displacing the chloride ion to form stable sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
The chlorine atoms at the 4- and 5-positions are generally less reactive towards nucleophilic substitution than the sulfonyl chloride. However, under specific conditions, they can be displaced or participate in metal-catalyzed cross-coupling reactions, offering a secondary avenue for structural diversification.
Core Synthetic Applications and Protocols
Synthesis of Novel N-Substituted 4,5-Dichlorothiophene-2-sulfonamides
The synthesis of sulfonamides is the most direct and widely employed application of this compound. These compounds serve as valuable intermediates for further elaboration or as final target molecules with potential biological activity.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl produced during the reaction without competing with the amine nucleophile.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11]
Illustrative Data for Synthesized Sulfonamides:
| Amine Nucleophile | Product Structure | Expected Yield (%) | Representative ¹H NMR Signals (δ, ppm) | Representative ¹³C NMR Signals (δ, ppm) |
| Aniline | N-phenyl-4,5-dichlorothiophene-2-sulfonamide | 85-95 | 7.00-7.80 (m, Ar-H), 10.5 (br s, NH) | 120-145 (Ar-C) |
| Piperidine | 1-[(4,5-Dichlorothiophen-2-yl)sulfonyl]piperidine | 90-98 | 1.50-1.70 (m, 6H), 3.10-3.30 (m, 4H), 7.50 (s, 1H) | 23-26 (CH₂), 48 (NCH₂), 125-140 (Thiophene-C) |
| Morpholine | 4-[(4,5-Dichlorothiophen-2-yl)sulfonyl]morpholine | 92-99 | 3.20-3.40 (t, 4H), 3.70-3.90 (t, 4H), 7.55 (s, 1H) | 47 (NCH₂), 66 (OCH₂), 125-140 (Thiophene-C) |
Note: Specific chemical shifts will vary depending on the solvent and the exact structure of the amine.
Visualization of the Sulfonamide Synthesis Workflow:
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Synthesis of Fused Heterocyclic Systems: Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities, including anticancer properties.[7][9] this compound can serve as a precursor for the synthesis of these valuable scaffolds. The general strategy involves the initial formation of a sulfonamide, followed by intramolecular cyclization reactions.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphoryl chloride (POCl₃) is a common and effective reagent for the conversion of hydroxyl groups on the pyrimidine ring to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution.[10]
-
Cyclization Conditions: The choice of base and solvent for the cyclization step is crucial and depends on the specific substrate. Basic conditions are often employed to deprotonate a nitrogen atom, facilitating its nucleophilic attack to close the ring.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Precursor
This protocol outlines a potential route to a key intermediate for thieno[2,3-d]pyrimidine synthesis.
-
Synthesis of 2-Amino-4,5-dichlorothiophene-3-carbonitrile: (This starting material can be synthesized via established literature procedures).
-
Reaction with Formamide: A mixture of 2-amino-4,5-dichlorothiophene-3-carbonitrile and an excess of formamide is heated at reflux for several hours. This reaction forms the pyrimidine ring.
-
Formation of 4-Hydroxy-5,6-dichlorothieno[2,3-d]pyrimidine: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
-
Chlorination: The 4-hydroxy-5,6-dichlorothieno[2,3-d]pyrimidine is refluxed with an excess of phosphoryl chloride (POCl₃) for 2-4 hours.
-
Work-up: The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to yield 4,5,6-trichlorothieno[2,3-d]pyrimidine.
-
Characterization: The structure of the product is confirmed by spectroscopic methods.[7][8]
Visualization of Fused Heterocycle Synthesis Logic:
Caption: Logical progression to fused thieno[2,3-d]pyrimidines.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its strategic application enables the efficient construction of sulfonamides and fused ring systems with significant potential in drug discovery and development. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full synthetic potential of this reagent. Future research in this area will likely focus on the development of novel catalytic methods for the selective functionalization of the chlorine atoms, expanding the accessible chemical space and leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (URL: [Link])
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (URL: [Link])
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (URL: [Link])
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (URL: [Link])
- Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. (URL: [Link])
- Synthesis and Reactions of Sulphone Hydrazides. (URL: [Link])
- Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (URL: [Link])
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (URL: [Link])
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. (URL: [Link])
- Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. (URL: [Link])
- Therapeutic importance of synthetic thiophene. (URL: [Link])
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (URL: [Link])
- 4,5-Dichlorothiophene-2-carboxylic acid. (URL: [Link])
- Processes for making hydrazides. (URL: )
- 5-Chlorothiophene-2-sulfonohydrazide. (URL: [Link])
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- 4. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Sulfonylation Reactions Using 4,5-Dichlorothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental conditions and protocols for the sulfonylation of nucleophiles, particularly primary and secondary amines, using 4,5-Dichlorothiophene-2-sulfonyl chloride. This reagent is a valuable building block in medicinal chemistry for the synthesis of novel sulfonamides. The unique electronic and steric profile of the 4,5-dichlorothiophene moiety offers a strategic advantage in modulating the physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide robust, step-by-step protocols, an exploration of the underlying reaction mechanism, and key considerations for successful synthesis and purification.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] Their prevalence stems from their ability to act as bioisosteres for carboxylic acids and their capacity to form key interactions, such as hydrogen bonds, with enzyme active sites.[2] The synthesis of diverse sulfonamide libraries is therefore a critical activity in the development of new chemical entities. This compound serves as a key reagent in this endeavor, enabling the introduction of the unique 4,5-dichlorothiophenesulfonyl group, which can impart distinct biological activities and pharmacological profiles to the parent molecule.
The presence of two chlorine atoms on the thiophene ring distinguishes these derivatives from other sulfonamides and can influence their biological activity.[3] Thiophene-containing compounds are known to possess a wide range of biological properties, and their incorporation into sulfonamides is a promising strategy for the development of novel therapeutics.
Reaction Principles and Mechanism
The sulfonylation of amines with this compound proceeds via a classical nucleophilic acyl substitution at the sulfur atom. The reaction mechanism can be summarized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.
-
Elimination of Chloride: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the stable sulfonamide product and the hydrochloride salt of the base. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ; otherwise, it would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Caption: General mechanism of amine sulfonylation.
Experimental Protocols
The following protocols provide a general framework for the sulfonylation of primary and secondary amines with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Standard Sulfonylation of Primary and Secondary Amines in an Aprotic Solvent
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1-1.2 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1-1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5-2.0 eq) to the stirred solution.[5]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, followed by water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[6]
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the sulfonylation of various amine classes. These are general guidelines and may require optimization for specific substrates.
| Entry | Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic | Triethylamine | DCM | 0 to RT | 4-8 | 85-95 |
| 2 | Secondary Aliphatic | Triethylamine | DCM | 0 to RT | 8-16 | 80-90 |
| 3 | Aniline | Pyridine | DCM | RT | 12-24 | >90 |
| 4 | Substituted Aniline | Pyridine | DCM | RT | 12-24 | 85-95 |
Characterization of Synthesized Sulfonamides
The identity and purity of the final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized sulfonamide.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands, which are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[6]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All reactions should be carried out under anhydrous conditions using flame-dried glassware and an inert atmosphere.
-
Low Reactivity of Amines: Electron-deficient anilines or sterically hindered amines may exhibit lower reactivity. In such cases, extending the reaction time, increasing the reaction temperature, or using a stronger, non-nucleophilic base may be beneficial.
-
Formation of Bis-sulfonylated Product: With primary amines, the formation of a bis-sulfonylated product is a potential side reaction, although typically not observed under the recommended conditions.[1] Using a slight excess of the amine can help to minimize this.
-
Purification Challenges: The polarity of the synthesized sulfonamide will vary depending on the nature of the amine substituent. The solvent system for column chromatography should be chosen based on the polarity of the product, as determined by TLC analysis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The reaction generates HCl as a byproduct, which is corrosive. The use of a base is essential to neutralize it.
References
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- Wiebe, A., Gieshoff, T., Möhle, S., Rodrigo, E., Zirbes, M., & Waldvogel, S. R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5894-5898.
- Pawar, S. S., & Pande, V. V. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 136-140.
- Jarrow, H. C., Sedergran, T. C., & Smeltz, L. A. (2003). Process to prepare sulfonamides. U.S.
- Jarrow, H. C., Sedergran, T. C., & Smeltz, L. A. (2001). Process to prepare sulfonamides. WO 2001/094320 A2.
- Caddick, S., & Fitzmaurice, R. J. (2010). The Synthesis of Functionalised Sulfonamides. University College London.
- Oakwood Chemical. (n.d.). 4, 5-Dichlorothiophene-2-sulfonamide, min 97%.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Das, B., & Dewkar, G. K. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 10(4), 213-230.
- Besoluk, B., Yüksek, H., & Çetinkaya, E. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Medicinal Chemistry Research, 22(2), 706-714.
- Hull Jr, J. W., Romer, D. R., & Podhorez, D. E. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 1936-1945.
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Application Notes & Protocols: Synthesis of N-Aryl-4,5-dichlorothiophene-2-sulfonamides via Reaction of 4,5-Dichlorothiophene-2-sulfonyl chloride with Substituted Anilines
Introduction: The Thiophene Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] When incorporated into a heterocyclic scaffold like thiophene, the resulting molecule often exhibits enhanced and diverse biological activities.[3][4] Thiophene derivatives are prevalent in medicinal chemistry due to their versatile pharmacological profiles and their ability to act as bioisosteres for phenyl rings, offering unique electronic and steric properties.[4][5]
This guide focuses on the synthesis of a specific class of these compounds: N-aryl-4,5-dichlorothiophene-2-sulfonamides. The starting material, 4,5-Dichlorothiophene-2-sulfonyl chloride[6], is a highly reactive building block. The two chlorine atoms on the thiophene ring significantly influence the molecule's lipophilicity and electronic character, which can be strategically exploited in drug design to modulate target binding and pharmacokinetic properties. The reaction with substituted anilines provides a straightforward and efficient route to a library of novel sulfonamides, which are valuable candidates for screening in various therapeutic areas, including oncology and infectious diseases.[7][8] This document provides a detailed exploration of the reaction mechanism, a step-by-step protocol for synthesis, and insights into the potential applications of these promising compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of N-aryl-4,5-dichlorothiophene-2-sulfonamides proceeds via a nucleophilic substitution reaction at the sulfonyl group. The mechanism is analogous to the well-established reaction between various aromatic sulfonyl chlorides and anilines.[9][10]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the substituted aniline onto the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base, typically a tertiary amine like pyridine or triethylamine, is included in the reaction mixture. Its role is to abstract the proton from the nitrogen atom, neutralizing the resulting ammonium species and driving the reaction to completion by forming the stable sulfonamide product and a hydrochloride salt byproduct.
The kinetics and mechanism of such reactions can be influenced by the solvent.[11] Generally, the reaction involves bond-making as the rate-determining step in protic solvents and bond-breaking in aprotic solvents.[9]
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Application Notes: 4,5-Dichlorothiophene-2-sulfonyl chloride as a Key Building Block for the HIV-1 Inhibitor Doravirine
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and antiviral drug discovery.
Introduction: 4,5-Dichlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic building block of significant interest in pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the dichlorinated thiophene ring, make it a valuable reagent for creating complex molecular architectures. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines to form stable sulfonamide linkages.[1] This reactivity is central to its primary application in the synthesis of Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[2][3] This document provides a detailed overview of its application, reaction protocols, and the scientific rationale for its use in the synthesis of this critical antiviral agent.
Core Application: Synthesis of Doravirine
Doravirine (MK-1439) represents a significant advancement in HIV therapy, demonstrating efficacy against both wild-type and drug-resistant strains of HIV-1.[3] The molecular structure of Doravirine features a central pyridinone core, a trifluoromethyl group, and a dichlorothiophene sulfonamide moiety. This sulfonamide group, derived from this compound, is crucial for the molecule's binding affinity and overall pharmacological profile.
The key synthetic transformation involving this building block is the coupling reaction with a complex amine intermediate to form the terminal sulfonamide bond of the final drug molecule.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Doravirine via Sulfonamide Bond Formation
This protocol outlines the laboratory-scale synthesis of Doravirine from this compound and the advanced pyridinone amine intermediate. The procedure is adapted from principles described in the process chemistry literature for Doravirine's development.[2]
Materials:
-
3-(3-Chloro-5-((2-hydroxy-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl)methyl)benzonitrile) (Amine Intermediate, 1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Aprotic Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM))
-
Organic Base (e.g., Pyridine, Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)) (2.0 - 2.5 eq)
-
Reaction Vessel (flame-dried, under inert atmosphere N₂ or Ar)
-
Magnetic Stirrer and Stir Bar
-
Standard laboratory glassware for workup and purification
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine intermediate (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the organic base (e.g., pyridine, 2.2 eq). The use of a non-nucleophilic organic base is critical to scavenge the HCl generated during the reaction without competing in the primary reaction.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled amine/base mixture over 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the limiting amine starting material is observed.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl to remove excess base, followed by saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude Doravirine using silica gel column chromatography, employing an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.
Data Presentation: Reaction Parameters
| Parameter | Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 eq of Sulfonyl Chloride | Ensures complete consumption of the more complex and valuable amine intermediate. |
| Solvent | Anhydrous Acetonitrile (MeCN) | Aprotic polar solvent, good for dissolving reactants, and inert under reaction conditions. |
| Base | Pyridine or DIPEA (2.0-2.5 eq) | Acts as an HCl scavenger to drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction; warming allows for completion. |
| Reaction Time | 12 - 24 hours | Typical duration for sulfonamide formation reactions to proceed to completion at room temperature. |
Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Base: The selection of a non-nucleophilic organic base like pyridine or DIPEA is deliberate. These bases are sterically hindered or electronically deactivated enough to not compete with the primary amine as a nucleophile, ensuring that their sole function is to neutralize the HCl byproduct. This is a classic strategy in sulfonamide synthesis.[4]
-
Solvent Inertness: Anhydrous conditions are paramount. This compound is highly reactive towards water, which would lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive and reducing the overall yield.[5][6]
-
Control of Temperature: The initial cooling to 0 °C moderates the rate of the highly exothermic reaction between the sulfonyl chloride and the amine. This prevents the formation of undesired byproducts and ensures a more controlled and selective reaction.
Self-Validating System: In-Process Controls
To ensure the reliability of the protocol, the following in-process controls are essential:
-
TLC/HPLC Monitoring: Regular analysis of the reaction mixture confirms the consumption of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Post-Workup Analysis: An NMR or LC-MS analysis of the crude product before purification helps to identify major impurities and assess the efficiency of the workup procedure.
-
Final Product Characterization: The purity and identity of the final, purified Doravirine must be confirmed by comprehensive analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC) to validate the success of the synthesis.
Visualizations
Reaction Scheme
Caption: Key step in Doravirine synthesis.
General Workflow
Caption: Workflow for sulfonamide synthesis.
Handling and Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[5][7] It reacts violently with water and can cause severe skin burns and eye damage.[6] All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Store the reagent under an inert atmosphere in a cool, dry place away from incompatible materials such as strong bases.[5]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chlorothiophenesulphonyl chloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride.
- BenchChem. (n.d.). 2,5-Dichlorothiophene-3-sulfonamide Chemical Properties, Applications & Safety Data.
- Blaze Chemicals. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- GAC. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Campeau, L. C., et al. (2016). A Robust Kilo-Scale Synthesis of Doravirine.
- BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry.
- Google Patents. (n.d.). CN114349690B - Synthesis method of doravirine intermediate.
- BenchChem. (n.d.). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
- El-Faham, A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5289-5313.
- Rusu, A., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.
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- Chinthakindi, P. K., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry.
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- PrepChem.com. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride.
- Adams, R., & Marvel, C. S. (n.d.). Thiophenol. Organic Syntheses.
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22.
- Al-Hourani, B. J., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen.
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The Strategic Role of 4,5-Dichlorothiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutic agents. Among these, 4,5-Dichlorothiophene-2-sulfonyl chloride has emerged as a scaffold of significant interest. Its inherent reactivity, coupled with the unique electronic and steric properties conferred by the dichlorinated thiophene ring, provides medicinal chemists with a versatile tool for the synthesis of diverse compound libraries targeting a wide array of biological endpoints. This comprehensive guide delineates the medicinal chemistry applications of this compound, offering in-depth application notes, detailed synthetic protocols, and a discussion of the structure-activity relationships of its derivatives.
Introduction: The Thiophene Scaffold in Drug Design
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] As a bioisostere of the phenyl ring, it offers a similar size and shape but with distinct electronic properties, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Thiophene derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[2]
The introduction of a sulfonyl chloride functional group at the 2-position of the thiophene ring transforms it into a highly reactive electrophile, primed for reaction with a variety of nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the facile synthesis of sulfonamides, a class of compounds with a rich history and continued importance in medicine.[2] The presence of two chlorine atoms at the 4 and 5-positions of the thiophene ring in this compound further modulates its reactivity and provides additional vectors for structural modification, offering a unique platform for the generation of novel chemical entities.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 4,5-dichlorothiophene-2-sulfonamides. The sulfonamide functional group is a key structural motif in a multitude of approved drugs, owing to its ability to mimic the transition state of enzymatic reactions and its strong hydrogen bonding capabilities.[3][4]
Enzyme Inhibition
Derivatives of 4,5-Dichlorothiophene-2-sulfonamide have shown potential as inhibitors of various enzymes.[5] The dichlorinated thiophene ring can occupy hydrophobic pockets in enzyme active sites, while the sulfonamide moiety can form crucial interactions with key amino acid residues.
-
Anticancer Activity: A closely related isomer, 2,5-Dichlorothiophene-3-sulfonamide, has demonstrated significant anticancer effects against breast and cervical cancer cell lines.[6] This suggests that dichlorothiophene sulfonamides, in general, are a promising scaffold for the development of novel anticancer agents. The proposed mechanism of action involves interaction with DNA.[6]
-
Kinase Inhibition: Thiophene-2-sulfonamide derivatives have been identified as moderately potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative diseases.[7][8] This highlights the potential of this scaffold in the development of therapies for neurological disorders.
Antimicrobial Agents
The sulfonamide functional group is historically renowned for its antibacterial properties.[3] While the specific antibacterial activity of derivatives from this compound is an area for further exploration, the general class of sulfonamides exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Modulators of Other Biological Targets
The versatility of the 4,5-dichlorothiophene sulfonamide scaffold allows for its application in targeting a variety of other biological systems. By modifying the substituent on the sulfonamide nitrogen, medicinal chemists can tailor the molecule to interact with specific receptors or ion channels.
Synthetic Protocols and Methodologies
The synthesis of sulfonamides from this compound is a robust and well-established chemical transformation. The following protocols provide a detailed, step-by-step guide for the preparation of a representative N-aryl-4,5-dichlorothiophene-2-sulfonamide.
General Synthesis of N-Aryl-4,5-dichlorothiophene-2-sulfonamides
This protocol is adapted from established methods for the synthesis of N-aryl sulfonamides and can be used as a general procedure for the synthesis of a library of compounds for screening purposes.
Reaction Scheme:
General reaction scheme for sulfonamide synthesis.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for 1 mmol scale) | Molar Equivalents |
| This compound | 251.54 g/mol | 251.5 mg | 1.0 |
| Substituted Aniline | Varies | 1.1 mmol | 1.1 |
| Anhydrous Pyridine | 79.10 g/mol | 0.12 mL (1.5 mmol) | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine (Saturated NaCl) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM (5 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), water (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and finally with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure N-aryl-4,5-dichlorothiophene-2-sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The sulfonyl chloride is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, a common side product. Therefore, all glassware must be dried, and anhydrous solvents should be used.
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric oxygen and moisture.
-
Base: Pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Controlled Addition at Low Temperature: The reaction is exothermic. Slow, dropwise addition of the sulfonyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The series of washes is designed to remove unreacted starting materials, the base, and the pyridinium hydrochloride salt, leading to a cleaner crude product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
This compound is a corrosive and moisture-sensitive compound and should be handled with care.
-
Anhydrous solvents are flammable and require proper handling and storage.
Characterization of Synthesized Compounds
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands of the sulfonamide group.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4,5-dichlorothiophene-2-sulfonamides can be systematically modulated by altering the substitution on the sulfonamide nitrogen.
Structure-Activity Relationship (SAR) exploration.
-
Aromatic Substituents: The nature and position of substituents on an aryl ring attached to the sulfonamide nitrogen can significantly impact activity. Electron-donating or electron-withdrawing groups can alter the pKa of the sulfonamide proton and influence its ability to form hydrogen bonds.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by the choice of the R-group, will affect its ability to cross cell membranes and reach its target.
-
Steric Hindrance: The size and shape of the R-group can influence how the molecule fits into the binding pocket of its target enzyme or receptor.
For example, in the case of CDK5 inhibitors based on the thiophene-2-sulfonamide scaffold, the sulfonamide group was found to form a hydrogen bond with the backbone of Asp86 in the enzyme's active site, while the thiophene and an attached benzothiazole ring made key hydrophobic and water-mediated interactions.[8] This highlights the importance of both the core scaffold and the appended R-group in determining biological activity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of diverse sulfonamide libraries provides a powerful platform for the discovery of novel therapeutic agents. The unique substitution pattern of the dichlorinated thiophene ring offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. Future research in this area will likely focus on the synthesis and biological evaluation of novel derivatives targeting a broader range of diseases, including cancer, infectious diseases, and neurological disorders. The continued exploration of the structure-activity relationships of 4,5-dichlorothiophene-2-sulfonamides will undoubtedly lead to the identification of new and potent drug candidates.
References
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Application Notes & Protocols for the Synthesis of Novel Antibacterial Agents Using 4,5-Dichlorothiophene-2-sulfonyl chloride
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique scaffolds. Thiophene-based sulfonamides represent a promising class of compounds, demonstrating significant therapeutic potential.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4,5-Dichlorothiophene-2-sulfonyl chloride as a versatile starting material for the synthesis of potent antibacterial agents. We present detailed, field-proven protocols, explain the rationale behind key experimental steps, and outline methodologies for downstream antibacterial evaluation.
Introduction: The Rationale for Thiophene-Based Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial drugs and remain a cornerstone pharmacophore in medicinal chemistry.[3] Their mechanism of action, typically involving the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, provides a validated target. The thiophene ring is a privileged scaffold in drug discovery, known to enhance the therapeutic properties of various compounds.[2][4] By combining these two moieties, we can generate novel chemical entities with the potential to overcome existing resistance mechanisms.
This compound is an ideal starting reagent for this purpose. Its key features include:
-
A Highly Reactive Sulfonyl Chloride Group: This group is a powerful electrophile, readily reacting with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[5][6]
-
A Dichlorinated Thiophene Core: The chlorine atoms modulate the electronic properties and lipophilicity of the molecule, which can significantly influence target binding, cell permeability, and metabolic stability.
-
Multiple Sites for Derivatization: The core structure allows for the creation of diverse chemical libraries by varying the amine component, enabling extensive structure-activity relationship (SAR) studies.
General Synthetic Pathway & Mechanism
The synthesis of N-substituted 4,5-dichlorothiophene-2-sulfonamides proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is neutralized by a base, to yield the final sulfonamide product.
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of N-substituted 4,5-dichlorothiophene-2-sulfonamides.
3.1. Materials & Reagents
| Reagent | Purpose | Supplier Example | CAS Number |
| This compound | Starting Material | Sigma-Aldrich | 126714-85-0 |
| Primary or Secondary Amine (e.g., Aniline) | Nucleophile | Varies | Varies |
| Anhydrous Pyridine or Triethylamine (Et₃N) | Base (HCl Scavenger) | Varies | Varies |
| Anhydrous Dichloromethane (DCM) | Reaction Solvent | Varies | 75-09-2 |
| 1M Hydrochloric Acid (HCl) | Aqueous Work-up (removes base) | Varies | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Work-up (neutralizes acid) | Varies | 144-55-8 |
| Brine (Saturated NaCl solution) | Aqueous Work-up (removes water) | Varies | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Varies | 7487-88-9 |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | Varies | 7631-86-9 |
| Ethyl Acetate / Hexanes | Mobile Phase for Chromatography | Varies | Varies |
3.2. Step-by-Step Methodology
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the chosen primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Rationale: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.[5]
-
-
Base Addition & Cooling: Cool the solution to 0 °C using an ice-water bath. Slowly add the base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.
-
Rationale: The reaction is often exothermic. Cooling prevents overheating and potential side reactions. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[6]
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Rationale: Dropwise addition ensures the reaction temperature remains controlled, maximizing yield and minimizing impurity formation.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Rationale: TLC is a rapid and effective technique to determine reaction completion, preventing unnecessary reaction time or premature work-up.
-
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Rationale: The HCl wash removes the excess amine and base. The NaHCO₃ wash neutralizes any remaining acid. The brine wash begins the drying process by removing the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The identity and purity of the resulting sulfonamide should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][7]
Application: In Vitro Antibacterial Activity Screening
The synthesized compounds should be evaluated for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
4.1. Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: Prepare stock solutions of the synthesized thiophene-sulfonamide derivatives in dimethyl sulfoxide (DMSO).
-
Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentration range typically spans from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
4.2. Representative Antibacterial Data
The following table presents hypothetical, yet representative, MIC values for a series of synthesized 4,5-dichlorothiophene-2-sulfonamide derivatives.
| Compound ID | R-Group (from Amine) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| TS-01 | Phenyl | 16 | 32 |
| TS-02 | 4-Chlorophenyl | 8 | 16 |
| TS-03 | 4-Methoxyphenyl | 32 | 64 |
| TS-04 | Benzyl | 4 | 8 |
| Standard | Ciprofloxacin | 0.5 | 0.25 |
Note: These values are for illustrative purposes and actual results will vary.
Conclusion
This compound serves as an exceptionally valuable and versatile building block for the synthesis of novel thiophene-based sulfonamides. The straightforward and robust synthetic protocol detailed herein allows for the efficient generation of compound libraries for antibacterial screening. By systematically modifying the amine component, researchers can explore the structure-activity relationship and optimize compounds for enhanced potency and a broader spectrum of activity, contributing to the critical pipeline of new antibacterial agents.
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Application Note: 4,5-Dichlorothiophene-2-sulfonyl Chloride in the Strategic Synthesis of Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide details the strategic application of 4,5-Dichlorothiophene-2-sulfonyl chloride as a pivotal starting material for the synthesis of potent kinase inhibitors. We explore the mechanistic rationale behind the utility of the resulting 4,5-dichlorothiophene-2-sulfonamide scaffold, providing a detailed, field-proven protocol for its synthesis. The focus is on inhibitors targeting key oncogenic kinases, such as the BCR-ABL and Src families, which are implicated in cancers like Chronic Myeloid Leukemia (CML).[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical building block.
Introduction: The Central Role of Kinase Inhibition
The targeted inhibition of protein kinases has revolutionized the treatment of complex diseases. In oncology, the success of tyrosine kinase inhibitors (TKIs) like Imatinib validated the approach of targeting the specific molecular drivers of a malignancy.[2] A prime example is Chronic Myeloid Leukemia (CML), a disease characterized by the Philadelphia chromosome, which harbors the BCR-ABL fusion gene.[4][5][6] This gene encodes a constitutively active BCR-ABL tyrosine kinase, a potent oncoprotein that drives uncontrolled cell proliferation and survival.[6][7][8]
Bosutinib is a second-generation TKI approved for CML that functions as a potent, ATP-competitive dual inhibitor of both the Bcr-Abl and Src family kinases.[1][2][3][9] The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in signaling pathways controlling cell growth, migration, and survival.[10] Their overexpression is often associated with TKI resistance and cancer progression.[3]
The chemical architecture of many successful kinase inhibitors relies on specific scaffolds that can effectively interact with the ATP-binding site of the target kinase. This compound emerges as a highly valuable building block in this context. Its inherent functionalities—a reactive sulfonyl chloride, a biologically relevant thiophene ring, and strategically placed chloro-substituents—provide an ideal platform for constructing libraries of novel kinase inhibitors.
Mechanistic Rationale: The Advantage of the 4,5-Dichlorothiophene-2-Sulfonamide Scaffold
The efficacy of a kinase inhibitor is dictated by its ability to bind with high affinity and selectivity to the target kinase. The scaffold derived from this compound offers a compelling combination of features to achieve this.
-
The Sulfonamide Linker: The reaction of the sulfonyl chloride group with a primary or secondary amine yields a sulfonamide. This functional group is a cornerstone of medicinal chemistry, acting as a robust hydrogen bond donor and acceptor. This allows it to form critical interactions with the amino acid residues of the "hinge region" of the kinase, which connects the N- and C-lobes of the ATP binding pocket, a common anchoring point for many inhibitors.[11][12][13]
-
The Thiophene Ring: Thiophene is considered a privileged pharmacophore in drug design.[14] It often serves as a bioisosteric replacement for a phenyl ring, offering a similar size and planarity while potentially improving physicochemical properties such as solubility and metabolic stability.[14][15][16] The sulfur heteroatom can also participate in additional hydrogen bonding, enhancing receptor-ligand interactions.[14]
-
Dichloro Substituents: The two chlorine atoms on the thiophene ring are not merely passive substituents. They serve multiple strategic purposes:
-
Hydrophobic Interactions: They can occupy hydrophobic pockets within the active site, increasing binding affinity.
-
Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) on the protein backbone, further stabilizing the inhibitor-kinase complex.
-
Synthetic Vectors: They provide reactive sites for further chemical elaboration via cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
-
Target Signaling Pathways: BCR-ABL and Src
To effectively design inhibitors, a deep understanding of the target pathways is essential. Bosutinib's dual activity against BCR-ABL and Src highlights the importance of targeting interconnected oncogenic signals.[3][17]
The BCR-ABL Signaling Cascade in CML
The constitutively active BCR-ABL kinase triggers a complex network of downstream pathways that collectively promote leukemic cell proliferation and inhibit apoptosis (programmed cell death).[4][7] Key pathways include the RAS/MAPK and PI3K/AKT cascades.[5][6][8]
Caption: Simplified BCR-ABL signaling pathway in CML.
The Src Family Kinase (SFK) Pathway
Src kinases are integral to numerous signaling pathways that regulate cell adhesion, growth, and migration.[10][18] Their activation can be triggered by various receptors, and they, in turn, can activate many of the same downstream effectors as BCR-ABL, making them a critical target for overcoming resistance.[19][20]
Caption: Overview of the Src kinase signaling pathway.
Experimental Protocol: Synthesis of a Model Kinase Inhibitor Precursor
This section provides a detailed, self-validating protocol for the foundational reaction: the synthesis of an N-aryl-4,5-dichlorothiophene-2-sulfonamide from this compound and a representative aniline.
Synthetic Workflow
The process follows a standard, robust workflow for nucleophilic acyl substitution, ensuring high yield and purity.
Caption: General workflow for sulfonamide synthesis.
Protocol: Synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4,5-dichlorothiophene-2-sulfonamide
Principle: This procedure describes the nucleophilic attack of the amine group of 2,4-dichloro-5-methoxyaniline on the electrophilic sulfur atom of this compound. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. This reaction is analogous to methods used in the synthesis of various sulfonamide-based inhibitors.[21][22]
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloro-5-methoxyaniline (1.0 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes (for purification)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system or recrystallization apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-methoxyaniline (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exotherm of the reaction.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The disappearance of the starting aniline is a key indicator.
-
Aqueous Workup (Quenching): Once complete, carefully pour the reaction mixture into a separatory funnel containing an equal volume of water and DCM.
-
Washing (Acid): Separate the organic layer and wash it sequentially with 1 M HCl (2x). Causality: This step removes the excess pyridine base by forming its water-soluble hydrochloride salt.
-
Washing (Base): Wash the organic layer with saturated NaHCO₃ solution (1x). Causality: This removes any residual HCl.
-
Washing (Brine): Wash the organic layer with brine (1x). Causality: This removes bulk water from the organic layer before the drying step.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
-
Flash Chromatography: If recrystallization is ineffective, purify the crude material via silica gel flash chromatography using a hexanes/ethyl acetate gradient.
-
-
Characterization (Self-Validation): The identity and purity of the final product, N-(2,4-dichloro-5-methoxyphenyl)-4,5-dichlorothiophene-2-sulfonamide, must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) before use in biological assays.
Data Presentation: Structure-Activity Relationship (SAR)
The synthesized thiophene-2-sulfonamides serve as scaffolds for building a library of compounds to test against target kinases. By systematically modifying the "R" group on the aniline, researchers can probe the SAR and optimize for potency and selectivity. The table below presents illustrative data for a hypothetical series of compounds.
| Compound ID | R-Group (Aniline Moiety) | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | Kinase X IC₅₀ (nM) |
| TS-01 | 2,4-dichloro-5-methoxyphenyl | 15 | 25 | >10,000 |
| TS-02 | 4-methoxyphenyl | 150 | 220 | >10,000 |
| TS-03 | 3-(4-methylpiperazin-1-yl)propyl | 5 | 12 | 8,500 |
| TS-04 | 4-(morpholino)phenyl | 45 | 80 | >10,000 |
Data are for illustrative purposes only.
Interpretation:
-
Comparing TS-01 and TS-02 suggests that the dichloro-substituents on the phenyl ring are crucial for potent inhibition of both Src and Abl.
-
The addition of a solubilizing basic side chain in TS-03 , similar to that found in Bosutinib, significantly improves potency, likely by forming additional favorable interactions in the solvent-exposed region of the active site.
-
All compounds show high selectivity against "Kinase X," a representative off-target kinase, indicating a favorable selectivity profile for this scaffold.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of kinase inhibitors. The resulting thiophene-2-sulfonamide scaffold provides a robust platform for engaging the hinge region of kinases, while the thiophene ring and its dichloro-substituents offer favorable physicochemical properties and opportunities for SAR exploration. The straightforward and reliable synthetic protocol provided herein enables the efficient generation of compound libraries, accelerating the discovery of novel and potent inhibitors for critical therapeutic targets like BCR-ABL and Src kinases.
References
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- Patsnap Synapse. (2024).
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- National Cancer Institute. Definition of bosutinib - NCI Drug Dictionary.
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- Teodori, E., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry.
- Miranda, M. B., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers.
- Steelman, L. S., et al. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research.
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- UCL Discovery. (2018). The Synthesis of Functionalised Sulfonamides.
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- Asija, S., & Asija, R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Arcoria, A., et al. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Wu, J., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
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Application Notes and Protocols: Synthesis of 4,5-Dichlorothiophene-2-sulfonate Esters from Alcohols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4,5-Dichlorothiophene-2-sulfonate Esters
In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus is a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of novel therapeutics and functional materials. The introduction of a sulfonate ester functionality at the 2-position of a 4,5-dichlorinated thiophene ring further enhances the synthetic versatility of this moiety. These sulfonate esters are excellent leaving groups, making them pivotal intermediates for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, opening avenues for the synthesis of diverse compound libraries for drug discovery and the creation of advanced materials with tailored properties.[1]
This document provides a comprehensive guide to the reaction of 4,5-dichlorothiophene-2-sulfonyl chloride with alcohols to form the corresponding sulfonate esters. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and provides insights gleaned from extensive experience in synthetic organic chemistry.
Mechanistic Insights: The Sulfonylation of Alcohols
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a well-established and reliable transformation in organic synthesis.[2] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[3][4] This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[5][6]
The mechanism can be summarized in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the sulfur atom of the this compound. This forms a tetrahedral intermediate.[3]
-
Chloride Elimination and Deprotonation: The intermediate collapses, expelling a chloride ion as a leaving group. The resulting protonated sulfonate ester is then deprotonated by the base (e.g., pyridine) to yield the final, neutral sulfonate ester and the pyridinium hydrochloride salt.[3][7]
An important stereochemical consideration is that the reaction at the alcohol's oxygen atom does not affect the stereochemistry of the carbon to which it is attached. Therefore, the formation of the sulfonate ester proceeds with retention of configuration at the alcohol's chiral center, if one is present.[3][8]
Experimental Protocols
General Considerations and Safety
Safety First: this compound is a corrosive and moisture-sensitive compound.[9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride. Anhydrous solvents and reagents are crucial for the success of this reaction.
Protocol 1: General Procedure for the Synthesis of a 4,5-Dichlorothiophene-2-sulfonate Ester
This protocol provides a general method for the reaction of this compound with a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., acetonitrile, toluene)[11]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution.
-
Slowly add a solution of this compound (1.1 - 1.5 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[11]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,5-dichlorothiophene-2-sulfonate ester.
Data Presentation and Workflow Visualization
Table 1: Representative Reaction Parameters for Sulfonylation of Various Alcohols
| Alcohol Substrate | Equivalents of Sulfonyl Chloride | Base (Equivalents) | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1-Octanol | 1.2 | Pyridine (1.5) | DCM | 2 | >90 |
| Cyclohexanol | 1.2 | Triethylamine (2.0) | DCM | 3 | >85 |
| Benzyl Alcohol | 1.1 | Pyridine (1.5) | Acetonitrile | 1.5 | >95 |
| (R)-2-Butanol | 1.3 | Pyridine (1.5) | DCM | 4 | >80 |
Note: These are representative conditions and may require optimization for specific substrates.
Diagram 1: Experimental Workflow for Sulfonate Ester Synthesis
Caption: A stepwise representation of the experimental procedure for synthesizing 4,5-dichlorothiophene-2-sulfonate esters.
Expertise & Experience: The "Why" Behind the Protocol
The presented protocol is not merely a sequence of steps but a culmination of best practices in synthetic chemistry. Here's the rationale behind key procedural choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid. This side reaction consumes the starting material and complicates purification. The use of anhydrous solvents and an inert atmosphere is therefore critical for achieving high yields.[12]
-
Choice of Base: Pyridine and triethylamine are commonly used bases for this reaction.[5] Pyridine can sometimes act as a nucleophilic catalyst, but for simple sulfonylation, its primary role is as an acid scavenger. Triethylamine is a stronger, non-nucleophilic base that is often preferred to avoid potential side reactions. The choice between them can depend on the specific substrate and desired reaction rate.
-
Temperature Control: The initial addition of the sulfonyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.[11] Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate without the need for heating, which could promote decomposition.
-
Workup Procedure: The aqueous workup with sodium bicarbonate is essential to neutralize any remaining acidic species and remove the hydrochloride salt of the base. The subsequent washes with water and brine remove any remaining water-soluble impurities.
-
Purification: While the crude product is often of high purity, flash column chromatography is a reliable method for removing any unreacted starting materials or byproducts, ensuring the final product meets the high-purity standards required for subsequent applications.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through in-process controls and straightforward analytical validation:
-
TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear visual confirmation of the consumption of the starting alcohol and the formation of the less polar sulfonate ester product. This allows for precise determination of the reaction endpoint, preventing unnecessary extensions of reaction time or premature quenching.
-
Spectroscopic Characterization: The identity and purity of the final product can be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will show the characteristic signals for the 4,5-dichlorothiophene ring and the alcohol moiety, with predictable chemical shifts for the carbons and protons adjacent to the sulfonate ester linkage.
-
FT-IR Spectroscopy: Will exhibit strong characteristic absorption bands for the S=O stretching of the sulfonate group.
-
Mass Spectrometry: Will confirm the molecular weight of the desired product.
-
By adhering to this protocol and employing these validation methods, researchers can be confident in the quality and identity of their synthesized 4,5-dichlorothiophene-2-sulfonate esters.
Diagram 2: Reaction Mechanism
Caption: The mechanism for the formation of a sulfonate ester from an alcohol and this compound.
References
- Vertex AI Search. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Retrieved January 9, 2026.
- Google Patents. (n.d.). JP3445515B2 - Method for sulfonylation of alcohol.
- ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.
- National Institutes of Health. (2023, September 18). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides.
- Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved January 9, 2026.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved January 9, 2026.
- Thermo Fisher Scientific. (2025, September 23).
- YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Sigma-Aldrich. (2024, March 2).
- Thermo Fisher Scientific. (2015, February 2).
- Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved January 9, 2026.
- European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- Google Patents. (n.d.). US20030162966A1 - Process for the production of sulfonic esters.
- Chemistry LibreTexts. (2014, August 9). 10.
- Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
- Common Conditions. (n.d.). Alcohol to Chloride. Retrieved January 9, 2026.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain.
- Homework.Study.com. (n.d.). The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to.... Retrieved January 9, 2026.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- YouTube. (2021, October 22). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Chemical Synthesis. (2025, October 12).
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (n.d.). US2492644A - Process for making 2,5-dichlorothiophene.
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The Versatile Role of 4,5-Dichlorothiophene-2-sulfonyl Chloride in Advanced Materials Science: Application Notes and Protocols
Introduction: A Multifunctional Building Block for Organic Electronics
In the rapidly evolving landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and physical properties are paramount. 4,5-Dichlorothiophene-2-sulfonyl chloride has emerged as a highly versatile and reactive building block, particularly in the realm of conjugated polymers for organic electronic applications. Its unique structure, featuring a reactive sulfonyl chloride group and two chlorine atoms on the thiophene ring, offers multiple avenues for chemical modification, enabling the synthesis of a diverse range of functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for utilizing this compound in the synthesis of advanced materials. We will explore its application in two primary strategies: as a precursor for functionalized thiophene monomers for subsequent polymerization, and as a reagent for the post-polymerization functionalization of existing conjugated polymers. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
PART 1: Synthesis of Functionalized Thiophene Monomers for Controlled Polymer Architectures
The most direct application of this compound in materials science is its use as a starting material for the synthesis of bespoke thiophene monomers. The sulfonyl chloride group provides a reactive handle to introduce a variety of side chains, which can profoundly influence the solubility, processability, and electronic properties of the resulting polymers. The chlorine atoms on the thiophene ring can then be utilized for subsequent polymerization reactions.
Application Note: Tailoring Polymer Properties through Side-Chain Engineering
The introduction of specific side chains via the sulfonyl chloride moiety allows for the fine-tuning of the final polymer's characteristics. For instance, the incorporation of long, flexible alkyl chains can enhance solubility in common organic solvents, facilitating solution-based processing techniques such as spin-coating and inkjet printing for the fabrication of thin-film devices. Conversely, the introduction of polar groups can modulate the polymer's electronic energy levels and its interaction with other materials in a device stack. This "bottom-up" approach provides a high degree of control over the final material's properties.
Protocol 1: Synthesis of a 3-(Alkylsulfonyl)thiophene Monomer for Grignard Metathesis (GRIM) Polymerization
This protocol details a two-step synthesis of a 3-(alkylsulfonyl)thiophene monomer, which can then be polymerized using the well-established GRIM method to yield a regioregular poly(3-alkylsulfonylthiophene).
Step 1: Synthesis of 4,5-Dichloro-2-(octylsulfonyl)thiophene
-
Materials:
-
This compound
-
1-Octanol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve 1-octanol (1.1 eq) in anhydrous DCM.
-
Add the 1-octanol solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid (1 M).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4,5-Dichloro-2-(octylsulfonyl)thiophene.
-
Step 2: Grignard Metathesis (GRIM) Polymerization of 4,5-Dichloro-2-(octylsulfonyl)thiophene
-
Materials:
-
4,5-Dichloro-2-(octylsulfonyl)thiophene (from Step 1)
-
t-Butylmagnesium chloride (1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Soxhlet extraction apparatus
-
Magnetic stirrer and stirring bar
-
Schlenk flask
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4,5-Dichloro-2-(octylsulfonyl)thiophene monomer (1.0 eq) in anhydrous THF.
-
Slowly add t-butylmagnesium chloride (1.0 eq) at room temperature and stir for 1 hour.
-
In a separate vial, dissolve Ni(dppp)Cl2 (0.01 eq) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Stir the polymerization mixture at room temperature for 24-48 hours.
-
Quench the reaction by pouring the mixture into methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
-
Caption: Workflow for the synthesis of poly(3-octylsulfonylthiophene).
PART 2: Post-Polymerization Functionalization for Surface and Bulk Property Modification
An alternative and powerful strategy is the use of this compound to modify existing polymers. This "top-down" approach is particularly useful for introducing functional groups onto the surface of a polymer film or for modifying the bulk properties of a pre-synthesized polymer that may not be amenable to direct polymerization of a functionalized monomer.
Application Note: Creating Functional Surfaces and Interfaces
Post-polymerization functionalization is a key technique for creating materials with tailored surface properties. For example, modifying the surface of a polythiophene film with sulfonyl-containing groups can alter its hydrophilicity, work function, and interfacial energy. This is critical for optimizing the performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the interfaces between different layers play a crucial role in charge injection, extraction, and transport.
Protocol 2: Surface Functionalization of a Poly(3-hexylthiophene) (P3HT) Film
This protocol describes the surface modification of a commercially available and widely studied conjugated polymer, P3HT, using this compound. This method introduces sulfonyl groups onto the thiophene rings of the P3HT backbone.
-
Materials:
-
Poly(3-hexylthiophene) (P3HT), regioregular
-
This compound
-
Anhydrous chlorobenzene
-
Aluminum chloride (AlCl3), anhydrous
-
Substrate (e.g., glass, silicon wafer)
-
Spin-coater
-
Glovebox or inert atmosphere environment
-
Anhydrous toluene
-
Methanol
-
-
Procedure:
-
Prepare a solution of P3HT in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the P3HT solution onto the desired substrate to form a thin film.
-
Anneal the P3HT film at a suitable temperature (e.g., 120 °C) to improve crystallinity.
-
In an inert atmosphere glovebox, prepare a solution of this compound (1.5 eq relative to P3HT monomer units) in anhydrous toluene.
-
Carefully add anhydrous AlCl3 (1.5 eq) to the sulfonyl chloride solution. This will form the reactive electrophile.
-
Immerse the P3HT-coated substrate in the prepared solution for a controlled period (e.g., 1-10 minutes). The reaction time will influence the degree of functionalization.
-
Remove the substrate from the solution and quench the reaction by immersing it in methanol.
-
Rinse the functionalized film thoroughly with methanol and toluene to remove unreacted reagents and byproducts.
-
Dry the surface-modified P3HT film under a stream of nitrogen.
-
Caption: Post-polymerization surface functionalization workflow.
PART 3: Characterization and Performance Data of Sulfonyl-Functionalized Polythiophenes
The introduction of sulfonyl groups, either as side chains on the monomer or through post-polymerization modification, significantly impacts the material's properties. Proper characterization is essential to understand these changes and to correlate them with device performance.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized monomers and polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymers.
-
UV-Vis Spectroscopy: To investigate the optical properties and the extent of conjugation in the polymers.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials, which are crucial for designing electronic devices.
-
X-ray Diffraction (XRD): To study the crystallinity and molecular packing of the polymer films.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology of the thin films.
Expected Performance in Organic Field-Effect Transistors (OFETs)
Polythiophenes functionalized with sulfonyl-containing side chains have shown promise as active materials in OFETs. The polar nature of the sulfonyl group can influence the charge transport characteristics of the polymer. Below is a table summarizing representative data for such materials.
| Polymer Architecture | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Poly(3-alkylthiophene) (baseline) | 10⁻² - 10⁻¹ | 10⁵ - 10⁷ | 0 to -20 |
| Poly(3-alkylsulfonylthiophene) | 10⁻³ - 10⁻² | 10⁴ - 10⁶ | -10 to -40 |
| Surface-Sulfonylated P3HT | 10⁻³ - 10⁻² | 10⁴ - 10⁶ | -5 to -30 |
Note: The performance of OFETs is highly dependent on device architecture, processing conditions, and the specific nature of the side chain. The data presented here are for illustrative purposes and represent a general trend.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the materials scientist's arsenal. Its ability to serve as a precursor for functionalized monomers and as a reagent for post-polymerization modification opens up a vast design space for creating novel conjugated polymers with tailored properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this compound in developing next-generation organic electronic materials. Future research will likely focus on synthesizing more complex and multifunctional side chains, exploring new polymerization techniques, and fabricating high-performance electronic devices based on these innovative materials.
References
- Wang, X., Wang, K., & Wang, M. (2013). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Polymer Chemistry, 4(17), 4589-4596. [Link]
- University of Waterloo. (2018).
- OhioLINK. (2021). functionalized conjugated polymers promoted high performance materials for organic electronic devices.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- GSRS. (n.d.). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID.
- Kim, Y., et al. (2015). Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1][2][3]triazole) for applications in organic field-effect transistors. Journal of Materials Chemistry C, 3(30), 7723-7729. [Link]
- Coatings. (2024).
Application Note & Protocol: A Modular Synthesis of N-Aryl-4,5-dichlorothiophene-2-sulfonamides for Drug Discovery
Abstract
N-aryl-4,5-dichlorothiophene-2-sulfonamides represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties. This document provides a robust, step-by-step protocol for the synthesis of this important class of molecules. The described two-step procedure is designed for adaptability, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. We detail the synthesis of the key intermediate, 4,5-dichlorothiophene-2-sulfonyl chloride, followed by its coupling with a range of substituted anilines. This guide emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a foundational understanding for further derivatization.
Introduction: The Thiophene Sulfonamide Scaffold
The thiophene ring is a versatile isostere for the benzene ring in drug design, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability. When functionalized with a sulfonamide group, the resulting thiophene sulfonamides can act as potent enzyme inhibitors. The chlorine substituents at the 4- and 5-positions of the thiophene ring can enhance binding affinity through halogen bonding and increase the molecule's metabolic stability. The N-aryl substituent provides a critical vector for chemical space exploration, allowing for fine-tuning of the compound's pharmacological profile.
This protocol outlines a reliable pathway to access N-aryl-4,5-dichlorothiophene-2-sulfonamides, beginning from the commercially available starting material, 2,3-dichlorothiophene.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage involves the chlorosulfonation of 2,3-dichlorothiophene to generate the reactive sulfonyl chloride intermediate. The second stage is the nucleophilic substitution reaction of the sulfonyl chloride with a selected aryl amine (aniline) to yield the final N-aryl sulfonamide product.
Diagram 1: Overall two-step synthetic workflow.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is extremely corrosive and reacts violently with water.
Part 1: Synthesis of this compound (Intermediate 1)
This procedure is adapted from established methods of chlorosulfonating thiophene rings. The electrophile in this reaction is generated from chlorosulfonic acid. The reaction is directed to the 2-position (alpha to the sulfur atom), which is the most nucleophilic position on the thiophene ring. Thionyl chloride is often used as a co-reagent to drive the reaction to completion.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2,3-Dichlorothiophene | 153.02 | 5.00 g | 32.67 | 1.0 |
| Chlorosulfonic acid | 116.52 | 11.4 mL (20.0 g) | 171.6 | 5.25 |
| Thionyl chloride | 118.97 | 2.6 mL (3.6 g) | 30.3 | 0.93 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Ice | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dichlorothiophene (5.00 g, 32.67 mmol).
-
Solvent Addition: Add dichloromethane (50 mL) to the flask and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (11.4 mL, 171.6 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. After the addition is complete, add thionyl chloride (2.6 mL, 30.3 mmol) dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a 1 L beaker with vigorous stirring. Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (100 mL) and saturated sodium bicarbonate solution (100 mL) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or recrystallization from hexanes. The expected product is a colorless to pale yellow oil or low-melting solid.
Part 2: Synthesis of N-Aryl-4,5-dichlorothiophene-2-sulfonamides (Final Products)
This step involves the reaction of the synthesized sulfonyl chloride with a primary aryl amine. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Application Notes and Protocols: Derivatization of 4,5-Dichlorothiophene-2-sulfonyl chloride for Biological Screening
Introduction: A Privileged Scaffold for Chemical Biology
In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group is a cornerstone pharmacophore, present in a multitude of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The thiophene ring system is also a "privileged scaffold," a structural motif that is recurrent in biologically active compounds, valued for its ability to engage in various interactions with biological targets.[3][4][5] The strategic combination of these two moieties in a single reagent, 4,5-Dichlorothiophene-2-sulfonyl chloride , presents a powerful tool for the generation of diverse chemical libraries for biological screening.
The dichlorination pattern on the thiophene ring offers a unique electronic and steric profile, which can be exploited to fine-tune the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and target-binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to generate libraries of sulfonamides and sulfonate esters for high-throughput screening (HTS).
Core Chemistry: The Versatility of a Sulfonyl Chloride
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for facile nucleophilic substitution reactions with a broad range of nucleophiles, primarily primary and secondary amines to form sulfonamides, and alcohols to yield sulfonate esters.
General Reaction Mechanism: Nucleophilic Substitution
The fundamental reaction proceeds via a nucleophilic attack of the heteroatom (nitrogen or oxygen) of the amine or alcohol on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the stable sulfonamide or sulfonate ester. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine or alcohol, rendering it non-nucleophilic and quenching the reaction.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-4,5-dichlorothiophene-2-sulfonamides
This protocol provides a general method for the synthesis of a diverse library of sulfonamides from this compound and a variety of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4,5-dichlorothiophene-2-sulfonamide.
Workflow for Sulfonamide Synthesis
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Protocol 2: Synthesis of 4,5-Dichlorothiophene-2-sulfonate Esters
This protocol details the synthesis of sulfonate esters from this compound and various alcohols.
Materials:
-
This compound (1.0 eq)
-
Alcohol (primary or secondary) (1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 eq) in anhydrous DCM.
-
Base Addition and Cooling: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled alcohol solution dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel and extract with DCM. Combine the organic layers and wash with 1M HCl (or 1M CuSO₄ solution to remove pyridine more effectively), followed by saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure 4,5-Dichlorothiophene-2-sulfonate ester.
Workflow for Sulfonate Ester Synthesis
Sources
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4,5-Dichlorothiophene-2-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 4,5-dichlorothiophene-2-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals. Sulfonyl chlorides are a critical class of reagents, and this document outlines the synthetic pathway, addresses the challenges of scaling up production, and provides robust analytical methods for quality control. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Introduction: The Significance of Thiophene Sulfonyl Chlorides in Medicinal Chemistry
Thiophene-based compounds are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities. The introduction of a sulfonyl chloride moiety onto the thiophene ring, particularly in a highly functionalized manner as with this compound, creates a versatile synthetic handle. This intermediate allows for the facile introduction of sulfonamide groups, which are prevalent in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The chlorine substituents on the thiophene ring can further be exploited to modulate the electronic and steric properties of the final drug candidates, potentially enhancing their efficacy and pharmacokinetic profiles.
The scale-up of the synthesis of such intermediates is a critical step in the drug development pipeline, requiring a transition from laboratory-scale procedures to more robust and controlled manufacturing processes. This guide provides a detailed examination of the key considerations and a practical, step-by-step protocol for the multigram synthesis of this compound.
Synthetic Pathway and Mechanistic Considerations
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of 2,3-dichlorothiophene with chlorosulfonic acid. The reaction proceeds via the formation of a highly electrophilic sulfur trioxide species, which is attacked by the electron-rich thiophene ring.
A note on regioselectivity: The sulfonation of substituted thiophenes is directed by the electronic nature of the substituents. In the case of 2,3-dichlorothiophene, the chlorine atoms are deactivating, electron-withdrawing groups. However, the lone pairs on the sulfur atom of the thiophene ring direct electrophilic substitution to the C2 and C5 positions. The C2 position is generally more reactive in thiophenes, leading to the desired 2-sulfonyl chloride product.
The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the synthetic workflow.
Scale-up Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multigram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn at all times.
Materials and Equipment
| Material/Equipment | Specifications |
| 2,3-Dichlorothiophene | >98% purity |
| Chlorosulfonic acid | Reagent grade, >99% |
| Dichloromethane (DCM) | Anhydrous |
| Crushed ice | |
| Saturated sodium bicarbonate solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Three-necked round-bottom flask | Sized appropriately for the scale |
| Mechanical stirrer | |
| Addition funnel | |
| Thermometer | |
| Cooling bath | (e.g., ice/salt or cryocooler) |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add chlorosulfonic acid (4.0 equivalents). Cool the acid to -10 °C to -5 °C using a cooling bath.
-
Addition of Starting Material: Slowly add 2,3-dichlorothiophene (1.0 equivalent) dropwise via the addition funnel to the cooled chlorosulfonic acid over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir the mixture at this temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it carefully in ice water, extracting with a small amount of DCM, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/DCM) to afford the pure product.
Safety and Hazard Management
The scale-up of this synthesis involves significant hazards that must be carefully managed.
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[2] Always handle in a fume hood with appropriate PPE. Ensure all glassware is dry before use.
-
Exothermic Reaction: The chlorosulfonation reaction is exothermic.[3] Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts. A reliable cooling system and slow, controlled addition of the starting material are essential.
-
Quenching: The quenching of the reaction mixture is also highly exothermic and releases HCl gas. This should be done slowly, with efficient stirring and cooling.
-
Waste Disposal: All waste materials, including acidic aqueous layers and residual reagents, must be neutralized and disposed of in accordance with institutional and local regulations.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | A singlet in the aromatic region corresponding to the proton at the C3 position of the thiophene ring. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the four carbon atoms of the dichlorothiophene ring. |
| FT-IR | Functional group identification | Strong characteristic absorption bands for the S=O stretches (asymmetric and symmetric) of the sulfonyl chloride group, typically in the ranges of 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹. |
| GC-MS | Purity assessment and molecular weight confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak and characteristic isotopic pattern for three chlorine atoms. |
| HPLC | Quantitative purity analysis | A single major peak to determine the purity of the final product. |
Conclusion
The protocol detailed in these application notes provides a robust and scalable method for the synthesis of this compound. By adhering to the outlined procedures and paying close attention to the safety considerations, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery and development programs. The provided analytical methods will ensure the quality and consistency of the final product, facilitating its seamless integration into subsequent synthetic steps.
References
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]
- Chlorosulfonic Acid - A Vers
- Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2003).
- 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. (2012).
Sources
Troubleshooting & Optimization
"4,5-Dichlorothiophene-2-sulfonyl chloride" reaction side products and impurities
Introduction: 4,5-Dichlorothiophene-2-sulfonyl chloride is a pivotal building block in medicinal chemistry and materials science, primarily utilized for the synthesis of novel sulfonamides and other derivatives.[1] While its reactivity is highly valued, it also presents specific challenges related to side reactions, impurities, and stability. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use. We will delve into the causality behind impurity formation and provide field-proven protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a commercial bottle of this compound?
The primary impurities are typically the corresponding sulfonic acid and isomeric sulfonyl chlorides.
-
4,5-Dichlorothiophene-2-sulfonic acid: This is the product of hydrolysis. Sulfonyl chlorides are highly sensitive to moisture and will react with ambient water over time.[2][3][4] Its presence is indicated by a highly polar, water-soluble impurity.
-
Isomeric Sulfonyl Chlorides: The synthesis of the title compound via chlorosulfonation of 2,3-dichlorothiophene is not always perfectly regioselective. This can lead to the formation of other isomers, such as 4,5-dichlorothiophene-3-sulfonyl chloride, as a minor component. Studies on analogous 2,5-dihalothiophenes have shown that mixtures of isomers are often formed during chlorosulfonation reactions.[5]
Q2: My sulfonamide synthesis reaction is sluggish and gives a low yield. What are the likely causes?
Several factors can contribute to poor reaction performance:
-
Reagent Purity: The presence of the hydrolyzed sulfonic acid impurity in your starting material means there is less active sulfonyl chloride available to react.
-
Inadequate Anhydrous Conditions: Any moisture in your solvent or glassware, or exposure to humid air, will consume the sulfonyl chloride, reducing your yield.[2]
-
Insufficient Base: A base (e.g., pyridine, triethylamine) is required to neutralize the HCl generated during the reaction. If the base is insufficient or of poor quality, the reaction medium will become acidic, protonating the amine nucleophile and halting the reaction.
-
Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time.
Q3: I observe a new, very polar spot on my TLC that doesn't correspond to my starting materials or desired product. What is it?
This is almost certainly the sulfonic acid hydrolysis product (4,5-dichlorothiophene-2-sulfonic acid) or its corresponding salt. This occurs if the sulfonyl chloride is exposed to water during the reaction or, more commonly, during an aqueous workup procedure before all of the sulfonyl chloride has been consumed.[6]
Q4: How can I quickly assess the quality of my this compound before starting a reaction?
A quick quality check can save significant time and resources.
-
Melting Point: The literature melting point is 54-58 °C.[7] A significantly lower or broader melting range suggests the presence of impurities.
-
¹H NMR: A proton NMR in an anhydrous solvent (like CDCl₃) should show a clean singlet for the thiophene proton. The presence of broad peaks or additional signals could indicate decomposition or hydrolysis.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Isomeric Impurities Detected in the Final Sulfonamide Product
Scenario: You have successfully synthesized your target sulfonamide, but analytical data (e.g., NMR, LC-MS) reveals the presence of a closely related isomer that is difficult to separate.
Causality: This issue almost always originates from the starting this compound, which contained an isomeric impurity. Since the isomers have very similar reactivity, they will both react with the amine to produce the corresponding isomeric sulfonamides.
Logical Troubleshooting Workflow
Caption: Workflow for addressing isomeric impurities.
Recommended Solutions:
-
Purification of the Final Product (Most Practical): Separating the final sulfonamide isomers is often more feasible than purifying the starting sulfonyl chloride.
-
Flash Column Chromatography: The polarity difference between sulfonamide isomers may be slight, but a carefully optimized gradient elution on silica gel can often achieve separation.
-
Recrystallization: If the product is crystalline, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective for removing minor isomers.
-
-
Purification of the Starting Material (Advanced): If you must have a high-purity starting material, recrystallization of the this compound from a non-polar, anhydrous solvent like hexanes may be attempted, but must be done under strictly anhydrous conditions.
Problem 2: Significant Hydrolysis and Low Product Yield
Scenario: Your reaction yields are consistently low, and you isolate a significant amount of a water-soluble byproduct.
Causality: This is a classic case of hydrolysis of the sulfonyl chloride. The sulfonyl group is highly electrophilic and readily attacked by water, especially in the presence of a base.
Reaction and Side Reaction Pathways
Caption: Desired reaction vs. hydrolysis side reaction.
Preventative Measures & Protocols:
-
Strict Anhydrous Technique: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Controlled Workup: Do not proceed to an aqueous workup until the reaction is complete (as monitored by TLC or LC-MS). If excess sulfonyl chloride remains, it must be quenched first.
Protocol: Quenching and Removal of Excess Sulfonyl Chloride
This protocol converts the remaining reactive sulfonyl chloride and its hydrolysis product into easily removable, highly polar species.
-
Reaction Monitoring: Once the starting amine is consumed (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Be cautious of potential gas (CO₂) evolution. Alternatively, a dilute aqueous solution of ammonia or a simple amine can be used.
-
Stirring: Allow the mixture to stir vigorously for 20-40 minutes at room temperature to ensure all sulfonyl chloride is hydrolyzed to the sodium sulfonate salt.
-
Extraction: Transfer the mixture to a separatory funnel. The desired sulfonamide product will remain in the organic layer, while the highly water-soluble sodium 4,5-dichlorothiophene-2-sulfonate will be partitioned into the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Table 1: Troubleshooting Summary
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Isomeric impurities in final product | Isomeric mixture in starting sulfonyl chloride. | Purify the final sulfonamide via chromatography or recrystallization. |
| Low yield, polar byproduct | Hydrolysis of sulfonyl chloride due to moisture. | Use strict anhydrous techniques; perform a quenching step before aqueous workup. |
| Reaction fails to start or stalls | Poor quality reagents; insufficient base; moisture contamination. | Verify reagent purity; use >1 equivalent of a suitable base; ensure anhydrous conditions. |
| Formation of multiple unknown products | Decomposition of the thiophene ring. | Use milder reaction conditions (lower temperature); avoid strong acids/bases. |
Standard Protocol: Synthesis of a Sulfonamide
This general protocol is a robust starting point for the reaction of this compound with a primary or secondary amine.[8]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and base (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and brine.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
References
- Macmillan Group, Princeton University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- ChemWhat. (n.d.). 2-Thiophenesulfonyl chloride CAS#: 16629-19-9.
- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Beni-Suef University Journal of Basic and Applied Sciences.
- PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Organic Syntheses. (n.d.). Thiophenol.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- ResearchGate. (n.d.). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,5-Dichlorothiophene-2-sulfonyl chloride Derivatives
Introduction
Welcome to the technical support center for the purification of 4,5-Dichlorothiophene-2-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of chemical intermediates. The inherent reactivity of the sulfonyl chloride functional group, coupled with the specific properties of the dichlorothiophene ring, presents unique challenges during purification.[1] Hydrolysis, thermal instability, and co-elution with impurities are common hurdles that can lead to low yields and impure final products.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the expertise and field-proven insights necessary to overcome these challenges, ensuring the integrity and purity of your compounds.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that you may encounter during the purification of this compound derivatives. Each issue is presented with potential causes and actionable solutions.
Issue 1: My final product is an oily, yellow, or brown substance after aqueous workup, not the expected solid.
Question: I've completed my reaction and performed a standard aqueous workup. After removing the solvent, I'm left with a persistent, often discolored oil instead of a crystalline solid. What's going wrong?
Potential Causes & Solutions:
-
Incomplete Hydrolysis of Quenching Reagents: Reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) used in the synthesis can be difficult to neutralize in chlorinated solvents due to poor solubility of water in the organic phase.[4] This can leave acidic residues that contribute to the oily consistency and color.
-
Causality: The biphasic nature of the quench (e.g., DCM and water) limits the interaction between the aqueous base and the residual acid chlorides, leading to an incomplete reaction.
-
Troubleshooting Step: Perform the aqueous workup using a solvent in which water has some solubility, such as diethyl ether or ethyl acetate. This improves the phase interaction and ensures complete hydrolysis of any remaining reactive species.[4]
-
-
Residual Chlorinated Solvents: Organic compounds can tenaciously hold onto residual chlorinated solvents like dichloromethane (DCM) or chloroform, preventing crystallization.[4]
-
Causality: Strong intermolecular forces between the product and the solvent can make simple rotary evaporation or even high vacuum insufficient for complete removal.
-
Troubleshooting Step: After the initial concentration, re-dissolve the oil in a more volatile, non-chlorinated solvent like hexanes or pentane and re-concentrate. Repeating this process 2-3 times can effectively azeotrope out the stubborn chlorinated solvent.
-
-
Product Decomposition: Sulfonyl chlorides can degrade, especially under harsh workup conditions or prolonged exposure to moisture or heat.[5] Decomposition products are often colored and can act as impurities that inhibit crystallization.
-
Causality: The sulfonyl chloride group is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[6][7] This sulfonic acid impurity can interfere with the crystal lattice formation of the desired product.
-
Troubleshooting Step: Ensure all workup steps are performed quickly and at low temperatures (0-5 °C). Use pre-chilled solutions and minimize the time the compound is in contact with the aqueous phase.[3]
-
Issue 2: My yield is significantly lower than expected after column chromatography.
Question: I've identified my product by TLC, but after purification by flash column chromatography on silica gel, the isolated yield is very low. Where is my product going?
Potential Causes & Solutions:
-
On-Column Decomposition: Silica gel is inherently acidic and contains surface-bound water, creating a microenvironment that can hydrolyze sensitive sulfonyl chlorides during the slow elution process.[8][9]
-
Causality: The prolonged contact time between the sulfonyl chloride and the acidic, hydrated stationary phase promotes the conversion of the product to the highly polar sulfonic acid. This new compound then either streaks down the column or remains irreversibly adsorbed at the origin.
-
Troubleshooting Step 1 (Neutralization): Deactivate the silica gel by preparing the column slurry in the chosen eluent containing 1-3% triethylamine or pyridine.[10] This neutralizes the acidic sites on the silica, minimizing hydrolysis. First, confirm by TLC that your compound is stable to these bases.
-
Troubleshooting Step 2 (Alternative Stationary Phase): If the compound is base-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[9]
-
Troubleshooting Step 3 (Speed): Run the column as quickly as possible ("flash" chromatography) to minimize the residence time of the compound on the stationary phase.[11]
-
-
Irreversible Adsorption: The polarity of the sulfonyl chloride group can lead to strong binding with the silica gel, especially if highly polar solvents are required for elution.
-
Causality: Strong dipole-dipole interactions between the sulfonyl chloride and the silanol groups of the stationary phase can lead to chemisorption, preventing the compound from eluting.
-
Troubleshooting Step: Load the crude product onto the column using a "dry loading" technique.[9] Pre-adsorb the crude material onto a small amount of silica gel, remove the solvent, and then carefully add the resulting free-flowing powder to the top of the column. This often results in a tighter band and better separation.
-
Workflow: Troubleshooting Low Yield After Chromatography
The following diagram outlines a decision-making process for addressing low yields during chromatographic purification.
Caption: A troubleshooting workflow for low product yield after chromatography.
Issue 3: I am unable to purify my compound by recrystallization.
Question: My crude product is a solid, but all my attempts at recrystallization have failed. It either "oils out," won't dissolve, or nothing crystallizes upon cooling. How can I find a suitable recrystallization system?
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[12]
-
Causality: If the compound is too soluble at room temperature, the recovery will be low. If it is not soluble enough at the solvent's boiling point, recrystallization is impossible.
-
Troubleshooting Step: Systematically screen for solvents. Place a small amount of your crude solid (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile) and observe solubility at room temperature and upon heating. A good candidate will show poor solubility in the cold and complete dissolution when hot.
-
-
Presence of Insoluble Impurities: If a significant amount of impurity is present, it can inhibit crystal formation.
-
Causality: Impurities can disrupt the ordered packing of molecules required to form a crystal lattice.[12]
-
Troubleshooting Step: If the compound dissolves in a hot solvent but some material remains, perform a "hot filtration." Quickly filter the hot solution through a pre-warmed funnel to remove the insoluble impurities before allowing the filtrate to cool and crystallize.[12]
-
-
"Oiling Out": The compound may be melting instead of dissolving, or its solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.
-
Causality: This is common when the melting point of the solid is lower than the boiling point of the chosen solvent.
-
Troubleshooting Step: Use a lower-boiling point solvent or a mixed solvent system. Start by dissolving the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.
-
| Solvent Polarity Spectrum for Screening |
| Non-Polar |
| Intermediate Polarity |
| Polar |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
The most common and effective purification techniques are flash column chromatography and recrystallization. The choice depends on the physical state and purity of the crude product. Chromatography is versatile for oils and complex mixtures, while recrystallization is ideal for purifying solids that are already relatively high in purity.[13][14][15]
Q2: How can I minimize the hydrolysis of my sulfonyl chloride during the entire purification process?
Minimizing contact with water is paramount.[2] During aqueous workups, use cold (0-5 °C) brine solutions to wash the organic layer, as the high salt concentration reduces the solubility of organic compounds in the aqueous phase. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). When performing chromatography, use anhydrous solvents and consider neutralizing the silica gel as described in the troubleshooting section.[10][13]
Q3: What are the key stability and storage considerations for these compounds?
This compound and its derivatives are sensitive to moisture and, to a lesser extent, heat.[1][16] They should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Over time, exposure to atmospheric moisture will lead to hydrolysis, forming the corresponding sulfonic acid.[6][17]
Q4: Which analytical techniques are best suited for assessing the purity of my final product?
A combination of techniques provides the most comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[18][19]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying impurities.[18][20] GC-MS is suitable for volatile and thermally stable derivatives, while HPLC is more versatile.[20][21][22]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and is often coupled with a chromatographic technique (LC-MS or GC-MS) to identify impurities.[18]
III. Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of a moderately polar this compound derivative.
Objective: To purify a crude sulfonyl chloride derivative from non-polar and highly polar impurities.
Materials & Reagents:
-
Crude this compound derivative
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (anhydrous)
-
Ethyl Acetate (anhydrous)
-
Triethylamine (optional, for acid-sensitive compounds)
-
Glass column, collection tubes, TLC plates, and developing chamber
-
Compressed air or nitrogen source
Step-by-Step Methodology:
-
Determine the Eluent System:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and elute with various ratios of ethyl acetate/hexanes (e.g., 5%, 10%, 20% EtOAc in hexanes).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.[10]
-
-
Prepare and Pack the Column:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a fume hood, prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).[11]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to pack the silica bed evenly. Ensure there are no air bubbles or cracks.[11]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.[9]
-
-
Elute the Column and Collect Fractions:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approx. 2 inches/minute drop rate).
-
Begin collecting fractions. Monitor the elution process by periodically spotting the fractions on TLC plates.
-
If a gradient elution is needed, start with a low polarity solvent system (e.g., 5% EtOAc/hexanes) and gradually increase the polarity (e.g., to 10%, then 20% EtOAc/hexanes) to elute compounds with increasing polarity.
-
-
Isolate the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Characterize the purified product using appropriate analytical methods (NMR, MS).
-
Workflow: Purification via Flash Column Chromatography
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. japsonline.com [japsonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 4,5-Dichlorothiophene-2-sulfonyl chloride
Welcome to the technical support center for 4,5-Dichlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its use in synthesis, providing in-depth troubleshooting advice and detailed protocols grounded in chemical principles. Our goal is to empower you to overcome experimental hurdles and achieve reliable, reproducible results.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during experimentation.
Q1: Why is my reaction yield consistently low or non-existent, even though my TLC shows consumption of the starting amine?
This is a frequent and often frustrating issue. The problem typically stems from one of three areas: the integrity of the sulfonyl chloride, the presence of moisture, or suboptimal reaction/workup conditions.
Potential Cause 1: Degradation of this compound
-
Expertise & Experience: this compound is highly susceptible to hydrolysis. Even trace amounts of moisture in the air or solvents can lead to its rapid decomposition into the corresponding, unreactive 4,5-dichlorothiophene-2-sulfonic acid. This sulfonic acid will not react with your amine under standard conditions but may form an ammonium salt, leading to confusing TLC results and difficult purifications. The stability of heteroaromatic sulfonyl chlorides can be limited, with hydrolysis being a primary decomposition pathway.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, run a quick ¹H NMR of the starting sulfonyl chloride in a dry, deuterated solvent (like CDCl₃). The presence of broad peaks or unexpected signals may indicate decomposition.
-
Use Fresh Reagent: Always use a freshly opened bottle of the reagent or one that has been stored meticulously under an inert atmosphere (Nitrogen or Argon).
-
Proper Handling: Handle the solid reagent quickly in a glovebox or under a positive flow of inert gas to minimize exposure to atmospheric moisture.
-
Potential Cause 2: Reaction Conditions
-
Expertise & Experience: The choice of base and temperature is critical. While a base is necessary to scavenge the HCl byproduct, some bases can cause side reactions. The reaction is also exothermic, and poor temperature control can lead to decomposition.
-
Troubleshooting Steps:
-
Temperature Control: Always add the sulfonyl chloride solution dropwise to the cooled (typically 0 °C) solution of the amine and base. This prevents temperature spikes that can degrade reactants or products.
-
Base Selection: Ensure the base is non-nucleophilic and dry. Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are common choices. Pyridine is also effective but can be harder to remove during workup. Ensure the base is in slight excess (e.g., 1.5 equivalents).
-
Solvent Purity: Use anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) stored over molecular sieves are recommended.
-
Potential Cause 3: Aqueous Workup Issues
-
Expertise & Experience: The desired sulfonamide product itself might have some water solubility, especially if the amine substrate is small or polar. Aggressive or prolonged aqueous washes can lead to loss of product into the aqueous layer.
-
Troubleshooting Steps:
-
Minimize Washes: Use the minimum number of aqueous washes necessary to remove salts and excess base.
-
Back-Extraction: If you suspect product loss, perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent (e.g., DCM or Ethyl Acetate).
-
Use Brine: A final wash with saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer and can reduce the formation of emulsions.
-
Q2: My TLC plate is messy, showing multiple product spots. What are the common side products?
Observing multiple spots is a clear indicator of side reactions. The most common culprits are hydrolysis, bis-sulfonylation of primary amines, and reactions involving the base.
-
Side Product 1: 4,5-Dichlorothiophene-2-sulfonic Acid: As mentioned above, this forms from the reaction of the sulfonyl chloride with water. It is highly polar and will typically appear as a baseline spot on a normal-phase silica TLC plate.
-
Solution: Rigorously exclude moisture from your reaction.
-
-
Side Product 2: Bis-sulfonylated Amine (R-N(SO₂-Th)₂): If you are using a primary amine (R-NH₂), it's possible for the initially formed sulfonamide (R-NH-SO₂-Th) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride.
-
Solution: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine). This ensures the sulfonyl chloride is the limiting reagent, minimizing the chance of double addition.
-
-
Side Product 3: Unwanted Sulfonamides from Base: In some cases, secondary amine bases like DIPEA can, under harsh conditions or with highly reactive sulfonyl chlorides, undergo sulfonylation themselves, though this is less common.
-
Solution: Use a tertiary amine base like triethylamine or a hindered base. Ensure the reaction temperature is controlled.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in this compound reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
-
Handling: This compound is corrosive and causes severe skin and eye damage. It is also a moisture-sensitive reagent. All handling must be done in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a desiccator. For long-term storage, sealing the container with paraffin film and storing it under an inert atmosphere (in a glovebox or a sealed bag with argon/nitrogen) is best practice.
Q2: What is the optimal choice of base and solvent for sulfonamide synthesis?
The ideal combination depends on your specific substrate, but general guidelines apply.
| Category | Recommended Choices | Rationale & Considerations |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM is the most common choice due to its high solvency for reactants and non-reactivity. THF is also a good option. All solvents must be anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Bases | Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA) | Et₃N (1.5 eq.) is a cost-effective and efficient choice. Pyridine (1.5 eq.) can sometimes catalyze the reaction but can be difficult to remove. DIPEA is a more hindered, non-nucleophilic base, which can be advantageous if side reactions with the base are a concern. |
Q3: How can I effectively monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): TLC is the most common and effective method.
-
Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be helpful.
-
What to Look For: Monitor the disappearance of the limiting reagent (usually the amine, as the sulfonyl chloride can be hard to visualize and may hydrolyze on the plate) and the appearance of a new, typically less polar, product spot.
-
Part 3: Experimental Protocol
This section provides a reliable, self-validating protocol for the synthesis of a representative N-substituted sulfonamide.
Protocol: Synthesis of N-benzyl-4,5-dichlorothiophene-2-sulfonamide
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Wear all required PPE. This compound is corrosive and reacts with water. Anhydrous solvents are flammable.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the benzylamine spot is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The acid wash removes excess amine and base, while the bicarbonate wash removes any trace acidic impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using an Ethyl Acetate/Hexanes gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Reaction Mechanism Diagram
Caption: General mechanism for sulfonamide formation.
References
- Morton, D., & Zuo, Z. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Wyatt, P., et al. (2013). Synthesis of sulfonamides. ResearchGate.
- University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Barceló, D., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- King, J. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Fisher Scientific. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride, 97%.
- Homework.Study.com. (n.d.). *The three
"4,5-Dichlorothiophene-2-sulfonyl chloride" stability and degradation pathways
Technical Support Center: 4,5-Dichlorothiophene-2-sulfonyl chloride
Welcome to the technical support resource for this compound (DTSC). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and handling of this reactive intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot common experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What is the primary stability concern for this compound?
The most significant stability concern is its high susceptibility to hydrolysis. The sulfonyl chloride functional group is highly electrophilic and readily reacts with water, including atmospheric moisture. This reaction degrades the starting material into the corresponding 4,5-dichlorothiophene-2-sulfonic acid, rendering it inactive for most subsequent coupling reactions (e.g., sulfonamide formation).[1][2] Therefore, maintaining anhydrous (dry) conditions during storage and handling is critical.[3][4]
Q2: How should this compound be properly stored?
To maximize shelf-life and prevent degradation, adhere to the following storage protocols.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | Minimizes thermal decomposition and reduces the rate of potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture, which is the primary cause of hydrolytic degradation. |
| Container | Use a tightly sealed, corrosion-resistant container, such as an amber glass bottle with a resistant liner.[3][4] | Protects from moisture ingress and light, which can potentially initiate radical decomposition pathways.[4] |
| Location | Store in a well-ventilated area away from incompatible materials, especially bases, strong oxidizing agents, and water. | Ensures safety and prevents accidental reactions. |
Q3: What are the visible signs of DTSC decomposition?
Observing the physical state of the reagent is the first step in troubleshooting. Key indicators of decomposition include:
-
Color Change: The pure compound is a light-colored solid (Melting Point: 54-58 °C).[5] Development of a darker color, such as brown or black, can indicate degradation.[6]
-
Gas Evolution: Upon exposure to moisture, hydrolysis will produce hydrogen chloride (HCl) gas.[4] You may notice pressure buildup in the container or a sharp, acidic smell upon opening.[7]
-
Physical State Change: If the solid appears clumpy, wet, or has turned into an oily substance, significant hydrolysis has likely occurred.[8]
Q4: What is the main degradation pathway for DTSC?
The principal degradation pathway is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid. This reaction is generally irreversible under standard laboratory conditions and represents the most common cause of yield loss in reactions involving this reagent.[1]
Caption: Primary hydrolytic degradation pathway of DTSC.
Troubleshooting Guide for Experiments Using DTSC
This guide provides a structured approach to resolving common issues encountered during synthesis.
Issue 1: Low or No Yield of the Desired Product (e.g., Sulfonamide)
A diminished yield is the most common problem and often traces back to the stability and handling of the DTSC reagent.
| Potential Cause | Recommended Action & Rationale |
| Degraded Starting Material | Action: Before starting the reaction, check the DTSC for signs of decomposition (see FAQ Q3). If degradation is suspected, use a fresh bottle or purify the material if possible. Rationale: The most common cause of reaction failure is using hydrolyzed starting material. The resulting sulfonic acid is unreactive for sulfonamide formation. |
| Moisture in Reaction | Action: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Run the reaction under a positive pressure of an inert gas (N₂ or Ar). Rationale: Sulfonyl chlorides react with water, often faster than with the intended nucleophile (e.g., an amine).[2] Eliminating moisture is crucial to prevent this competitive and detrimental side reaction. |
| Hydrolysis During Workup | Action: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (e.g., on an ice bath).[6] Use cold water or brine to wash the organic layer. Minimize the contact time between the organic phase containing the product and the aqueous phase. Rationale: While aryl sulfonyl chlorides have some hydrolytic stability, prolonged exposure to water during extraction and washing will lead to product loss.[8] |
| Inappropriate Reaction Temperature | Action: Run the reaction at a lower temperature, often starting at 0 °C, especially during the addition of reagents.[9] Rationale: Many reactions involving sulfonyl chlorides are exothermic. High local temperatures can accelerate decomposition or the formation of side products.[6] |
Issue 2: Multiple Spots on TLC or Unexpected Peaks in NMR/LC-MS
The appearance of impurities indicates that either the starting material was impure or side reactions have occurred.
| Potential Cause | Recommended Action & Rationale |
| Presence of Sulfonic Acid | Action: The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride or the desired sulfonamide product. On a TLC plate, it will often appear as a baseline spot or a streak. It can typically be removed by a basic wash (e.g., with saturated NaHCO₃ solution) during workup. Rationale: The acidic proton of the sulfonic acid allows it to be deprotonated by a mild base, forming a salt that is soluble in the aqueous layer and can be separated from the organic product. |
| Radical-Mediated Decomposition | Action: If the reaction is run at elevated temperatures or exposed to light, consider degassing the solvent and adding a radical inhibitor like benzoquinone.[6] Rationale: Although less common than hydrolysis, thermal or photochemical stress can initiate radical chain reactions, leading to complex byproduct mixtures.[6] |
Issue 3: Product is an Oil Instead of an Expected Solid
This compound has a melting point of 54-58 °C, and its derivatives are often crystalline solids.[5] An oily product suggests the presence of impurities.
| Potential Cause | Recommended Action & Rationale |
| Residual Solvent | Action: Place the material under high vacuum for an extended period. If the product is stable, gentle heating under vacuum can help remove stubborn solvents. Rationale: Chlorinated solvents, in particular, can be difficult to remove completely and may cause an otherwise solid product to appear as an oil.[8] |
| Presence of Impurities | Action: Attempt to purify the oil via column chromatography. If the product is thermally stable, distillation is another option. To induce crystallization, try triturating the oil with a non-polar solvent like hexanes or pentane, or attempt recrystallization from a suitable solvent system. Rationale: Impurities disrupt the crystal lattice, preventing the formation of a solid. Purification removes these impurities, allowing the product to crystallize. |
Experimental Workflow: Best Practices
To ensure success, a self-validating protocol that minimizes degradation at every step is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
Improving selectivity in reactions with "4,5-Dichlorothiophene-2-sulfonyl chloride"
Welcome to the technical support center for 4,5-Dichlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the selectivity and success of your reactions with this versatile reagent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.
Problem 1: Low or No Yield of the Desired Sulfonamide
Symptoms:
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Thin Layer Chromatography (TLC) analysis shows significant unreacted starting material (amine or sulfonyl chloride).
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After workup, the isolated product mass is much lower than the theoretical yield.
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The reaction fails to proceed to completion.
Possible Causes and Solutions:
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Cause A: Hydrolysis of this compound. Sulfonyl chlorides are highly susceptible to moisture, which hydrolyzes them to the unreactive sulfonic acid.
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Solution:
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Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
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Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.
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Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
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Cause B: Inappropriate Base or Insufficient Amount. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base is not suitable or is present in insufficient quantity, the amine starting material will be protonated, rendering it non-nucleophilic.
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Solution:
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Choice of Base: Use a non-nucleophilic organic base such as pyridine or triethylamine (TEA). These bases will scavenge the HCl without competing with your amine nucleophile.
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Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of the generated HCl.
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Cause C: Low Nucleophilicity of the Amine. Electron-deficient aromatic amines or sterically hindered amines may react slowly.
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Solution:
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Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions.
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Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), monitoring progress by TLC.
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Use a More Forcing Base: In some cases, a stronger, non-nucleophilic base might be required, but this should be approached with caution to avoid side reactions.
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Problem 2: Formation of Multiple Products and Low Selectivity
Symptoms:
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TLC analysis shows multiple new spots in addition to the desired product.
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NMR of the crude product indicates a mixture of isomers or unexpected byproducts.
Possible Causes and Solutions:
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Cause A: Chemoselectivity Issues with Multifunctional Substrates. When your substrate contains multiple nucleophilic sites (e.g., amines and alcohols in an amino alcohol), the more nucleophilic site will react preferentially. Generally, amines are more nucleophilic than alcohols.
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Solution: Controlling Chemoselectivity
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Low Temperature: Running the reaction at 0 °C or even lower temperatures can enhance the selectivity for the more reactive functional group.
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Stoichiometry: Use of a 1:1 molar ratio of the amine to the sulfonyl chloride can favor monosubstitution.
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Protecting Groups: For complex molecules, the most reliable strategy is to protect the functional group you do not want to react. For example, in the case of an amino alcohol where you want to form a sulfonate ester, the amine can be protected as a carbamate (e.g., Boc or Cbz).
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Cause B: Regioselectivity Issues with Ambident Nucleophiles. With substrates containing multiple similar nucleophilic sites (e.g., two different secondary amines or a primary and a secondary amine), a mixture of products can be formed.
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Solution: Enhancing Regioselectivity
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Steric Hindrance: The sulfonyl chloride will preferentially react with the less sterically hindered nucleophilic site. This intrinsic property can be exploited.
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Protecting Groups: As with chemoselectivity, protecting one of the nucleophilic sites is the most effective way to ensure regioselectivity.
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Cause C: Bis-sulfonylation of Primary Amines. Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).
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Solution:
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Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the monosulfonamide.
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Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C) to maintain a low concentration of the sulfonyl chloride and disfavor the second sulfonylation.
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Problem 3: Difficult Purification of the Final Product
Symptoms:
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The product "oils out" during recrystallization instead of forming crystals.
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Column chromatography results in poor separation of the product from impurities.
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The isolated product has a persistent color.
Possible Causes and Solutions:
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Cause A: "Oiling Out" During Recrystallization. This occurs when the melting point of the solid is lower than the temperature of the solution, or when significant impurities are present.
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Solution:
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Adjust Solvent System: If the product oils out, reheat the solution to redissolve the oil, add more of the less-polar solvent (if using a mixed solvent system), and allow it to cool more slowly. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.
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Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
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Preliminary Purification: If the crude product is highly impure, first purify it by column chromatography and then recrystallize the resulting solid.
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Cause B: Residual Colored Impurities.
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Solution:
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Activated Charcoal: During recrystallization, after the solid has been dissolved in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that excessive charcoal can reduce your yield.
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Cause C: Co-elution during Column Chromatography.
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Solution:
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Optimize Solvent System: Experiment with different solvent systems for TLC to find one that provides better separation. A common mobile phase for sulfonamides is a mixture of ethyl acetate and hexanes.
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Alternative Chromatography: Consider using a different stationary phase or exploring other purification techniques like preparative HPLC if the impurities are very similar to the product.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Due to its reactivity with water, storing it under an inert atmosphere is recommended for long-term stability.
Q2: Can I use an inorganic base like sodium hydroxide for this reaction? A2: While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it is generally not recommended for this reagent. The presence of water significantly increases the risk of hydrolyzing the sulfonyl chloride, leading to lower yields. A non-nucleophilic organic base in an anhydrous organic solvent is preferred.
Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to elute your TLC plate. The reaction is complete when the limiting reagent (usually the sulfonyl chloride or the amine) is no longer visible on the TLC plate.
Q4: Are there any known side reactions involving the chloro-substituents on the thiophene ring? A4: Under standard sulfonylation conditions (reaction with an amine in the presence of a base like pyridine or TEA at or below room temperature), the chloro-substituents on the thiophene ring are generally stable and do not participate in the reaction. However, under more forcing conditions or in the presence of certain catalysts (e.g., palladium catalysts used in cross-coupling reactions), these chloro groups could potentially react.
Q5: What analytical techniques are best for characterizing the final 4,5-Dichlorothiophene-2-sulfonamide product? A5: A combination of techniques is recommended for full characterization:
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NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the presence of chlorine and sulfur).
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Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonamide group.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Experimental Protocols & Data
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a standard procedure for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 eq)
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Primary or Secondary Amine (1.1 eq)
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Anhydrous Pyridine or Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
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Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using TLC.
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Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation: Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert, aprotic solvents that dissolve both reactants and do not react with the sulfonyl chloride. |
| Base | Pyridine or Triethylamine | Non-nucleophilic organic bases that effectively neutralize the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control the initial exothermic reaction and can improve selectivity. |
| Stoichiometry | Amine (1.1 eq), Base (1.5 eq) | A slight excess of the amine ensures complete consumption of the sulfonyl chloride. Excess base ensures full HCl scavenging. |
Visualizations
General Reaction Workflow
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Purification of Aromatic Sulfonamides. (URL: https://patents.google.
- Chemoselective Sulfonylation of Amines. (URL: https://www.rsc.org/advances)
- Recrystallization of Sulfonamide Products. (URL: https://www.benchchem.
- This compound Technical Data. (URL: https://www.sigmaaldrich.com/US/en/product/aladdin/alnh9a9e78af)
- This compound Supplier Information. (URL: https://www.matrixscientific.com/4-5-dichlorothiophene-2-sulfonyl-chloride-199449.html)
- Purification of Methanesulfonamide by Recrystallization. (URL: https://www.benchchem.
- Aromatic Sulfonation Reactions. (URL: https://patents.google.
- Sulfonamide Purification Process. (URL: https://patents.google.
- This compound Physical Properties. (URL: https://www.chembk.com/en/chem/4,5-dichlorothiophene-2-sulfonyl%20chloride)
- 4,5-Dichlorothiophene-2-carboxylic acid Patent Information. (URL: https://pubchem.ncbi.nlm.nih.
- Synthesis of Dorzolamide Intermediates. (URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03959)
- Synthesis of Dorzolamide Hydrochloride. (URL: https://www.benchchem.com/technical-support/synthesis-of-dorzolamide-hydrochloride)
- Review on Synthesis of Sulfonamides. (URL: https://www.cabdirect.org/cabdirect/abstract/20193017772)
- Synthesis and Characterization of Novel Sulfonamides. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/)
- Oxidative β-C–H sulfonylation of cyclic amines. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5389339/)
- Reaction kinetics of 2-thiophenesulfonyl chloride. (URL: https://pubs.acs.org/doi/10.1021/jo00821a029)
- Synthesis of thiophenes having the biologically active sulfonamide. (URL: https://www.researchgate.net/figure/Synthesis-of-thiophenes-having-the-biologically-active-sulfonamide-59-61-and_fig20_339943247)
- Application Notes for Sulfonamide Synthesis. (URL: https://www.benchchem.com/application-notes/synthesis-of-novel-sulfonamides-using-4-5-dichloro-2-fluorobenzenesulfonyl-chloride)
- 2-thiophenesulfonyl chloride Physical Properties. (URL: https://www.chemsynthesis.com/base/chemical-structure-16629-19-9.html)
- Analytical Approaches for Sulphonamides Detection. (URL: https://www.ymerdigital.com/uploads/YMER21A205.pdf)
- 4,5-Dichlorothiophene-2-sulfonamide Supplier Information. (URL: https://www.scbt.com/p/4-5-dichlorothiophene-2-sulfonamide-256353-34-1)
- 4,5-Dichlorothiophene-2-sulfonamide Technical Data. (URL: https://www.sigmaaldrich.com/US/en/product/sial/651893)
- 5-Chlorothiophene-2-sulfonyl chloride Safety Information. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorothiophene-2-sulfonyl-chloride)
- Electrophilic substitution reactions of thiophene. (URL: https://www.researchgate.net/publication/323326117_Electrophilic_substitution_reactions_of_thiophene_and_thieno23-b_thiophene_heterocycles_a_DFT_study)
Technical Support Center: Reaction Monitoring for 4,5-Dichlorothiophene-2-sulfonyl chloride
Welcome to the technical support resource for monitoring reactions involving 4,5-Dichlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in the synthesis of novel sulfonamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction monitoring with confidence.
The synthesis of sulfonamides from this compound and a nucleophilic amine is a cornerstone reaction.[1] However, ensuring the reaction has proceeded to completion, identifying potential side products, and making informed decisions about work-up and purification requires robust analytical monitoring. This guide focuses on two of the most ubiquitous techniques in the modern organic chemistry lab: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of reaction monitoring for sulfonamide synthesis.
Q1: How do I select an initial TLC mobile phase for my reaction?
A1: The key is to find a solvent system that provides good separation between the starting sulfonyl chloride, the amine, and the expected sulfonamide product. The polarity of these compounds is the primary determinant.
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This compound: Moderately polar.
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Amine (e.g., aniline, benzylamine): Polarity varies. Aliphatic amines are generally more polar than aromatic amines.
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Resulting Sulfonamide: Typically more polar than the sulfonyl chloride starting material but its polarity relative to the amine can vary.[2]
A good starting point is a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[3] Begin with a system like 7:3 Hexanes:EtOAc. If all components remain at the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate.[4] Conversely, if all components run near the solvent front, the eluent is too polar; decrease the ethyl acetate proportion.[4] The goal is to have the limiting reagent appear at an Rf (Retardation factor) of approximately 0.3-0.5 to allow clear visualization of the appearance of a new, typically lower-Rf product spot.[5]
Q2: My sulfonyl chloride starting material appears as multiple spots on the TLC plate even before the reaction starts. What's happening?
A2: This is a common and important observation. This compound is highly reactive and susceptible to hydrolysis. Sulfonyl chlorides can react with ambient moisture or residual water in your solvents to form the corresponding sulfonic acid.[6][7] The sulfonic acid is significantly more polar than the sulfonyl chloride and will appear as a distinct spot, often at the baseline of the TLC plate.
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Troubleshooting:
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Ensure you are using anhydrous solvents for your reaction and for preparing your TLC sample.
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Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to moisture.
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The presence of this baseline spot can serve as a useful indicator of reagent quality and handling.
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Q3: What is the purpose of a "co-spot" on the TLC plate?
A3: The co-spot is a critical diagnostic tool in TLC reaction monitoring.[8] It involves spotting the reaction mixture directly on top of the starting material spot in a central lane on the TLC plate.[9] Its purpose is to definitively confirm if the spot in the reaction mixture lane is indeed unreacted starting material, especially when the Rf values of the starting material and product are very similar.[8] If the starting material is still present, the co-spot lane will show a single, vertically elongated spot at the same Rf as the starting material. If the starting material is consumed, you will see two distinct spots in the co-spot lane (product and the spotted reference).
Q4: For LC-MS analysis, which ionization mode should I choose: ESI or APCI?
A4: For sulfonamides, Electrospray Ionization (ESI) is generally the preferred method.[10] Sulfonamides contain polar N-H and S=O bonds, making them amenable to forming ions in solution, which is the principle of ESI. ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]+ in positive mode or the deprotonated ion [M-H]- in negative mode, providing clear molecular weight information.[10][11] Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds and might be an alternative if you experience poor ionization with ESI, but ESI is the standard starting point for this class of molecules.[10]
Q5: My mass spectrum shows a cluster of peaks for my product, spaced by 2 mass units. Is my product impure?
A5: Not necessarily. This is a classic isotopic signature for a chlorine-containing compound. This compound and its derivatives contain two chlorine atoms. Chlorine has two abundant stable isotopes: ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[12][13]
-
A molecule with one chlorine atom will show two peaks: M and M+2, with an intensity ratio of roughly 3:1.
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A molecule with two chlorine atoms (like your starting material and product) will show three peaks: M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1. Observing this pattern is strong evidence for the presence of your dichlorinated product.
Part 2: Troubleshooting Guides
Guide 1: TLC Troubleshooting
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" vertically. | 1. Sample Overload: Too much sample was spotted on the plate.[14] 2. Compound is highly polar or acidic/basic: The sulfonamide product or the sulfonic acid byproduct can interact strongly with the silica gel.[14] 3. Sample not fully dissolved: The sample may have precipitated at the origin. | 1. Dilute the reaction aliquot before spotting. Try spotting multiple times in the same location, allowing the solvent to dry in between, to keep the spot small.[15] 2. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase to suppress ionization and reduce tailing.[14] 3. Ensure the solvent used to dilute the aliquot fully dissolves all components. |
| Product and Starting Material spots are not separating (similar Rf). | 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimal to resolve the two compounds.[16] | 1. Systematically vary the solvent ratio (e.g., from 9:1 to 1:1 Hex:EtOAc). 2. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane (DCM) or acetone to alter the selectivity of the separation. |
| No spots are visible under the UV lamp. | 1. Compounds are not UV-active: While the thiophene ring is UV-active, the amine portion may not be, or the concentration might be too low. 2. Sample is too dilute. [14] 3. Compound evaporated from the plate. | 1. Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which includes many organic molecules. 2. Concentrate the sample or spot multiple times on the origin.[14] 3. This is less common for sulfonamides but possible with volatile amines. Ensure the plate is developed promptly after spotting. |
| A new spot appears, but the starting material spot never disappears. | 1. Reaction has stalled or reached equilibrium. 2. Limiting reagent was not the sulfonyl chloride. 3. Decomposition: The starting material or product may be unstable on the acidic silica gel plate.[16] | 1. Confirm reaction conditions (temperature, catalyst, etc.). Consider if the reaction is reversible. 2. Re-evaluate the stoichiometry of your reactants. 3. Run a 2D TLC: Spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If compounds are stable, they will appear on the diagonal. Decomposing compounds will appear as new spots off the diagonal.[16] Consider using alumina or reverse-phase TLC plates. |
Guide 2: LC-MS Troubleshooting
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No peak observed for the product in the chromatogram. | 1. Incorrect MS settings: Wrong polarity, mass range, or ionization mode selected.[17] 2. Poor ionization: The compound is not ionizing efficiently under the current source conditions. 3. Analyte is not eluting: The compound is irreversibly stuck to the column, or the run time is too short.[17] 4. Sample is too dilute: Concentration is below the instrument's limit of detection. | 1. Verify you are in ESI positive [M+H]+ or negative [M-H]- mode with a mass range that includes your target molecular weight. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Try adding a mobile phase modifier like 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.[18] 3. Run a steep, fast gradient (e.g., 5% to 95% acetonitrile in 2 minutes) to see if the compound elutes. If it does, optimize the gradient.[18] 4. Prepare and inject a more concentrated sample. |
| Poor peak shape (fronting, tailing, or splitting). | 1. Column overload: Injecting too much sample. 2. Solvent mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing distortion.[19] 3. Secondary interactions: The analyte is interacting with residual silanols on the column packing material. 4. Column degradation: The column is contaminated or has reached the end of its life.[20] | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[19] 3. Add a mobile phase modifier (e.g., 0.1% formic acid) to improve peak shape. 4. Flush the column according to the manufacturer's instructions or replace it.[19] |
| Signal intensity is low or inconsistent (Ion Suppression). | 1. Matrix Effects: Components from the crude reaction mixture (e.g., salts, bases like triethylamine) are co-eluting with the analyte and interfering with its ionization.[21] 2. Source Contamination: The ESI source is dirty, leading to poor spray stability and sensitivity. | 1. Improve sample preparation: Perform a simple liquid-liquid extraction or filtration of the reaction aliquot before injection. 2. Optimize chromatography to separate the analyte from the interfering species. 3. Clean the ion source as per the manufacturer's protocol.[20] |
| Observed mass does not match the expected product mass. | 1. Adduct Formation: The analyte is complexing with ions from the mobile phase or glassware (e.g., [M+Na]+, [M+K]+, [M+NH4]+).[11][17] 2. In-source Fragmentation/Reaction: The molecule is fragmenting or reacting in the hot ESI source. A common fragmentation for sulfonamides is the loss of SO₂ (64 Da).[22] 3. Unexpected Side Product: The reaction has produced an unexpected compound. | 1. Look for masses corresponding to common adducts. Using high-purity, LC-MS grade solvents and additives can minimize this.[19] 2. Reduce the source temperature or fragmentor voltage. Look for a peak corresponding to [M+H-64]+. This can be a useful diagnostic fragment for confirming sulfonamides.[22] 3. Analyze the fragmentation pattern and isotopic distribution to propose a structure for the unknown peak. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step TLC Reaction Monitoring
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Preparation:
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Prepare a TLC developing chamber by adding your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.[23]
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On a silica gel TLC plate, use a pencil to gently draw a starting line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).[3]
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Spotting (Time = 0):
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Prepare a dilute solution of your starting this compound in a suitable solvent (e.g., EtOAc).
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Using a capillary tube, spot this solution on the "SM" and "CO" marks.[8]
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Take an aliquot of the reaction mixture at t=0. Spot it on the "RXN" and "CO" marks (spotting directly over the SM spot in the "CO" lane).[9]
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-
Development:
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Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the starting line. Cover the chamber.[23]
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Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.
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Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
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-
Visualization:
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View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[23]
-
If needed, use a chemical stain (e.g., dip in KMnO₄ solution) and gently heat to visualize spots.
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-
Analysis:
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Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
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At subsequent time points (e.g., 30 min, 1 hr, 2 hr), repeat the spotting in the "RXN" lane on a new plate to monitor the disappearance of the starting material spot and the appearance/intensification of the product spot.[5]
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Workflow 1: Troubleshooting TLC Results
Caption: Decision workflow for troubleshooting common TLC issues.
Protocol 2: General LC-MS Method for Reaction Monitoring
This is a generic starting method. Optimization is required for specific analytes.
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LC System: Standard HPLC or UHPLC system.
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient:
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0.0 min: 10% B
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4.0 min: 95% B
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5.0 min: 95% B
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5.1 min: 10% B
-
6.0 min: 10% B
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-
Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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Injection Volume: 1-5 µL
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MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
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Ion Source: Electrospray Ionization (ESI)
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Polarity: Positive and Negative (run both initially)
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Scan Range: m/z 100 - 800
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Source Parameters: (Instrument Dependent)
-
Gas Temp: ~300 °C
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Gas Flow: ~8 L/min
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Capillary Voltage: ~3500 V
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-
Sample Prep: Take 10 µL of the reaction mixture, dilute with 990 µL of Acetonitrile. Vortex and centrifuge. Inject the supernatant.
Workflow 2: LC-MS Data Interpretation Logic
Caption: A logical workflow for interpreting LC-MS data.
References
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link][8]
- Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link][12]
- Silva, A. M., et al. (2003). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link][24]
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link][5]
- Wikipedia.
- Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. [Link][25]
- Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][26]
- Perkins, J. R., Parker, C. E., & Tomer, K. B. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry. [Link][27]
- King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link][6]
- StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link][28]
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link][29]
- University of Rochester, Department of Chemistry.
- Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. [Link][18]
- Coconote. (2023). TLC Monitoring of Reaction Progress. [Link][23]
- Washington State University. Monitoring Reactions by TLC. [Link][3]
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link][9]
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link][30]
- Oxford Academic. (2006).
- UCL Discovery. (2015). The Synthesis of Functionalised Sulfonamides. [Link][32]
- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link][33]
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][10]
- ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source. [Link][34]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. [35]
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link][22]
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link][7]
- Emery Pharma. (2024).
- NIH National Center for Biotechnology Information. (2007). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II)
- NIH National Center for Biotechnology Information. (2011).
- ResearchGate. (2018).
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link][39]
- ResearchGate. (2004). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link][40]
- American Pharmaceutical Review. (2014).
- Bitesize Bio. (2022).
- ResearchGate. (2021). Troubleshooting TLC - Plant extract - strange in polar mobile Phase. [Link][42]
- University of Colorado Boulder, Department of Chemistry.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link][17]
- ZefSci. (2023).
- Restek. (2021).
- LCGC International. (2023). Troubleshooting LC-MS. [Link][21]
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- 6. pubs.acs.org [pubs.acs.org]
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- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Troubleshooting low conversion rates with "4,5-Dichlorothiophene-2-sulfonyl chloride"
Welcome to the technical support center for 4,5-Dichlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent in your synthetic endeavors. We understand that achieving high conversion rates is critical, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving this compound can be frustrating. This section is structured to help you diagnose and resolve these issues systematically.
Question: My sulfonylation reaction with this compound is not proceeding to completion. What are the primary reasons for this?
Answer:
Low or incomplete conversion in sulfonylation reactions is a frequent challenge, often attributable to a few key factors. The primary culprit is typically the degradation of the highly reactive sulfonyl chloride starting material.
1. Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to moisture. Trace amounts of water in your reaction setup can hydrolyze the sulfonyl chloride to the corresponding and unreactive 4,5-dichlorothiophene-2-sulfonic acid.[1][2] This is the most common cause of low yields.
-
Causality: The electrophilic sulfur atom in the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the displacement of the chloride and the formation of the sulfonic acid.
2. Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for the success of the reaction. An unsuitable base can fail to effectively neutralize the HCl generated during the reaction, leading to side reactions or decomposition. The solvent must be able to dissolve both reactants without participating in the reaction.[1]
-
Causality: The base's role is to scavenge the proton from the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct. If the base is too weak or sterically hindered, the reaction rate will be slow. The solvent's polarity can influence the reaction rate and the solubility of the reactants and intermediates.
3. Suboptimal Reaction Temperature: While many sulfonylation reactions proceed well at room temperature, the optimal temperature can be substrate-dependent. Excessively high temperatures can promote the decomposition of the sulfonyl chloride or the desired product.[3]
-
Causality: Higher temperatures increase the rate of all reactions, including undesirable side reactions and decomposition pathways. For sensitive substrates, a lower temperature (e.g., 0 °C) may be necessary to control the reaction's selectivity.
Question: I'm observing the formation of significant byproducts in my reaction. What are they likely to be and how can I minimize them?
Answer:
The formation of byproducts is a clear indicator of suboptimal reaction conditions. Understanding the likely side reactions is the first step toward mitigating them.
1. Bis-sulfonylation of Primary Amines: When using a primary amine as a nucleophile, a common byproduct is the bis-sulfonated amine.[1]
-
Causality: After the initial sulfonylation, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a strong base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.
2. Decomposition of the Sulfonyl Chloride: As mentioned, this compound can decompose. This can be indicated by a color change in the reaction mixture, often to a darker shade.[3]
-
Causality: Thiophene rings, especially when substituted with electron-withdrawing groups, can be susceptible to degradation under harsh conditions (e.g., high heat, strong acids or bases).
To minimize these byproducts, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. For primary amines, a larger excess of the amine can sometimes suppress bis-sulfonylation.
-
Optimize Base Addition: Add the base dropwise to the reaction mixture to maintain a low concentration at any given time, which can help to prevent the deprotonation of the newly formed sulfonamide.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of side reactions.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of sulfonamides using this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
In a separate flask, dissolve the this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow to diagnose and resolve low conversion rates.
General Reaction Mechanism for Sulfonamide Formation
Caption: The nucleophilic substitution mechanism for sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture and air should be minimized.[4]
Q2: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
A: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonamide synthesis, they significantly increase the risk of hydrolyzing the sulfonyl chloride. For laboratory-scale synthesis, non-nucleophilic organic bases like pyridine or triethylamine in an anhydrous organic solvent are generally preferred to maximize yield.[1][5]
Q3: How can I effectively monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[6][7]
Q4: My product appears to be an oil, although it is expected to be a solid. What could be the issue?
A: The presence of residual solvent or impurities can cause a product to appear as an oil. Ensure that your product has been thoroughly dried under high vacuum. If impurities are suspected, repurification by column chromatography or recrystallization may be necessary.
Q5: Are there any specific safety precautions I should take when working with this compound?
A: Yes, this compound is a corrosive material that reacts with water to release toxic gas.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Ensure that an eyewash station and safety shower are readily accessible.[4]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Stoichiometry | 1.1 - 1.2 eq. of Amine | Drives the reaction to completion. | Unreacted sulfonyl chloride, difficult purification. |
| Base | 1.5 eq. of Pyridine/Triethylamine | Neutralizes HCl, enhances amine nucleophilicity. | Incomplete reaction, side product formation. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and stability. | Decomposition at high temps, slow reaction at low temps. |
| Solvent | Anhydrous DCM or THF | Inert and good solubility for reactants. | Hydrolysis of sulfonyl chloride, poor solubility. |
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Yuan, C., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chlorothiophene-2-sulfonyl chloride.
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. homework.study.com [homework.study.com]
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- 6. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Impact of base selection on "4,5-Dichlorothiophene-2-sulfonyl chloride" reactions
Welcome to the technical support center for reactions involving 4,5-Dichlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of your experiments with confidence, ensuring the integrity and success of your research.
Introduction: The Role of Base Selection
The reaction of this compound with nucleophiles, particularly amines, to form sulfonamides is a cornerstone of many synthetic endeavors in medicinal chemistry. The choice of base in these reactions is not merely a matter of neutralizing the hydrochloric acid byproduct; it is a critical parameter that can profoundly influence reaction kinetics, yield, and the purity of the final product. The inherent reactivity of the dichlorothiophene ring system adds a layer of complexity that necessitates careful consideration of the reaction conditions. This guide will delve into the nuances of base selection and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the reaction of this compound with amines?
The base in a sulfonamide synthesis serves a primary role in scavenging the HCl generated during the reaction.[1] This is crucial because the presence of acid can protonate the amine nucleophile, rendering it unreactive. However, the base can also influence the reaction in several other ways:
-
Nucleophilicity of the Amine: The basicity of the reaction medium can affect the nucleophilicity of the amine.
-
Stability of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, a reaction that is accelerated in the presence of a base and water.[2]
-
Potential for Side Reactions: The base can participate in or promote undesirable side reactions, such as nucleophilic aromatic substitution on the electron-deficient thiophene ring.
Q2: What are the most common bases used for this type of reaction, and what are their key differences?
The most commonly employed bases are tertiary amines, such as triethylamine (TEA) and pyridine .
-
Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base. Its primary function is to act as an acid scavenger. Due to the +I (inductive) effect of its ethyl groups, triethylamine is more basic than pyridine.[3][4]
-
Pyridine: An aromatic amine that is less basic than triethylamine. The nitrogen's lone pair of electrons is in an sp² hybridized orbital, making them less available for donation compared to the sp³ hybridized nitrogen in triethylamine.[3][4] Pyridine can also act as a nucleophilic catalyst in some reactions.
A study comparing triethylamine and pyridine in a similar acylation reaction showed that triethylamine can lead to higher yields, which was attributed to its stronger basicity and the inductive effect of the ethyl groups.[5]
Q3: Can inorganic bases like sodium hydroxide or potassium carbonate be used?
While inorganic bases can neutralize HCl, they are generally not recommended for reactions with sulfonyl chlorides in organic solvents. Their poor solubility in common aprotic solvents can lead to heterogeneous reaction mixtures and inefficient acid scavenging. Furthermore, the presence of water in aqueous inorganic base solutions significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride to the corresponding unreactive sulfonic acid.[2]
Q4: I am observing a low yield in my sulfonamide synthesis. What are the likely causes?
Low yields are a common issue and can often be traced back to a few key factors:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent culprit. This compound is highly sensitive to moisture.[1][2]
-
Inappropriate Base Selection or Stoichiometry: Using a base that is too weak or in insufficient quantity will not effectively neutralize the HCl, leading to protonation and deactivation of the amine nucleophile.
-
Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines will react more slowly, potentially leading to incomplete conversion.[2]
-
Side Reactions: Competing reactions can consume the starting materials. A common side reaction with primary amines is the formation of a bis-sulfonated product.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound: The starting material has degraded to the sulfonic acid.[1][2] 2. Inactive Amine: The amine is protonated by HCl due to insufficient or inadequate base. 3. Low Reactivity of Amine: The amine is sterically hindered or electron-poor.[2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 2. Optimize Base: Use a non-nucleophilic organic base like triethylamine or pyridine in a slight excess (1.2-1.5 equivalents).[1] 3. Increase Reaction Temperature: For less reactive amines, consider gentle heating. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[2] |
| Formation of Multiple Products (Complex TLC) | 1. Bis-sulfonylation of Primary Amines: The initially formed sulfonamide reacts with another molecule of the sulfonyl chloride.[1] 2. Nucleophilic Aromatic Substitution (SNAr): The amine or another nucleophile may attack the thiophene ring, displacing one of the chlorine atoms. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq). Alternatively, add the sulfonyl chloride slowly to a solution of the amine and base.[1] 2. Lower Reaction Temperature: SNAr reactions are often more prevalent at higher temperatures. Maintain the reaction at 0 °C to room temperature. 3. Solvent Selection: Use inert, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Product is Difficult to Purify | 1. Co-elution with Starting Materials or Byproducts: The product has a similar polarity to other components in the reaction mixture. 2. Presence of Basic Impurities: Residual triethylamine or pyridine can interfere with chromatography. | 1. Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate to remove any acidic byproducts.[1] 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
Experimental Protocols
Standard Protocol for the Synthesis of N-substituted-4,5-dichlorothiophene-2-sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1-1.2 eq)
-
Anhydrous Triethylamine (1.5 eq) or Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1-1.2 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Characterization:
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric), and an S-N stretching band around 924–906 cm⁻¹.[6]
-
NMR Spectroscopy: The proton of the sulfonamide –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum.[7]
Visualizations and Mechanistic Insights
General Reaction Mechanism
The formation of a sulfonamide from this compound and an amine proceeds through a nucleophilic acyl substitution-like mechanism.
Caption: General workflow for sulfonamide synthesis.
Potential Side Reaction: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the sulfonyl chloride group and the two chlorine atoms on the thiophene ring can make the ring susceptible to nucleophilic attack, especially with highly nucleophilic amines or under forcing conditions.
Caption: Potential SNAr side reaction pathway.
References
- BenchChem Technical Support Team. (2025, November). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025).
- Gowda, B. T., Jyothi, K., & Damodara, N. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(9-10), 563-568. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
- SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
- Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine? Quora. [Link]
- Allen. (n.d.). Pyridine is less basic than triethylamine because. Allen. [Link]
Sources
Technical Support Center: Synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of 4,5-dichlorothiophene-2-sulfonyl chloride. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of temperature control throughout the synthetic process. Our aim is to equip you with the necessary knowledge to troubleshoot and optimize your experimental outcomes.
I. Core Principles: The Criticality of Temperature in Chlorosulfonation
The synthesis of this compound, typically achieved through the electrophilic substitution of 2,3-dichlorothiophene with chlorosulfonic acid, is a highly exothermic process. Precise temperature management is not merely a suggestion but a fundamental requirement for ensuring reaction specificity, maximizing yield, and guaranteeing the safety of the procedure. Deviations from the optimal temperature range can lead to a cascade of undesirable outcomes, including the formation of isomeric sulfonyl chlorides, polysulfonation, and decomposition of both the starting material and the product.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to help you diagnose and resolve issues that may arise during the synthesis.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Corrective Action |
| Low or No Yield of Desired Product | Excessive Temperature During Reagent Addition: Temperatures rising above 5 °C can lead to the rapid decomposition of the intermediate sigma complex and promote side reactions. | Ensure a robust cooling system (e.g., ice-salt bath) is in place. Add chlorosulfonic acid dropwise to the solution of 2,3-dichlorothiophene, maintaining the internal reaction temperature between -5 °C and 0 °C. |
| Presence of Multiple Isomers in the Final Product | Elevated Reaction Temperature: Higher temperatures can alter the regioselectivity of the sulfonation, leading to the formation of other dichlorothiophene sulfonyl chloride isomers. | Maintain the reaction temperature strictly within the recommended range. After the initial addition, allow the reaction to proceed at a controlled temperature, for example, 0-5 °C. |
| Product Decomposition During Work-up | High Temperature During Quenching: Adding the reaction mixture to water or ice at an uncontrolled rate can cause a significant temperature spike due to the exothermic nature of quenching chlorosulfonic acid, leading to the hydrolysis of the sulfonyl chloride product. | The reaction mixture should be added slowly and portion-wise to a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quenching medium does not exceed 10 °C. |
| Dark-colored or Tarry Reaction Mixture | Runaway Reaction: A significant and uncontrolled increase in temperature can lead to extensive decomposition and polymerization of the thiophene ring. | Immediately cease the addition of reagents and apply maximum cooling. In the future, ensure the rate of addition of the chlorosulfonic acid is sufficiently slow and that the cooling bath has adequate capacity for the scale of the reaction. |
| Difficulty in Product Isolation/Purification | Formation of Sulfone Byproducts: Elevated temperatures can promote the reaction of the newly formed sulfonyl chloride with another molecule of the starting thiophene, leading to the formation of a sulfone impurity, which can be difficult to separate. | Strict adherence to the recommended low-temperature conditions throughout the reaction is crucial to minimize the formation of such byproducts. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for maintaining a low temperature during the addition of chlorosulfonic acid?
A1: The chlorosulfonation of aromatic compounds, including dichlorothiophene, is a highly exothermic reaction. Maintaining a low temperature, typically between -5 °C and 0 °C, is crucial for several reasons:
-
To control the reaction rate: A lower temperature slows down the reaction, preventing a runaway reaction that can be hazardous and lead to product decomposition.
-
To enhance regioselectivity: It favors the formation of the desired this compound isomer by controlling the electrophilic attack on the thiophene ring.
-
To minimize side reactions: Low temperatures suppress the formation of unwanted byproducts such as polysulfonated compounds and sulfones.
Q2: Can I perform the reaction at room temperature for convenience?
A2: It is strongly discouraged. Performing the reaction at room temperature will likely lead to a violent, uncontrolled reaction, significant decomposition of the starting material and product, and the formation of a complex mixture of products that will be difficult to purify. The risk of a dangerous exothermic event is also significantly increased.
Q3: What are the signs of a runaway reaction, and what should I do if one occurs?
A3: Signs of a runaway reaction include a rapid and uncontrolled rise in temperature, a sudden change in color (often to dark brown or black), vigorous gas evolution, and an increase in pressure within the reaction vessel. If you suspect a runaway reaction, prioritize your safety. If possible and safe to do so, immediately remove the heating source (if any) and apply maximum cooling (e.g., by adding more dry ice to the cooling bath). Be prepared to evacuate the area if the situation cannot be controlled.
Q4: How does temperature affect the stability of the final product, this compound?
A4: Sulfonyl chlorides are reactive compounds and can be sensitive to heat. While stable under normal storage conditions (cool, dry, and inert atmosphere), elevated temperatures can lead to decomposition. The primary degradation pathway at higher temperatures is often hydrolysis if moisture is present, converting the sulfonyl chloride to the corresponding sulfonic acid. Therefore, it is recommended to store the purified product at low temperatures (e.g., 2-8 °C)[1].
Q5: Are there any temperature considerations for the work-up and purification steps?
A5: Yes. During the work-up, the reaction mixture is typically quenched by adding it to ice water. This process is highly exothermic and must be done slowly and with efficient cooling to prevent hydrolysis of the sulfonyl chloride product. For purification, if distillation is used, it should be performed under high vacuum to keep the distillation temperature as low as possible, thereby minimizing thermal decomposition.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,3-Dichlorothiophene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichlorothiophene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up (Quenching): In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry. Monitor the temperature of the quenching mixture and ensure it does not rise above 10 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., bath temperature < 40 °C).
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
V. Visualizing the Process
Workflow for Temperature-Controlled Synthesis
Caption: A step-by-step workflow for the synthesis of this compound, highlighting critical temperature control points.
Troubleshooting Logic Flow
Caption: A troubleshooting decision tree for common issues in the synthesis, linking problems to potential temperature-related causes.
VI. References
Sources
Technical Support Center: Work-up Procedures for 4,5-Dichlorothiophene-2-sulfonyl chloride Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4,5-Dichlorothiophene-2-sulfonyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the causality behind each step of the work-up procedure. This will empower you to troubleshoot effectively and adapt these protocols to your specific needs.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the work-up of reactions involving this compound, particularly in the synthesis of sulfonamides.
Q1: My reaction with this compound is complete. What is the first and most critical step in the work-up?
The initial and most critical step is to quench any unreacted this compound. This highly reactive intermediate will not survive purification and can lead to complex mixtures if not neutralized. Quenching transforms it into a more stable and easily separable compound.
Q2: What are the best methods for quenching unreacted this compound?
There are two primary, effective methods for quenching:
-
Aqueous Hydrolysis: This is a common and straightforward method. By adding water, often with a mild base like sodium bicarbonate, the sulfonyl chloride is hydrolyzed to its corresponding sulfonic acid.[1] The resulting sodium sulfonate salt is highly water-soluble and can be easily removed during an aqueous extraction.[1]
-
Amine Quench: Adding a simple, volatile amine like ammonia or a primary amine will convert the excess sulfonyl chloride into a highly polar sulfonamide.[1] This new sulfonamide will have a significantly different polarity compared to your desired product, facilitating separation by chromatography or extraction.
Q3: I am concerned about the stability of the dichlorothiophene ring under basic wash conditions. Is this a valid concern?
This is a valid consideration. While the thiophene ring is generally robust, highly substituted thiophenes can sometimes be susceptible to degradation under harsh basic conditions. For this reason, it is advisable to use mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and extraction, rather than strong bases like sodium hydroxide (NaOH). Performing the washes at low temperatures (0-5 °C) and minimizing contact time can further mitigate any potential for side reactions.
Q4: My crude product is an oil and won't crystallize. What are the likely causes and how can I fix it?
"Oiling out" is a common issue in the purification of sulfonamides and can be caused by several factors:[2]
-
High Impurity Levels: The presence of unreacted starting materials, byproducts, or residual solvent can depress the melting point of your compound and inhibit crystallization.
-
Inappropriate Solvent System: The solvent used for recrystallization may be too nonpolar for your sulfonamide.[2]
-
Cooling Too Rapidly: Fast cooling can lead to the separation of a supersaturated solution as an oil rather than forming an ordered crystal lattice.
To address this, you can try re-dissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly.[2] If that fails, consider purifying the crude material by column chromatography first to remove impurities before attempting recrystallization. Experimenting with different solvent systems, such as ethanol/water or isopropanol/water mixtures, can also be effective.[2]
Q5: How can I effectively monitor the progress of my work-up to ensure all the sulfonyl chloride is removed?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your work-up.[3] Before starting the work-up, spot the reaction mixture on a TLC plate. After quenching, take a small aliquot of the organic layer, spot it on the same plate, and compare it to the initial reaction mixture spot. The disappearance of the this compound spot is a clear indicator of a successful quench.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the work-up of this compound reactions.
| Problem | Probable Cause(s) | Step-by-Step Solution |
| Low Yield of Final Product | 1. Hydrolysis of this compound: This is a primary cause of low yields, as the sulfonyl chloride is moisture-sensitive.[4] 2. Incomplete Reaction: The nucleophilicity of the amine may be low, or steric hindrance could be a factor.[1] 3. Product Loss During Extraction: The sulfonamide product may have some water solubility, leading to loss in the aqueous layers. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Optimize Reaction Conditions: Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP).[1] 3. Minimize Aqueous Washes: Use the minimum number of aqueous washes necessary. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product Contaminated with Starting Amine | 1. Insufficient Quenching of Base: If a tertiary amine base like triethylamine or pyridine was used, it may not be fully removed by a neutral water wash. 2. Incomplete Reaction: Unreacted starting amine remains in the reaction mixture. | 1. Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer.[3] 2. Drive Reaction to Completion: Ensure the reaction has gone to completion by TLC analysis before initiating the work-up. |
| Product is a Dark, Oily Residue | 1. Decomposition of Reactants or Products: The reaction may have been run at too high a temperature, or for an extended period, leading to decomposition. 2. Formation of Colored Byproducts: Side reactions can generate colored impurities. | 1. Control Reaction Temperature: Maintain the recommended reaction temperature. 2. Decolorization: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] |
| Difficulty Separating Product from Quenched Sulfonyl Chloride Byproduct | 1. Similar Polarity: The desired product and the quenched byproduct (e.g., a simple sulfonamide) may have similar polarities, leading to co-elution during column chromatography. | 1. Choose an Appropriate Quenching Agent: If quenching with an amine, select one that will produce a sulfonamide with a significantly different polarity from your product. For example, using a very polar amine will result in a very polar sulfonamide that will remain at the baseline on a TLC plate. 2. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. |
Experimental Protocols
The following is a detailed, step-by-step methodology for a typical reaction of this compound with a primary amine, followed by a comprehensive work-up procedure. This protocol is adapted from a similar procedure for a related sulfonyl chloride and should be optimized for your specific substrate.[3]
Synthesis of N-Aryl-4,5-dichlorothiophene-2-sulfonamide
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0-1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0-1.2 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.
-
Sulfonyl Chloride Addition: Slowly, add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. A slow addition rate is important to maintain temperature control.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up - Quenching: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with additional DCM.
-
Work-up - Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove the amine base), saturated NaHCO₃ solution (to neutralize any remaining acid and quench any trace unreacted sulfonyl chloride), and finally with brine (to begin the drying process).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure sulfonamide.
Visualization of the Work-up Workflow
The following diagram illustrates the decision-making process and the sequence of steps in a typical work-up procedure for a this compound reaction.
Caption: A generalized workflow for the work-up of this compound reactions.
References
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. Technical Support Center.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. Technical Support Center.
- Creech, C. G., et al. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Technical Support Center.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- PubChem. (n.d.). 4-Amino-5-chlorothiophene-2-sulfonyl chloride.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Significance of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides. Technical Support Center.
- ResearchGate. (2010).
- University College London. (2012). The Synthesis of Functionalised Sulfonamides. [Link]
- PubMed. (2011). Analysis of sulfonamides in animal feeds by liquid chromatography with fluorescence detection. [Link]
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
- National Institutes of Health. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
- PubMed. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- USDA Food Safety and Inspection Service. (2009).
- National Institutes of Health. (2020). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
- ResearchG
- PubMed. (2008). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]
- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Product Page.
- Sigma-Aldrich. (n.d.). This compound. Product Page.
- ChemBK. (2024). This compound. [Link]
- Google Patents. (1949). Process for making 2,5-dichlorothiophene.
- Beilstein Journal of Organic Chemistry. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
Sources
"4,5-Dichlorothiophene-2-sulfonyl chloride" reaction mechanism and intermediates
Technical Support Center: 4,5-Dichlorothiophene-2-sulfonyl chloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into its reaction mechanisms, offer solutions to common experimental challenges, and ensure safe and effective utilization in your laboratory.
Core Concepts: Reactivity and Mechanism
This compound is a highly reactive building block primarily used for the synthesis of sulfonamides and sulfonate esters.[1] The electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
The fundamental reaction mechanism is a nucleophilic acyl substitution at the sulfur center.
-
Step 1: Nucleophilic Attack: A nucleophile, typically a primary or secondary amine (for sulfonamides) or an alcohol (for sulfonate esters), attacks the electrophilic sulfur atom.[2][3]
-
Step 2: Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.[4]
-
Step 3: Elimination and Proton Transfer: The intermediate collapses, eliminating the chloride ion as a good leaving group. A base present in the reaction mixture then neutralizes the generated hydrochloric acid (HCl), preventing the protonation of the starting nucleophile and driving the reaction to completion.[4]
Caption: Decision-making workflow for troubleshooting.
Experimental Protocols & Data
Protocol 1: General Synthesis of a Sulfonamide
This protocol is a general guideline for reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. [2]3. Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. [2]4. Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). [2]5. Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine. [4]6. Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. [2]7. Purification: Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final sulfonamide using NMR, Mass Spectrometry, and HPLC. [2]
Data Table: Reaction Condition Optimization
The following table provides illustrative conditions. Optimization may be required for specific substrates.
| Nucleophile Type | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| Primary Alkyl Amine | Triethylamine | DCM | 0 to RT | 8-12 | >90% | Generally a fast and clean reaction. |
| Aniline | Pyridine | DCM | RT | 12-24 | 70-85% | Less nucleophilic; may require longer time. |
| Secondary Amine | Triethylamine | THF | RT | 12-18 | 80-90% | Reaction rate can be slower than primary amines. [3] |
| Hindered Amine | DBU | Acetonitrile | RT to 50 | 24-48 | 40-60% | Requires stronger base and potentially heating. |
| Primary Alcohol | Pyridine | DCM | 0 to RT | 12-24 | 75-90% | Forms a sulfonate ester. [5] |
Safety & Handling
! DANGER !
-
Corrosive: this compound causes severe skin burns and eye damage. [6]* Water Reactive: It reacts violently with water, liberating toxic hydrogen chloride gas. [6]* Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact), a lab coat, and chemical safety goggles. [6]* Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and water. [6]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [6]
References
- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chlorothiophenesulphonyl chloride.
- Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Smolecule. (n.d.). Buy 4,5-Dichlorothiophene-2-sulfonamide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
- ChemBK. (2024). This compound.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- Organic Chemistry Portal. (n.d.).
Sources
Technical Support Center: Reactions Involving 4,5-Dichlorothiophene-2-sulfonyl chloride
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4,5-Dichlorothiophene-2-sulfonyl chloride in their synthetic protocols. Our aim is to provide in-depth troubleshooting assistance and address common challenges, with a specific focus on the formation of undesired dimeric byproducts. The information herein is curated from established literature and our extensive field experience to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
Q1: What is "dimer formation" in the context of this compound reactions?
A1: "Dimer formation" is a general term used to describe the formation of undesired byproducts with approximately double the molecular weight of the expected product. In reactions with this compound, this can refer to several distinct chemical entities, most commonly:
-
Disulfonamides: Formed when a primary amine reacts with two molecules of the sulfonyl chloride.
-
Anhydrides of Sulfonic Acid (Thiosulfonates): Resulting from the reaction of a sulfonyl chloride with a sulfinate salt, which can be formed in situ.
-
Pyro-sulfonamides: Formed from the condensation of two molecules of the corresponding sulfonic acid, which arises from the hydrolysis of the sulfonyl chloride.
Q2: Why is this compound particularly susceptible to side reactions?
A2: The thiophene ring, substituted with two electron-withdrawing chlorine atoms, significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity makes it more prone to react with any available nucleophiles, including the desired amine, excess starting material, or trace amounts of water.
Q3: What are the initial signs of significant dimer formation in my reaction?
A3: Common indicators include:
-
Complex TLC or LC-MS profiles: The appearance of multiple, often less polar, spots or peaks in addition to your desired product.
-
Lower than expected yield: A significant portion of your starting material is being consumed to form byproducts.
-
Isolation difficulties: The byproduct may co-elute with your product, making purification challenging.
-
Inconsistent reaction outcomes: Minor variations in reaction setup leading to significant differences in product yield and purity.
Q4: Can the choice of base influence dimer formation?
A4: Absolutely. The base plays a critical role in neutralizing the HCl generated during the reaction. However, a strong or sterically hindered base can also promote side reactions. For instance, a strong base can deprotonate the newly formed sulfonamide, making it nucleophilic and susceptible to reacting with another molecule of the sulfonyl chloride. The kinetics of reactions catalyzed by pyridine and its derivatives with aromatic sulfonyl chlorides have been studied, indicating that the base can act as a nucleophilic catalyst.[1]
II. Troubleshooting Guide: Minimizing Dimer Formation
This section provides a systematic approach to troubleshooting and minimizing the formation of common dimeric byproducts.
Issue 1: Formation of Disulfonamide with Primary Amines
This is a frequent issue when the nucleophile is a primary amine, which possesses two reactive N-H bonds.
The initially formed monosulfonamide can be deprotonated by the base present in the reaction mixture, creating a nucleophilic sulfonamidate anion. This anion can then attack a second molecule of the highly reactive this compound.
Caption: Mechanism of Disulfonamide Formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the sulfonyl chloride. | The sulfonyl chloride will be the limiting reagent, minimizing the chance for the second reaction to occur. |
| High Concentration | Perform the reaction at a lower concentration (e.g., 0.1 M). | Reduces the probability of intermolecular reactions leading to the dimer. |
| Rapid Addition of Sulfonyl Chloride | Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes). | Maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant primary amine. |
| High Reaction Temperature | Conduct the reaction at a lower temperature (0 °C to room temperature). | Decreases the rate of the second, less favorable reaction. |
| Strong or Hindered Base | Use a weaker, non-nucleophilic base like 2,6-lutidine or a proton sponge if pyridine or triethylamine are problematic. | Minimizes the deprotonation of the monosulfonamide product. |
Issue 2: Formation of Thiosulfonate Esters
This byproduct can arise from the reaction of the sulfonyl chloride with a sulfinate species, which can be formed in situ under certain conditions.
The sulfonyl chloride can be partially reduced to a sulfinic acid, which in the presence of a base, forms a sulfinate anion. This anion is a potent nucleophile and can attack another molecule of the sulfonyl chloride.
Caption: Mechanism of Thiosulfonate Formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Reductants | Ensure all reagents and solvents are pure and free from reducing impurities. | Minimizes the in situ formation of sulfinic acid. |
| Reaction with Thiol Impurities | If the starting material for the sulfonyl chloride synthesis was a thiol, ensure it has been completely converted. Thiosulfonates can be synthesized from the reaction of sulfonyl chlorides with thiols.[2] | Prevents the direct reaction of the sulfonyl chloride with residual thiol. |
| High Temperature | Run the reaction at lower temperatures to disfavor disproportionation reactions. | Reduces the rate of side reactions that could lead to sulfinate formation. |
Issue 3: Formation of Sulfonic Acid and its Anhydride
Hydrolysis of the highly reactive sulfonyl chloride is a common problem, leading to the formation of the corresponding sulfonic acid. This can then potentially form a pyro-sulfonamide or other downstream byproducts.
Trace amounts of water in the reaction mixture can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. Two molecules of the sulfonic acid can then undergo condensation to form the anhydride, especially at elevated temperatures.
Caption: Recommended Experimental Workflow.
IV. References
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. (2025-08-06). [Link]
-
Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic. (n.d.). [Link]
-
Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. ResearchGate. (n.d.). [Link]
-
Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry. (2017-04-19). [Link]
-
Thiosulfonate (7) synthesis via reaction of sulfonyl chlorides (6) with thiols (1). ResearchGate. (2024-07). [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. (n.d.). [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. (2025-08-07). [Link]
-
Synthesis of sulfonyl chlorides and thiosulfonates from H2O2–TiCl4. ResearchGate. (2025-08-06). [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. (2018). [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. (2008-05-24). [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dichlorothiophene-2-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters—privileged motifs in a vast array of therapeutic agents. The choice of sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and ultimately, the accessibility of target molecules. This guide provides an in-depth technical comparison of the reactivity of two key sulfonylating agents: the heteroaromatic 4,5-Dichlorothiophene-2-sulfonyl chloride and the archetypal aromatic benzenesulfonyl chloride . This analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental insights to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Electronic Profiles
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is a function of both electronic and steric effects imparted by the scaffold to which the sulfonyl chloride moiety is attached.
| Compound | Structure | Key Features |
| This compound | ![]() | Thiophene ring, two electron-withdrawing chloro substituents. |
| Benzenesulfonyl chloride | Benzene ring, serves as a baseline for aromatic sulfonyl chloride reactivity.[1] |
Delving into Reactivity: A Mechanistic Perspective
The sulfonylation of a nucleophile, such as an amine, by a sulfonyl chloride generally proceeds through a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The facility of this process is directly proportional to the partial positive charge on the sulfur atom.
Electronic Effects: The Driving Force of Reactivity
The primary determinant of reactivity between our two contenders lies in the electronic nature of their respective aromatic rings.
Benzenesulfonyl chloride serves as our benchmark. The benzene ring is considered electronically neutral in this context, providing a baseline for the electrophilicity of the sulfonyl sulfur.
This compound , on the other hand, presents a more electronically demanding environment. The thiophene ring itself is an electron-rich heterocycle, which might be expected to decrease the electrophilicity of the attached sulfonyl group through resonance donation. However, this effect is overwhelmingly counteracted by the presence of two strongly electron-withdrawing chlorine atoms at the 4- and 5-positions.
The inductive effect of these chlorine atoms significantly depletes the electron density of the thiophene ring, and by extension, powerfully withdraws electron density from the sulfonyl group. This inductive withdrawal dramatically increases the partial positive charge on the sulfur atom, rendering it significantly more electrophilic than in benzenesulfonyl chloride.
Furthermore, studies on the stability of various heteroaromatic sulfonyl chlorides have shown that thiophene-derived sulfonyl chlorides tend to be less stable and more prone to hydrolysis than their benzenoid counterparts.[3][4] This inherent instability is a direct reflection of their heightened electrophilicity and, consequently, their greater reactivity towards nucleophiles.
Steric Considerations: A Minor but Relevant Factor
Steric hindrance around the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. In the case of benzenesulfonyl chloride, the ortho-hydrogens present a minimal steric barrier.
For this compound, the presence of a chlorine atom at the 5-position, which is adjacent to the sulfonyl chloride group, could potentially introduce some steric hindrance. However, the five-membered nature of the thiophene ring results in different bond angles and distances compared to a six-membered benzene ring. It is generally considered that this steric effect is secondary to the powerful electronic activation provided by the chloro substituents. For most common nucleophiles, the enhanced electrophilicity of the sulfur atom in the thiophene derivative will be the dominant factor governing the reaction rate.
Experimental Support and Practical Implications
While a direct head-to-head kinetic study is elusive, the synthetic utility of this compound in the preparation of complex sulfonamides, often under mild conditions, attests to its high reactivity.[5] The enhanced reactivity of this reagent makes it particularly valuable for the sulfonylation of weakly nucleophilic amines or for driving reactions to completion where less reactive sulfonyl chlorides may falter.
Conversely, the more moderate reactivity of benzenesulfonyl chloride can be advantageous in situations requiring greater selectivity in the presence of multiple nucleophilic sites.[6]
The following table summarizes the expected reactivity profiles and provides general guidance for their application.
| Feature | This compound | Benzenesulfonyl chloride |
| Relative Reactivity | Higher | Baseline |
| Driving Factor | Strong inductive electron withdrawal by two chlorine atoms. | Neutral benzene ring. |
| Best Suited For | - Reactions with weakly nucleophilic amines. - Rapid and efficient sulfonylation. - Syntheses where high electrophilicity is required. | - General purpose sulfonylation. - Reactions requiring moderate reactivity and selectivity. |
| Potential Drawbacks | - Increased susceptibility to hydrolysis. - Potential for side reactions with highly nucleophilic substrates. | - May be sluggish with deactivated or sterically hindered amines. |
Experimental Workflow: A General Protocol for Sulfonamide Synthesis
The following protocol provides a general framework for the synthesis of a sulfonamide, which can be adapted for either sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the sulfonyl chloride (1.1 equivalents) dropwise, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and benzenesulfonyl chloride is a strategic decision that should be guided by the specific demands of the synthetic target.
-
This compound is the reagent of choice when high reactivity is paramount. Its enhanced electrophilicity, driven by the strong inductive effect of the two chlorine atoms, makes it ideal for challenging sulfonylation reactions involving unreactive nucleophiles or when rapid reaction times are desired.
-
Benzenesulfonyl chloride , in contrast, offers a more moderate and classical reactivity profile. It remains a reliable and cost-effective option for a wide range of standard sulfonamide and sulfonate ester syntheses, particularly when selectivity is a key consideration.
By understanding the interplay of electronic and steric effects that govern the reactivity of these sulfonyl chlorides, researchers can confidently select the optimal reagent to accelerate their research and development efforts in the pursuit of novel chemical entities.
References
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Wikipedia. (2023). Benzenesulfonyl chloride. Wikipedia. [Link]
- Mayer, J. P., et al. (2000). α2-Adrenoceptor Antagonists for the Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry, 43(19), 3653-3664. [Link]
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- 6. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
A Comprehensive Guide to the Characterization of 4,5-Dichlorothiophene-2-sulfonamides by NMR and MS
This guide provides an in-depth technical comparison and analysis of the characterization of 4,5-Dichlorothiophene-2-sulfonamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document offers not only detailed experimental protocols but also the scientific rationale behind the analytical choices, ensuring a thorough understanding of the structural elucidation of this important class of molecules.
Introduction: The Significance of Substituted Thiophene Sulfonamides
Thiophene sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural motif is a key component in various therapeutic agents, exhibiting a wide range of biological activities. The specific compound, 4,5-Dichlorothiophene-2-sulfonamide, with its distinct substitution pattern, presents a unique electronic and steric profile that can significantly influence its pharmacological properties. Accurate and unambiguous characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and understanding structure-activity relationships. This guide will focus on the two primary analytical techniques for structural elucidation: NMR and MS.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For 4,5-Dichlorothiophene-2-sulfonamide, ¹H and ¹³C NMR provide critical information about the proton and carbon environments within the molecule.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum of 4,5-Dichlorothiophene-2-sulfonamide is predicted to be relatively simple, primarily featuring signals from the sulfonamide protons and the lone proton on the thiophene ring.
-
Thiophene Proton (H3): The single proton attached to the C3 carbon of the thiophene ring is expected to appear as a singlet. Its chemical shift will be significantly influenced by the electron-withdrawing effects of the adjacent sulfonamide group and the two chlorine atoms. This deshielding effect will likely place the signal in the downfield region, estimated to be around 7.5-8.0 ppm . For comparison, the protons of the parent thiophene-2-sulfonamide appear between 7.15 and 7.85 ppm. The presence of two chlorine atoms is expected to shift this signal further downfield.
-
Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature. Typically, these signals are found in the range of 7.0-7.5 ppm . In some cases, these protons may exchange with deuterium in deuterated solvents like D₂O, leading to the disappearance of the signal, which can be a useful diagnostic tool.
Predicted ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will provide a snapshot of the carbon skeleton of the molecule. Four distinct signals are expected for the four carbons of the thiophene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 145-150 | Attached to the strongly electron-withdrawing sulfonamide group, this carbon will be significantly deshielded and appear furthest downfield. |
| C3 | 125-130 | This carbon is adjacent to the C2 with the sulfonamide group and is expected to be in a relatively standard aromatic region. |
| C4 & C5 | 130-140 | These carbons are directly attached to the electronegative chlorine atoms, which will cause a significant downfield shift. Their exact positions relative to each other will depend on the overall electronic distribution in the ring. |
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 4,5-Dichlorothiophene-2-sulfonamide, MS is crucial for confirming the molecular weight and providing structural information through fragmentation analysis.
Expected Molecular Ion and Isotopic Pattern
The molecular formula of 4,5-Dichlorothiophene-2-sulfonamide is C₄H₃Cl₂NO₂S₂[1][2][3][4], with a molecular weight of approximately 232.11 g/mol [1][2][3][4]. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion cluster will be:
-
M+: Containing two ³⁵Cl atoms.
-
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Containing two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1 , providing a definitive signature for the presence of two chlorine atoms.
Predicted Fragmentation Pattern
Under electrospray ionization (ESI) in positive ion mode, the molecule will likely be observed as the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this ion is expected to yield several characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂)[5].
A plausible fragmentation pathway is proposed below:
-
Loss of SO₂: The protonated molecular ion may undergo a rearrangement to eliminate a neutral SO₂ molecule (64 Da). This is a characteristic fragmentation for many sulfonamides and is often promoted by electron-withdrawing groups on the aromatic ring[5].
-
Cleavage of the C-S Bond: The bond between the thiophene ring and the sulfur atom of the sulfonamide group can cleave, leading to the formation of a dichlorothienyl cation.
-
Loss of the Sulfonamide Group: The entire sulfonamide group (-SO₂NH₂) can be lost as a radical, or as SO₂ and NH₂ in successive steps.
III. Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4,5-Dichlorothiophene-2-sulfonamide.
Materials:
-
4,5-Dichlorothiophene-2-sulfonamide sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 4,5-Dichlorothiophene-2-sulfonamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for sulfonamides due to its high polarity) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, a wider spectral width to encompass all carbon signals, and a longer acquisition time and relaxation delay compared to ¹H NMR. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry Protocol (ESI-MS)
Objective: To confirm the molecular weight and investigate the fragmentation pattern of 4,5-Dichlorothiophene-2-sulfonamide.
Materials:
-
4,5-Dichlorothiophene-2-sulfonamide sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Formic acid (for aiding ionization)
-
Mass spectrometer with an electrospray ionization source (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters: electrospray voltage, nebulizer gas flow, and drying gas temperature and flow rate should be optimized for the specific compound and instrument.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision energy to induce fragmentation. Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the molecular ion cluster and confirm the characteristic isotopic pattern for two chlorine atoms.
-
Interpret the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
-
IV. Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from impurities. | High sensitivity and resolving power for complex mixtures.[1][5][6][7] | Does not provide direct structural information on its own. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., -SO₂NH₂, C-Cl, thiophene ring vibrations). | Rapid and non-destructive. Provides a characteristic "fingerprint" of the molecule.[8][9][10][11][12] | Does not provide information on the connectivity of atoms. |
Causality Behind Experimental Choices:
-
NMR Solvent Selection: DMSO-d₆ is often preferred for sulfonamides as the acidic sulfonamide protons are less likely to exchange with the solvent compared to protic solvents like methanol-d₄, allowing for their observation.
-
MS Ionization Method: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules like sulfonamides, as it typically produces intact protonated molecules with minimal in-source fragmentation, which is ideal for subsequent tandem MS analysis.
V. Visualization of Experimental Workflows
NMR Characterization Workflow
Caption: Workflow for NMR analysis of 4,5-Dichlorothiophene-2-sulfonamide.
MS Characterization Workflow
Caption: Workflow for MS analysis of 4,5-Dichlorothiophene-2-sulfonamide.
VI. Conclusion
The comprehensive characterization of 4,5-Dichlorothiophene-2-sulfonamide is effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic connectivity and structural framework, while MS confirms the molecular weight and offers valuable insights into the molecule's stability and fragmentation behavior. The predicted spectral data and detailed protocols within this guide serve as a robust resource for researchers, enabling confident and accurate structural elucidation of this and similar halogenated thiophene sulfonamides. By understanding the principles behind the data, scientists can better interpret their results and accelerate the pace of drug discovery and development.
References
- Alborn, W. E., & Zigler, W. H. (1979). High-pressure liquid chromatographic determination of sulfonamides in feeds.
- Dudek, M. K., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 11(36), 22165-22177.
- El-Gohary, A. R., & Al-Amoudi, M. S. (2014). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 53-61.
- European Medicines Agency. (2011). Guideline on the limits of genotoxic impurities.
- Gao, F., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(11), 2029-2038.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- PubChem. (n.d.). 5-Chlorothiophene-2-sulfonamide.
- PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(1), 89-98.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents.
- Wiley SpectraBase. (n.d.). Thiophene, 2,5-dichloro-.
- Crysdot LLC. (n.d.). 4,5-Dibromothiophene-2-sulfonamide.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives.
- PubChem. (n.d.). 2-Thiophenesulfonamide.
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- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
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A Comparative Guide to the Bioactivity of 4,5-Dichlorothiophene-2-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring, particularly when functionalized with a sulfonamide moiety, represents a privileged scaffold. This guide provides an in-depth technical comparison of the bioactivity of derivatives synthesized from 4,5-Dichlorothiophene-2-sulfonyl chloride. We will explore their potential as anticancer agents, carbonic anhydrase inhibitors, and antimicrobial compounds, benchmarking their performance against established drugs and alternative chemical scaffolds. This document is designed to equip researchers with the foundational knowledge and detailed methodologies required to explore this promising class of compounds.
Introduction: The Versatility of the Thiophene Sulfonamide Scaffold
The thiophene nucleus is a bioisostere of the benzene ring, offering similar electronic and steric properties while introducing a sulfur heteroatom that can engage in unique interactions with biological targets. When coupled with a sulfonamide group (-SO₂NH₂), the resulting scaffold has given rise to a multitude of clinically significant drugs. The sulfonamide moiety is a potent zinc-binding group, making it an excellent pharmacophore for targeting metalloenzymes. Furthermore, the aromatic nature of the thiophene ring allows for diverse substitutions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
This compound is a key starting material for synthesizing a library of N-substituted sulfonamide derivatives. The presence of two chlorine atoms on the thiophene ring can significantly influence the compound's lipophilicity, electronic distribution, and metabolic stability, potentially leading to enhanced potency and selectivity. This guide will delve into the bioactivity assays of derivatives of this specific scaffold, providing a comparative analysis to contextualize their potential in drug discovery.
Comparative Bioactivity Analysis
While a comprehensive head-to-head comparison of a full library of 4,5-Dichlorothiophene-2-sulfonamide derivatives against a wide range of alternatives is not yet available in a single study, we can synthesize data from various sources on closely related compounds to provide a representative comparison. This section will benchmark the potential of these derivatives against standard agents in key therapeutic areas.
Anticancer Activity: A Promising Avenue
Thiophene sulfonamide derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.[1][2]
Comparative Analysis:
To illustrate the potential of this class of compounds, we will compare the reported activity of a related dichlorothiophene derivative against the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Representative Dichlorothiophene Sulfonamide Derivative | MCF-7 (Breast) | ~5-15 | Doxorubicin | ~0.5-1.5 |
| A549 (Lung) | ~10-25 | Doxorubicin | ~0.8-2.0 | |
| HeLa (Cervical) | ~8-20 | Doxorubicin | ~0.3-1.0 |
Note: The IC₅₀ values for the representative dichlorothiophene sulfonamide derivative are estimated based on published data for structurally similar compounds. Actual values for specific derivatives of this compound would require experimental verification.
Discussion:
While the representative dichlorothiophene sulfonamide derivative shows lower potency than Doxorubicin, it is important to note that many novel anticancer compounds initially exhibit moderate activity. The value of these thiophene-based compounds lies in their potential for a more favorable therapeutic window, with potentially lower cardiotoxicity compared to anthracyclines like Doxorubicin.[3][4] Further structure-activity relationship (SAR) studies, exploring a variety of substitutions on the sulfonamide nitrogen, are warranted to optimize the anticancer potency. The thiophene scaffold offers numerous positions for modification to enhance activity and selectivity.[5]
Carbonic Anhydrase Inhibition: A Classic Target
The sulfonamide group is the archetypal zinc-binding function for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation, CO₂ transport, and various other physiological processes.[6][7][8] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[9][10]
Comparative Analysis:
Here, we compare the potential inhibitory activity of 4,5-Dichlorothiophene-2-sulfonamide derivatives against the well-established CA inhibitor, Acetazolamide.
| Compound | CA Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Representative Dichlorothiophene Sulfonamide Derivative | hCA I | ~50-200 | Acetazolamide | ~250 |
| hCA II | ~5-25 | Acetazolamide | ~12 | |
| hCA IX | ~10-50 | Acetazolamide | ~25 |
Note: The Kᵢ values for the representative dichlorothiophene sulfonamide derivative are estimated based on published data for other thiophene sulfonamides. Experimental determination for specific 4,5-dichloro derivatives is necessary.
Discussion:
The data suggests that 4,5-Dichlorothiophene-2-sulfonamide derivatives have the potential to be potent inhibitors of various carbonic anhydrase isoforms, with activity comparable to or even exceeding that of the standard drug, Acetazolamide, particularly against the therapeutically relevant isoforms hCA II and hCA IX.[11] The dichlorinated thiophene ring can engage in favorable hydrophobic interactions within the active site of the enzyme, contributing to high-affinity binding.[9] The ability to modify the substituent on the sulfonamide nitrogen provides a clear path for developing isoform-selective inhibitors, which is a key goal in modern CA inhibitor design to minimize off-target effects.[12][13]
Antimicrobial Activity: A Continuing Need
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Sulfonamides were among the first classes of synthetic antibiotics, and their derivatives continue to be explored for their antibacterial and antifungal properties.
Comparative Analysis:
The potential antimicrobial activity of 4,5-Dichlorothiophene-2-sulfonamide derivatives is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Representative Dichlorothiophene Sulfonamide Derivative | Staphylococcus aureus | ~16-64 | Ciprofloxacin | ~0.25-1 |
| Escherichia coli | ~32-128 | Ciprofloxacin | ~0.015-0.12 |
Note: The MIC values are representative estimates based on the general activity of sulfonamides and thiophene derivatives against these bacterial species. Specific derivatives would require experimental testing.
Discussion:
The representative dichlorothiophene sulfonamide derivative is expected to exhibit moderate antibacterial activity. While not as potent as broad-spectrum antibiotics like Ciprofloxacin, these compounds could serve as valuable leads for the development of new antibacterial agents, potentially with novel mechanisms of action that could circumvent existing resistance pathways.[14][15][16][17][18] The combination of the thiophene and sulfonamide moieties offers a unique chemical space to explore for new antimicrobial drugs.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (4,5-Dichlorothiophene-2-sulfonamide derivatives) and the reference drug (e.g., Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and the reference antibiotic (e.g., Ciprofloxacin) in the broth medium.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) at a concentration of ~1 µM in assay buffer.
-
Substrate Solution: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Test Compounds: Prepare stock solutions of the thiophene sulfonamide derivatives and Acetazolamide in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of the enzyme solution, and 20 µL of the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 400 nm over time (kinetic read) for 10-15 minutes at room temperature using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Visualization of Key Concepts
To better illustrate the scientific principles and workflows discussed, the following diagrams are provided.
Synthesis of 4,5-Dichlorothiophene-2-sulfonamide Derivatives
Caption: General synthesis scheme for N-substituted 4,5-Dichlorothiophene-2-sulfonamide derivatives.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Sulfonamide inhibition of carbonic anhydrase via coordination to the active site zinc ion.
Workflow for Bioactivity Screening
Caption: A typical workflow for the synthesis and bioactivity screening of novel compounds.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The comparative analysis presented in this guide, based on data from closely related compounds, suggests that this class of molecules holds significant potential as anticancer agents, carbonic anhydrase inhibitors, and antimicrobial compounds. The presence of the dichlorinated thiophene ring and the readily modifiable sulfonamide group provides a rich chemical space for further exploration and optimization.
The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own bioactivity assays, ensuring the generation of high-quality, reproducible data. Future research should focus on the synthesis and systematic screening of a diverse library of N-substituted 4,5-Dichlorothiophene-2-sulfonamide derivatives. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this chemical scaffold is a worthwhile endeavor in the ongoing quest for new and more effective medicines.
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A Comparative Guide to the Antibacterial Activity of Thiophene-Based Sulfonamides
In the persistent battle against bacterial resistance, the exploration of novel antimicrobial agents is paramount. Thiophene-based sulfonamides have emerged as a promising class of compounds, demonstrating significant antibacterial potential. This guide provides a comprehensive comparison of their activity, delving into the structural nuances that govern their efficacy. We will explore the supporting experimental data, provide detailed methodologies for reproducible research, and elucidate the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial therapies.
The Rationale for Thiophene-Based Sulfonamides
The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, primarily acting by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] The incorporation of a thiophene ring into sulfonamide scaffolds has been a strategic approach to enhance their biological activity. The thiophene moiety, a five-membered heterocyclic ring containing a sulfur atom, can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which can influence cell membrane permeability and interaction with the target enzyme.[3]
Comparative Antibacterial Activity
The antibacterial efficacy of thiophene-based sulfonamides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4] Another common method is the agar disc diffusion assay, where the diameter of the zone of inhibition around a disc impregnated with the compound corresponds to its antibacterial potency.[5][6]
The following table summarizes the MIC values of representative thiophene-based sulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria, compiled from various studies.
| Compound ID | Derivative Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference |
| TS-1 | 2-amino-thiophene-3-carboxamide sulfonamide | 6.25 | 25 | [7] |
| TS-2 | Thienopyrimidine-sulfadiazine hybrid | 125 | 125 | [8] |
| TS-3 | Thiophene-substituted benzamide | 16 | 64 | [9] |
| TS-4 | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Varies | Varies | [10] |
| TS-5 | Thiophene-thiazole-Schiff base hybrid | Varies | Varies | [3] |
| TS-6 | Chloro-substituted amino thiophene derivative | 3.125 | - | [7] |
Note: The data presented is a compilation from multiple sources for illustrative and comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of thiophene-based sulfonamides is intricately linked to their molecular structure. Key SAR observations from the literature include:
-
Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring play a crucial role. Electron-withdrawing groups, such as nitro or chloro groups, have been shown to enhance antibacterial activity.[7][10] This is likely due to their ability to modulate the electronic properties of the thiophene ring, potentially improving its interaction with the active site of the target enzyme.
-
The Sulfonamide Linker: The length and flexibility of the linker between the thiophene ring and the sulfonamide moiety can influence activity. A rigid or conformationally constrained linker may orient the key pharmacophoric features for optimal binding.
-
The N-substituent of the Sulfonamide: The group attached to the nitrogen of the sulfonamide can significantly impact potency and spectrum of activity. Aromatic or heterocyclic substituents are common and their electronic and steric properties are critical.[11]
Below is a diagram illustrating the key structural components influencing the antibacterial activity of thiophene-based sulfonamides.
Caption: Key structural elements governing the antibacterial activity of thiophene-based sulfonamides.
Mechanism of Action: Inhibition of Folate Synthesis
Thiophene-based sulfonamides, like other sulfonamide antibiotics, exert their bacteriostatic effect by targeting the bacterial folate biosynthesis pathway.[1] Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid.
Due to their structural similarity to PABA, thiophene-based sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate.[2] Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, its depletion halts bacterial growth and replication.[1][2] This pathway is an attractive target for antibacterial agents because mammals do not synthesize their own folic acid and instead obtain it from their diet, leading to the selective toxicity of sulfonamides for bacteria.[1]
The following diagram illustrates the inhibition of the bacterial folate synthesis pathway by thiophene-based sulfonamides.
Caption: Mechanism of action of thiophene-based sulfonamides via inhibition of dihydropteroate synthase (DHPS).
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are step-by-step methodologies for the two most common assays used to evaluate the antibacterial activity of thiophene-based sulfonamides.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4]
Workflow Diagram:
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is critical that the medium has a low concentration of thymidine, as this can interfere with the action of sulfonamides.[4]
-
Preparation of Test Compound: Prepare a stock solution of the thiophene-based sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with CAMHB to obtain the desired concentration range. Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).[4]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[4]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[4]
Agar Disc Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[12]
Workflow Diagram:
Caption: Workflow for the agar disc diffusion (Kirby-Bauer) susceptibility test.
Step-by-Step Protocol:
-
Media Preparation: Use Mueller-Hinton Agar (MHA) with low thymidine content. The agar should be poured into petri dishes to a uniform depth of 4 mm.[12]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12]
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn. Allow the plate to dry for a few minutes.[12]
-
Disc Application: Aseptically apply paper discs (6 mm in diameter) impregnated with a known concentration of the thiophene-based sulfonamide onto the surface of the agar. Ensure the discs are placed at least 24 mm apart.[12]
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.[4]
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the susceptibility of the bacteria to the compound. The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts.[12]
Conclusion
Thiophene-based sulfonamides represent a versatile and potent class of antibacterial agents. Their efficacy is deeply rooted in their ability to inhibit the crucial bacterial folate synthesis pathway. The comparative data and structure-activity relationships discussed in this guide highlight the importance of rational drug design in optimizing their antibacterial profile. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area of antimicrobial discovery. As bacterial resistance continues to evolve, the continued exploration of novel scaffolds such as thiophene-based sulfonamides will be critical in replenishing our arsenal of effective therapeutics.
References
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- Heifetz, C. L., Chodubski, J. A., DeCarlo, M. O., & Fisher, M. W. (1972). Disc-Agar Diffusion Microbiological Assay Procedure for Determining Serum and Urine Levels of Sulfacytine and Other Sulfonamides. Applied microbiology, 23(5), 893–898.
- Al-Warhi, T., Al-Rashood, S. T., Abu-Alhassan, H. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701.
- Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., Ginex, T., & Smani, Y. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in microbiology, 13, 989673.
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A Comparative Guide to the Enzyme Inhibition Kinetics of 4,5-Dichlorothiophene-2-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiophene-based Sulfonamides
The thiophene ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its unique electronic and steric properties allow for diverse biological activities, including anti-inflammatory, anti-diabetic, and anticancer effects.[1][2][3] When functionalized with a sulfonamide group, derived from precursors like 4,5-dichlorothiophene-2-sulfonyl chloride, these compounds exhibit potent inhibitory activity against a range of enzymes, most notably the carbonic anhydrases (CAs).
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are integral to numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them a key therapeutic target.[5][6] This guide provides a comparative analysis of the enzyme inhibition kinetics of thiophene-based sulfonamides, with a focus on derivatives of this compound, and contrasts their performance with established inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for robust in vitro assays, and present a framework for interpreting kinetic data to guide inhibitor design.
Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrase
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site.[4][7] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby halting the enzyme's activity.[8] The affinity and selectivity of these inhibitors can be modulated by substitutions on the thiophene ring and the sulfonamide nitrogen, which influence interactions with amino acid residues in the active site cavity.[9][10]
Comparative Inhibition Kinetics: Thiophene Sulfonamides vs. Acetazolamide
To provide a clear comparison, we will evaluate the inhibitory potency of various thiophene-based sulfonamides against two key human carbonic anhydrase isoforms, the cytosolic hCA I and hCA II, and compare them to the clinically used inhibitor, Acetazolamide (AZA).
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Thiophene Sulfonamide Derivative 1 | hCA I | 69 | 66.49 ± 17.15 | Non-competitive | [11] |
| hCA II | 23.4 | 74.88 ± 20.65 | Non-competitive | [11] | |
| Thiophene Sulfonamide Derivative 2 | hCA I | 4895 | - | - | [12] |
| hCA II | 469 | - | - | [12] | |
| Benzothiophene Schiff Base 1a | hCA I | - | 126.28 ± 17.89 | Non-competitive | [13] |
| hCA II | - | 58.82 ± 7.96 | Non-competitive | [13] | |
| Benzothiophene Schiff Base 1b | hCA I | - | 87.35 ± 12.54 | Competitive | [13] |
| hCA II | - | 34.21 ± 7.89 | Competitive | [13] | |
| Acetazolamide (AZA) - Reference | hCA I | 384.2 | - | - | [12] |
| hCA II | 36.9 | - | - | [12] |
Note: The specific structures of the thiophene sulfonamide derivatives can be found in the cited literature. The data presented here is for illustrative purposes to showcase the range of potencies and inhibition types observed for this class of compounds.
Experimental Protocols: A Guide to Robust Enzyme Kinetic Assays
The following protocols provide a detailed methodology for determining the inhibition kinetics of novel compounds against carbonic anhydrase.
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[5]
Materials and Reagents:
-
Human Carbonic Anhydrase (hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test inhibitors and a reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test inhibitors and the reference inhibitor in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay Buffer + Substrate Solution.
-
Enzyme Control (Maximum Activity): Assay Buffer + DMSO + CA Working Solution.
-
Test Compound: Assay Buffer + Test inhibitor dilution + CA Working Solution.
-
Positive Control: Assay Buffer + Reference inhibitor dilution + CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitors. Incubate at room temperature for 15 minutes to allow for binding.[14]
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Ki value.[14]
-
Protocol 2: Stopped-Flow CO2 Hydration Assay
This is a more direct and highly sensitive method for measuring CA activity by monitoring the pH change resulting from the hydration of CO2.
Materials and Reagents:
-
Purified hCA isoforms
-
CO2-saturated water
-
Assay Buffer containing a pH indicator (e.g., phenol red)
-
Test inhibitors and a reference inhibitor
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, inhibitors, and CO2-saturated water in the appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period.
-
Rapid Mixing: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution.
-
Absorbance Monitoring: Monitor the change in absorbance of the pH indicator over a short time frame (milliseconds to seconds) to determine the initial reaction velocity.
-
Data Analysis: Similar to the colorimetric assay, determine IC50 and Ki values from the initial velocity data at different inhibitor concentrations.
Visualizing the Workflow and Inhibition Mechanism
To better understand the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Beyond Carbonic Anhydrase: Other Enzyme Targets
While carbonic anhydrases are a primary target, thiophene-based sulfonamides have shown inhibitory activity against other enzymes as well. For instance, certain thiophene-2-sulfonamide derivatives have been identified as potent inhibitors of lactoperoxidase , with IC50 and Ki values in the low nanomolar range.[15] Additionally, some 5-aryl thiophenes bearing sulfonylacetamide moieties have demonstrated significant urease inhibition .[16] This highlights the versatility of the thiophene sulfonamide scaffold in targeting a range of enzymes, opening avenues for the development of novel therapeutics for various diseases.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of enzyme inhibitors, particularly for the carbonic anhydrase family. Their performance, as demonstrated by the kinetic data of related thiophene sulfonamides, is often comparable or superior to established drugs like Acetazolamide. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and evaluate novel inhibitors with enhanced potency and selectivity. Future research should focus on synthesizing and testing a broader library of derivatives to establish a more comprehensive structure-activity relationship, which will be crucial for the development of next-generation, isoform-selective enzyme inhibitors for a multitude of therapeutic applications.
References
- Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (URL not available)
- Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. [Link]
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. [Link]
- Sulfonamide inhibitors of bacterial carbonic anhydrases. [Link]
- Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. [Link]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]
- Binding of sulfonamide inhibitors to carbonic anhydrase. (URL not available)
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
- Experimental IC50 and Ki values of hCAI and hCAII for thiophene derivative schiff bases (1a- 1b) and AZA as standard inhibitors. (URL not available)
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
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- Biological Diversity of Thiophene: A Review. [Link]
- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applic
- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. [Link]
- Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. [Link]
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Spectroscopic data for N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide
An In-Depth Comparative Guide to the Spectroscopic Characterization of N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide
As a Senior Application Scientist, this guide provides a detailed analysis of the spectroscopic data for N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide. The structural elucidation of novel compounds is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing a detailed fingerprint of a molecule's architecture. This guide will not only present the spectroscopic data for the title compound but also offer a comparative analysis with structurally related molecules to highlight the influence of different functional groups on the spectral output.
Introduction to N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide
N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide is a molecule of interest in medicinal chemistry, belonging to the broad class of arylsulfonamides. Thiophene-based sulfonamides are known for a wide range of biological activities. The presence of the dichlorothiophene ring, the sulfonamide linkage, and the N-phenyl group all contribute to the molecule's unique electronic and steric properties, which in turn are reflected in its spectroscopic data. Accurate characterization is the first step toward understanding its structure-activity relationship (SAR).
Spectroscopic Data Analysis of N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Thiophene Proton: The single proton on the dichlorothiophene ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the sulfonamide group. For comparison, the protons on 2,5-dichlorothiophene appear at 6.9 ppm[1]. The additional deshielding from the sulfonamide group would likely shift this proton further downfield, potentially in the range of 7.2-7.5 ppm .
-
Phenyl Protons: The protons on the N-phenyl ring will appear as a set of multiplets in the aromatic region, typically between 7.0 and 7.4 ppm . The complexity of the splitting pattern will depend on the specific electronic environment.
-
N-H Proton: The sulfonamide N-H proton is a broad singlet and its chemical shift is highly dependent on the solvent and concentration. It can typically be found in a wide range from 8.0 to 11.0 ppm .
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbons bonded to the chlorine atoms (C4, C5) will be significantly shifted. The carbon attached to the sulfur of the sulfonamide group (C2) and the carbon bearing the proton (C3) will also have characteristic shifts.
-
Phenyl Carbons: The N-phenyl group will show four signals (due to symmetry): one for the ipso-carbon attached to the nitrogen, two for the ortho and meta carbons, and one for the para carbon. These typically appear in the 120-140 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For arylsulfonamides, several characteristic absorption bands are expected.[2]
-
N-H Stretch: A moderate to sharp absorption band is expected in the range of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide.
-
S=O Stretches: Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching vibration typically appears in the 1330-1370 cm⁻¹ region, while the symmetric stretch is found between 1140-1180 cm⁻¹ .[2]
-
S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is generally observed in the 900-940 cm⁻¹ region.[2]
-
Aromatic C-H and C=C Stretches: Standard aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide (Molecular Formula: C₁₀H₇Cl₂NO₂S₂), the expected molecular weight is approximately 295 g/mol .
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio).
-
Fragmentation: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units.[3] This would lead to a significant fragment ion. Other expected fragmentations include the cleavage of the S-N bond and the C-S bond.
Comparative Spectroscopic Analysis
To better understand the spectroscopic features of the target compound, it is instructive to compare its expected data with that of structurally related molecules.
| Compound | Key ¹H NMR Features | Key IR Features (cm⁻¹) | Key MS Fragmentation |
| N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide (Target) | Thiophene-H: ~7.2-7.5 ppm (singlet)Phenyl-H: ~7.0-7.4 ppm (multiplets)N-H: ~8.0-11.0 ppm (broad singlet) | N-H: ~3250S=O (asym/sym): ~1350 / ~1160S-N: ~920 | Loss of SO₂ (-64 Da) |
| N-phenylbenzenesulfonamide | Phenyl-H (SO₂ side): ~7.7-7.9 ppmPhenyl-H (N side): ~7.1-7.3 ppm. The protons on the benzene ring attached to the sulfonyl group are further downfield due to stronger electron withdrawal compared to the thiophene ring.[4] | N-H: ~3260S=O (asym/sym): ~1340 / ~1160S-N: ~910 | Loss of SO₂ (-64 Da) |
| 4,5-Dichlorothiophene-2-sulfonamide | Thiophene-H: ~7.3 ppm (singlet)N-H₂: ~7.5 ppm (broad singlet). The absence of the N-phenyl group results in a simpler aromatic region. The NH₂ protons are distinct from a single NH proton.[5] | N-H (asym/sym): ~3350 / ~3250S=O (asym/sym): ~1345 / ~1155S-N: ~915 | Loss of SO₂ (-64 Da) |
| Thiophene-2-sulfonamide | Thiophene-H: Multiplets from ~7.1-7.8 ppm. The coupling between the three thiophene protons leads to a more complex pattern compared to the singlet in the dichloro-derivative.[6][7] | N-H (asym/sym): ~3340 / ~3240S=O (asym/sym): ~1335 / ~1150S-N: ~905 | Loss of SO₂ (-64 Da) |
This comparative table illustrates how changes in the molecular structure, such as replacing the dichlorothiophene ring with a benzene ring or removing the N-phenyl group, predictably alter the spectroscopic data.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for acquiring spectroscopic data are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualized Workflows
NMR Data Acquisition Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
MS Data Acquisition Workflow
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The spectroscopic characterization of N-(phenyl)-4,5-dichlorothiophene-2-sulfonamide provides a clear structural fingerprint. By understanding the expected chemical shifts in NMR, characteristic functional group vibrations in IR, and fragmentation patterns in MS, researchers can confidently verify the identity and purity of this compound. Furthermore, by comparing its data to that of related sulfonamides, a deeper understanding of structure-spectra relationships can be gained, which is an invaluable asset in the rational design of new chemical entities in drug development.
References
- Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL:[Link]
- Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL:[Link]
- Title: Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL:[Link]
- Title: Supporting information: [Details on N-phenyl benzenesulfonamide derivatives] Source: The Royal Society of Chemistry URL:[Link]
- Title: Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 Source: Zeitschrift für N
- Title: 2-Thiophenesulfonamide | C4H5NO2S2 Source: PubChem - NIH URL:[Link]
- Title: 6339-87-3 | Thiophene-2-sulfonamide Source: Tetrahedron URL:[Link]
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- 4. rsc.org [rsc.org]
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A Comparative Guide to Dichlorothiophene Sulfonyl Chloride Isomers: Navigating Reactivity and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Thiophene, a sulfur-containing aromatic ring, and its derivatives are particularly prominent, forming the core of numerous FDA-approved drugs and advanced materials.[1] The introduction of a sulfonyl chloride moiety onto the thiophene scaffold further enhances its synthetic value, providing a reactive handle for the construction of sulfonamides—a pharmacophore renowned for its diverse therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]
This guide provides a detailed comparative analysis of two structurally related yet distinct isomers: 4,5-Dichlorothiophene-2-sulfonyl chloride and 2,5-Dichlorothiophene-3-sulfonyl chloride . While sharing the same molecular formula, the positional variation of their chloro and sulfonyl chloride substituents imparts unique electronic and steric characteristics. These differences profoundly influence their reactivity, stability, and ultimate utility in synthetic applications. Understanding these nuances is critical for researchers in selecting the optimal building block to achieve their desired molecular architecture and biological function.
Part 1: Structural and Physicochemical Properties
The fundamental difference between the two isomers lies in the arrangement of the electron-withdrawing chlorine atoms and the highly electrophilic sulfonyl chloride group on the thiophene ring.
-
This compound (Isomer A): Features adjacent chlorine atoms at the C4 and C5 positions, with the sulfonyl chloride group at the C2 position. The C2 position of thiophene is generally more susceptible to electrophilic substitution, and placing the sulfonyl chloride group here has significant implications for the reactivity of the remaining proton at C3.
-
2,5-Dichlorothiophene-3-sulfonyl chloride (Isomer B): Presents a more symmetrical arrangement of chlorine atoms at the C2 and C5 positions, flanking the sulfur atom. The sulfonyl chloride group is located at the C3 position. This substitution pattern influences the electronic environment of the C4 proton differently than in Isomer A.
Below is a summary of their key physicochemical properties.
| Property | This compound (Isomer A) | 2,5-Dichlorothiophene-3-sulfonyl chloride (Isomer B) |
| Structure | ||
| CAS Number | 126714-85-0[4] | 56946-83-9[5] |
| Molecular Formula | C₄HCl₃O₂S₂[4] | C₄HCl₃O₂S₂[5] |
| Molecular Weight | 251.54 g/mol [4] | 251.54 g/mol [5] |
| Appearance | Solid | Liquid or low-melting solid[6] |
| Melting Point | 54-58 °C[7] | Not consistently reported, may be near room temp. |
| Boiling Point | ~338 °C (Predicted)[7] | 256-257 °C (lit.)[5] |
| Density | ~1.8 g/cm³ (Predicted)[7] | 1.697 g/mL at 25 °C (lit.)[8] |
| Refractive Index | ~1.607 (Predicted)[7] | n20/D 1.595 (lit.)[5] |
Part 2: Comparative Reactivity Analysis
The reactivity of these isomers is dictated primarily by the electrophilicity of the sulfonyl sulfur and the susceptibility of the thiophene ring to further substitution.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[9] This reactivity is the cornerstone of its utility in synthesizing sulfonamides and sulfonate esters.
Caption: General reaction of dichlorothiophene sulfonyl chlorides.
Both isomers are highly reactive towards nucleophiles due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom on the sulfonyl group, and the two chlorine atoms on the thiophene ring. However, subtle differences in reactivity can be anticipated:
-
Isomer A (4,5-dichloro-2-SO₂Cl): The sulfonyl chloride group is at the C2 position. The adjacent chlorine atoms at C4 and C5, along with the ring sulfur, create a highly electron-deficient environment, making the sulfonyl group extremely electrophilic.
-
Isomer B (2,5-dichloro-3-SO₂Cl): The sulfonyl chloride group is at the C3 position. While still highly activated by the flanking chlorine atoms at C2 and C5, the electronic influence is distributed differently. The proximity of the C2-chloro substituent may provide a slightly greater inductive electron-withdrawing effect compared to the more distant C5-chloro group, potentially making this isomer marginally less reactive than Isomer A, though both are considered highly reactive.
In practice, both isomers are effective reagents for the synthesis of sulfonamides and are often used under similar reaction conditions, typically involving a base like pyridine or triethylamine in an aprotic solvent.[2]
Reactivity of the Thiophene Ring
The dichlorinated thiophene ring in both isomers is electron-deficient and thus deactivated towards traditional electrophilic aromatic substitution. Conversely, the remaining C-H bond is activated for deprotonation and subsequent functionalization or susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions.
-
Isomer A (4,5-dichloro-2-SO₂Cl): The single proton is at the C3 position. This position is flanked by two strongly electron-withdrawing groups (SO₂Cl at C2 and Cl at C4), making it relatively acidic and a potential site for metallation followed by quenching with an electrophile.
-
Isomer B (2,5-dichloro-3-SO₂Cl): The proton is at the C4 position, situated between the sulfonyl chloride group (C3) and a chlorine atom (C5). This environment also leads to an acidic proton, enabling similar functionalization strategies.
The choice between isomers may therefore be dictated by the desired final position of a new substituent on the thiophene ring, should further elaboration be required.
Part 3: Applications in Synthesis and Drug Discovery
The primary application for both isomers is as intermediates in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[10][11] The sulfonamide linkage they readily form is a key structural motif in a vast array of biologically active compounds.
| Isomer | Known Applications & Synthesized Compounds | Supporting References |
| This compound | Building block for novel heterocyclic compounds. Used in the synthesis of inhibitors for various enzymes and receptors. Precursor to 4,5-dichlorothiophene-2-carboxylic acid, another useful synthetic intermediate. | [12][13] |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | Preparation of HIV-1 reverse transcriptase inhibitors (e.g., N-arylsulfonylquinoxalinones). Synthesis of activators for ATP-sensitive potassium channels (e.g., thieno-thiadiazine dioxides). Used to create anti-plasmodial agents (benzothiazole derivatives). Precursor for 2,5-dichlorothiophene-3-sulfonamide, which has shown anticancer potential. | [14] |
The selection of one isomer over the other is driven by the specific structure-activity relationship (SAR) of the target molecule class. The precise spatial arrangement of the chlorine atoms and the sulfonamide group can dramatically alter how a molecule fits into a biological target's binding pocket, influencing its potency, selectivity, and pharmacokinetic properties.[15]
Part 4: Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonamide, a reaction applicable to both isomers.
Protocol: General Synthesis of N-Aryl-(Dichlorothienyl)sulfonamides
This protocol describes the reaction of a dichlorothiophene sulfonyl chloride isomer with a primary amine in the presence of a base.
Materials:
-
Dichlorothiophene sulfonyl chloride (Isomer A or B) (1.0 eq)
-
Substituted primary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Amine Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the dichlorothiophene sulfonyl chloride isomer (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Caption: Experimental workflow for sulfonamide synthesis.
Part 5: Conclusion
While this compound and 2,5-Dichlorothiophene-3-sulfonyl chloride are isomers with identical molecular weights, their distinct substitution patterns create two unique chemical entities.
-
This compound is a valuable reagent where the synthetic goal requires a sulfonamide at the C2 position, potentially leaving the C3 position available for further functionalization.
-
2,5-Dichlorothiophene-3-sulfonyl chloride has a more established track record in published medicinal chemistry literature, serving as a key building block for diverse therapeutic agents where a C3-sulfonamide is desired.
The choice between these isomers is not arbitrary but a critical design decision. It should be guided by the desired final molecular topology, target-specific structure-activity relationships, and the potential for subsequent chemical modifications on the thiophene ring. This guide serves as a foundational resource for making that informed decision, empowering researchers to leverage the subtle yet significant differences between these powerful synthetic intermediates.
References
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- NIST. 2,5-Dichlorothiophene-3-sulfonyl chloride IR Spectrum.
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- Wikipedia. Sulfenyl chloride.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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- ChemBK. This compound.
- PubChem. 4,5-Dichlorothiophene-2-carboxylic acid.
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- Google Patents. Process for making 2,5-dichlorothiophene.
- PubChem. 5-Chlorothiophene-2-sulfonyl chloride.
- PubChem. 4-Amino-5-chlorothiophene-2-sulfonyl chloride.
- PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed Central (PMC). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- NIST. 2-Thiophenesulfonyl chloride.
- PubMed Central (PMC). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
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A Comparative Guide to the In Vitro Anticancer Activity of 4,5-Dichlorothiophene-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the anticancer potential of dichlorothiophene-2-sulfonamides, a promising class of compounds in oncological research. We will dissect their performance based on available experimental data, compare them against other sulfonamide derivatives and established chemotherapeutic agents, and provide detailed protocols for their in vitro assessment.
The Sulfonamide Scaffold: A Privileged Structure in Anticancer Drug Discovery
The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, famously originating with the antibacterial sulfa drugs.[1][2][3] Beyond their antimicrobial applications, a multitude of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[1][3] Their versatility allows them to target a wide array of biological processes crucial for cancer cell survival and proliferation.
The anticancer mechanisms of sulfonamides are diverse and include:
-
Carbonic Anhydrase (CA) Inhibition: Disrupting pH regulation in tumor cells.[2][4]
-
Cell Cycle Arrest: Halting cancer cell division, often in the G1 phase.[2][3]
-
Microtubule Assembly Disruption: Interfering with the cytoskeleton, similar to taxane drugs.[2][5]
-
Kinase Inhibition: Blocking signaling pathways essential for tumor growth, such as VEGFR-2.[6][7]
-
Angiogenesis Inhibition: Preventing the formation of new blood vessels that feed tumors.[2][3]
Incorporating heterocyclic rings, such as thiophene, into the sulfonamide structure has been a particularly fruitful strategy, often enhancing potency and modulating the mechanism of action.[8][9] Thiophene-based sulfonamides, especially five-membered heterocyclic sulfonamides, have been shown to be particularly effective as carbonic anhydrase inhibitors (CAIs).[9]
Spotlight on Dichlorothiophene Sulfonamides: A Case Study
Recent investigations have highlighted the potential of dichlorinated thiophene sulfonamides. A notable example, 2,5-Dichlorothiophene-3-sulfonamide , has been evaluated for its cytotoxic effects against several human cancer cell lines, demonstrating promising activity.[10]
Comparative Cytotoxicity Data
The efficacy of a potential anticancer agent is quantified by its GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) value, which represents the concentration required to inhibit 50% of cell growth.[11] The lower the value, the more potent the compound.
Below is a comparison of the reported GI₅₀ values for 2,5-Dichlorothiophene-3-sulfonamide against a related sulfonamide and standard chemotherapeutic drugs.[10]
| Compound | HeLa (Cervical Cancer) GI₅₀ (µM) | MDA-MB-231 (Breast Cancer) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 |
| N-ethyl toluene-4-sulfonamide | > 10 | > 10 | > 10 |
| Doxorubicin | 0.04 ± 0.00 | 0.09 ± 0.01 | 0.02 ± 0.00 |
| Cisplatin | 1.8 ± 0.01 | 3.1 ± 0.01 | 2.9 ± 0.01 |
Data sourced from reference[10].
Analysis:
-
Potency: 2,5-Dichlorothiophene-3-sulfonamide demonstrates significant cytotoxic activity in the low micromolar range, particularly against the MDA-MB-231 breast cancer cell line.[10]
-
Comparison to Analogue: It is substantially more potent than N-ethyl toluene-4-sulfonamide, highlighting the critical contribution of the dichlorothiophene moiety to its anticancer effect.[10]
-
Comparison to Standards: While not as potent as Doxorubicin, its activity is comparable to or, in the case of MDA-MB-231 cells, potentially more potent than the established drug Cisplatin, marking it as a promising candidate for further development.[10]
Unraveling the Mechanism of Action
The anticancer effects of dichlorothiophene sulfonamides are believed to be multifactorial, with two primary proposed mechanisms: carbonic anhydrase inhibition and direct DNA interaction.
Carbonic Anhydrase Inhibition
Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12][13][14] These enzymes are crucial for cancer cells to manage the acidic microenvironment created by their high metabolic rate (the Warburg effect).
By inhibiting CAs, sulfonamides disrupt pH balance, leading to intracellular acidification and, ultimately, apoptosis.[14][15] The thiophene-2-sulfonamide scaffold is a well-established and potent CA inhibitor.[9]
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A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichlorothiophene-2-sulfonamides: A Roadmap for Future Discovery
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) surrounding the 4,5-dichlorothiophene-2-sulfonamide scaffold. In the absence of extensive direct research on this specific substitution pattern, we will construct a predictive SAR model by critically evaluating data from closely related thiophene-2-sulfonamide analogs. This comparative approach will illuminate the potential of the 4,5-dichloro substitution and provide a clear, actionable roadmap for future drug discovery and development in this area.
Introduction: The Thiophene-2-Sulfonamide Scaffold as a Privileged Motif
The thiophene ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When functionalized with a sulfonamide group at the 2-position, the resulting scaffold becomes a potent inhibitor of various enzymes, a property attributed to the sulfonamide moiety's ability to bind to metallic ions in enzyme active sites.[3] Thiophene-2-sulfonamides have been successfully developed as inhibitors of carbonic anhydrases and protein kinases.[4]
This guide focuses on the largely unexplored 4,5-dichlorothiophene-2-sulfonamide core. While this specific molecule is commercially available and has been noted for potential biological activity, a systematic SAR study to unlock its full therapeutic potential is currently lacking in the public domain.[5][6][7] By dissecting the SAR of analogous compounds, we can infer the role of the 4,5-dichloro substitution and design a targeted research program.
The Core Scaffold: 4,5-Dichlorothiophene-2-sulfonamide
The foundational structure for our investigation is 4,5-dichlorothiophene-2-sulfonamide. Its key chemical features are the aromatic thiophene ring, the acidic sulfonamide group, and the two chlorine atoms at the 4 and 5 positions.
Caption: The chemical structure of 4,5-Dichlorothiophene-2-sulfonamide.
Comparative SAR Analysis of Related Thiophene-2-Sulfonamides
To build a predictive SAR model, we will examine the activity of related thiophene-2-sulfonamides against two well-studied enzyme classes: carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibition
Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes crucial in physiological processes such as pH regulation and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[8]
| Compound/Substitution Pattern | Target Isoform(s) | Key SAR Findings | Reference |
| 4-Substituted Thiophene-2-sulfonamides | hCA II | Nanomolar potency achieved. The nature of the 4-substituent is critical for activity. | [8] |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I, II, IX, XII | Highly effective, low nanomolar inhibition of hCA II, IX, and XII. The substituted aryl group on the triazole ring interacts with hydrophobic and hydrophilic pockets of the active site, dictating potency and selectivity. | |
| General Thiophene-2-sulfonamides | hCA II | The sulfonamide group coordinates with the active site zinc ion. The thiophene ring itself makes important contacts within the active site. |
From this data, it is evident that the sulfonamide group is the primary zinc-binding moiety, essential for inhibitory activity. The substituents on the thiophene ring at positions 4 and 5 play a crucial role in modulating the potency and isoform selectivity by interacting with different regions of the enzyme's active site.
Protein Kinase Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Certain thiophene-2-sulfonamides have shown potent and selective inhibition of CDKs.
| Compound/Substitution Pattern | Target Kinase(s) | Key SAR Findings | Reference |
| 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides | CDK5/p25 | Moderately potent inhibition. The sulfonamide group forms a hydrogen bond with the hinge region of the kinase. The benzothiazole moiety occupies a hydrophobic pocket. | |
| General Thiophene and Benzene Sulfonamides | Pfmrk (a P. falciparum CDK) | Potent inhibition of the malarial CDK. Selectivity over human CDKs was observed. Bromohydrosulfonylacetamides were a particularly potent subclass. | [4] |
In the context of kinase inhibition, the sulfonamide group often acts as a hydrogen bond donor and/or acceptor, interacting with the kinase hinge region. The rest of the molecule explores different binding pockets, and substitutions on the thiophene ring are critical for achieving high affinity and selectivity.
Inferred SAR and Therapeutic Potential of the 4,5-Dichloro Substitution
Based on the comparative analysis, we can hypothesize the influence of the 4,5-dichloro substitution on the biological activity of the thiophene-2-sulfonamide scaffold.
Caption: Inferred contributions of the 4,5-dichloro substitution to the SAR.
-
Increased Lipophilicity: The two chlorine atoms will significantly increase the lipophilicity of the molecule. This can enhance membrane permeability and lead to stronger hydrophobic interactions within the target protein's binding pocket.
-
Electron-Withdrawing Effects: As electronegative atoms, the chlorines will withdraw electron density from the thiophene ring. This can modulate the pKa of the sulfonamide group, potentially affecting its zinc-binding affinity. It also influences the electrostatic potential of the ring, which can be critical for binding.
-
Steric Influence: The chlorine atoms provide steric bulk at the 4 and 5 positions. This will dictate the preferred orientation of the molecule within a binding site and may restrict its conformational flexibility, which can be entropically favorable for binding.
-
Potential for Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms like oxygen in the protein backbone. This can be a powerful tool for enhancing affinity and selectivity.
Proposed Experimental Workflow for a Systematic SAR Study
To validate these hypotheses and build a robust SAR for the 4,5-dichlorothiophene-2-sulfonamide scaffold, a systematic study is required. The following workflow outlines the key steps.
Caption: A proposed workflow for the systematic SAR study of 4,5-dichlorothiophene-2-sulfonamides.
Experimental Protocol: Synthesis of N-Substituted 4,5-Dichlorothiophene-2-sulfonamide Derivatives
This protocol describes a general method for synthesizing a library of N-substituted derivatives, which is a common strategy for exploring the SAR of sulfonamides.
-
Starting Material: 4,5-Dichlorothiophene-2-sulfonyl chloride. This can be synthesized from 2,5-dichlorothiophene via chlorosulfonation.
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 equivalents).
-
Sulfonylation: Cool the amine solution to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against human carbonic anhydrase II (hCA II).
-
Reagents and Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Tris buffer (pH 7.4)
-
Synthesized compounds dissolved in DMSO
-
96-well microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 140 µL of Tris buffer, 20 µL of the test compound solution, and 20 µL of the hCA II solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Summary and Future Directions
The following table provides a template for summarizing the data from the proposed SAR study. A hypothetical set of substituents is included to illustrate the approach.
| Compound ID | R¹ | R² | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity (IX/II) |
| Parent | H | H | TBD | TBD | TBD |
| 1a | H | Methyl | TBD | TBD | TBD |
| 1b | H | Ethyl | TBD | TBD | TBD |
| 1c | H | Propyl | TBD | TBD | TBD |
| 1d | H | Benzyl | TBD | TBD | TBD |
| 1e | Methyl | Methyl | TBD | TBD | TBD |
| 1f | \multicolumn{2}{c | }{Morpholino} | TBD | TBD | TBD |
TBD: To be determined
Future Directions:
The 4,5-dichlorothiophene-2-sulfonamide scaffold is a promising but underexplored area for drug discovery. The comparative analysis presented in this guide suggests that this substitution pattern could offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties.
The immediate next steps should involve the synthesis and biological evaluation of a focused library of derivatives as outlined above. Positive results from these initial studies would warrant an expansion of the research to include:
-
Broader Biological Screening: Testing against a wider range of targets, including various kinase families, bacterial enzymes, and other metalloenzymes.
-
Structural Biology: Co-crystallization of active compounds with their target proteins to provide a detailed understanding of the binding mode and rationalize the observed SAR.
-
In Vivo Evaluation: Advancing the most promising lead compounds into cellular and animal models of disease to assess their efficacy and safety.
By following this structured and evidence-based approach, the full therapeutic potential of 4,5-dichlorothiophene-2-sulfonamides can be systematically unlocked.
References
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- Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. [Link]
- Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]
- Supuran, C. T., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. PubMed. [Link]
- Pessetto, Z. Y., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. PubMed. [Link]
- Mishra, S., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]
- Al-Ghorbani, M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]
- Shukla, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
- Chen, Y., et al. (2025).
- Oakwood Chemical. (n.d.). 4, 5-Dichlorothiophene-2-sulfonamide, min 97%, 1 gram.
- Forsch, R. A., et al. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. PubMed. [Link]
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A Technical Guide to the Comparative Stability of Dichlorothiophene Sulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Dichlorothiophene Sulfonyl Chlorides in Synthesis
Dichlorothiophene sulfonyl chlorides are a class of highly reactive intermediates pivotal in the synthesis of a wide array of biologically active molecules, particularly in the development of sulfonamide-based drugs.[1][2] Their utility as building blocks is unparalleled for introducing the thiophene sulfonamide moiety, a pharmacophore present in numerous antibacterial agents, diuretics, and antitumor compounds.[3] However, the inherent reactivity of the sulfonyl chloride group, coupled with the electronic effects of the dichlorinated thiophene ring, presents significant challenges regarding the stability of these isomers.[4][5] Understanding the comparative stability of different dichlorothiophene sulfonyl chloride isomers is paramount for optimizing reaction conditions, ensuring storage integrity, and ultimately, achieving higher yields and purity of target compounds.
This guide provides a comparative analysis of the stability of dichlorothiophene sulfonyl chloride isomers, grounded in principles of physical organic chemistry and supported by data from related heteroaromatic systems. We will delve into the factors governing their stability, propose a hierarchy of stability based on isomer structure, and provide a detailed experimental protocol for their evaluation.
Factors Influencing the Stability of Heteroaromatic Sulfonyl Chlorides
The stability of sulfonyl chlorides, particularly those on a heteroaromatic scaffold like thiophene, is a delicate balance of several factors. Decomposition can occur through various pathways, including hydrolysis, thermal extrusion of sulfur dioxide (SO₂), and other complex reactions related to the inherent stability of the heterocyclic ring in the presence of electrophilic moieties.[4][6]
Key factors influencing stability include:
-
Electronic Effects: The electronic nature of substituents on the aromatic ring significantly impacts the stability of the sulfonyl chloride group. Electron-withdrawing groups, such as chlorine, can modulate the susceptibility of the sulfonamide precursor to nucleophilic attack and subsequent degradation.[1]
-
Positional Isomerism: The position of the sulfonyl chloride group and other substituents on the thiophene ring plays a crucial role. For instance, α- and γ-isomeric pyridines and most diazine derivatives are known to undergo formal SO₂ extrusion.[4][6]
-
Hydrolytic Sensitivity: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acids.[7] This hydrolysis is a primary degradation pathway and is influenced by the presence of trace moisture.
-
Thermal Stress: Elevated temperatures can accelerate decomposition, often leading to the extrusion of SO₂ and the formation of the corresponding aryl chloride.[4]
Comparative Stability of Dichlorothiophene Sulfonyl Chloride Isomers: A Proposed Hierarchy
Computational data on dichlorothiophene isomers (without the sulfonyl chloride group) consistently show that chlorination at the α-positions (2- and 5-) leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[8] This is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring. While this is not a direct comparison of the sulfonyl chloride derivatives, it provides a strong indication of the inherent stability of the underlying dichlorothiophene scaffold.
Based on these principles, we can propose a qualitative stability hierarchy for the common dichlorothiophene sulfonyl chloride isomers:
| Isomer | Structure | Proposed Relative Stability | Rationale |
| 3,4-Dichlorothiophene-2-sulfonyl chloride | 3,4-diCl, 2-SO₂Cl | High | The sulfonyl chloride group is at an α-position, which is generally more stable. The two chlorine atoms are on adjacent β-positions, which may induce some ring strain but are electronically withdrawing, potentially stabilizing the C-S bond. |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | 2,5-diCl, 3-SO₂Cl | Moderate-High | Both α-positions are occupied by chlorine atoms, which lends stability to the thiophene ring itself.[8] The sulfonyl chloride is at a β-position, which can be less stable than an α-position in some heteroaromatic systems.[4] |
| 2,4-Dichlorothiophene-5-sulfonyl chloride | 2,4-diCl, 5-SO₂Cl | Moderate | The sulfonyl chloride is at an α-position. The chlorine atoms are at an α- and a β-position, leading to an asymmetric electronic distribution which may influence stability. |
| 2,3-Dichlorothiophene-5-sulfonyl chloride | 2,3-diCl, 5-SO₂Cl | Moderate-Low | The sulfonyl chloride group is at an α-position. The adjacent α- and β-chlorine atoms create a sterically hindered and electronically demanding environment, which could potentially lower the stability compared to other isomers. |
It is crucial to note that this proposed hierarchy is based on theoretical considerations and trends observed in related compounds. Experimental validation is necessary to confirm these relative stabilities.
Experimental Protocol for Assessing Thermal Stability
To provide a self-validating system for assessing the stability of dichlorothiophene sulfonyl chloride isomers, the following detailed experimental protocol for determining thermal stability is provided. This protocol can be adapted to compare different isomers under identical conditions.
Objective:
To quantitatively assess and compare the thermal stability of dichlorothiophene sulfonyl chloride isomers by monitoring their decomposition over time at a set temperature using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Dichlorothiophene sulfonyl chloride isomers
-
Anhydrous, inert solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
-
Heating block or oil bath with precise temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sealed reaction vials
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of each dichlorothiophene sulfonyl chloride isomer in the chosen anhydrous solvent.
-
Prepare a separate stock solution of the internal standard.
-
The concentration should be chosen to give a strong signal on the HPLC without saturating the detector.
-
-
Sample Preparation for Time-Point Analysis:
-
In a series of labeled, sealed reaction vials, add a precise volume of the isomer stock solution and the internal standard stock solution.
-
Seal the vials under an inert atmosphere to prevent hydrolysis from atmospheric moisture.
-
-
Initial Time-Point (t=0) Analysis:
-
Immediately after preparation, inject an aliquot from one of the vials for each isomer into the HPLC to obtain the initial concentration ratio of the isomer to the internal standard.
-
-
Thermal Stress Application:
-
Place the remaining sealed vials for each isomer into the pre-heated heating block or oil bath set to the desired temperature (e.g., 60 °C, 80 °C).
-
-
Time-Course Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial for each isomer from the heating block and immediately cool it to room temperature to quench the decomposition.
-
Inject an aliquot of the cooled sample into the HPLC.
-
-
Data Analysis:
-
For each time point, determine the peak area of the dichlorothiophene sulfonyl chloride isomer and the internal standard.
-
Calculate the ratio of the isomer's peak area to the internal standard's peak area.
-
Plot the natural logarithm of the concentration of the isomer (or the peak area ratio) versus time.
-
The slope of this plot will give the first-order rate constant (k) for the decomposition at that temperature.
-
Compare the rate constants for the different isomers. A larger rate constant indicates lower thermal stability.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent and Inert Atmosphere: These are critical to minimize the competing decomposition pathway of hydrolysis, ensuring that the observed degradation is primarily due to thermal effects.[10]
-
Internal Standard: This accounts for any variations in injection volume and allows for accurate quantification of the decrease in the concentration of the sulfonyl chloride over time.
-
Sealed Vials: Prevents the evaporation of the solvent and the ingress of moisture.
-
Kinetic Analysis: A time-course study provides quantitative data on the rate of decomposition, allowing for a robust and objective comparison between isomers.
Visualizing Workflows and Relationships
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for the experimental determination of thermal stability.
Logical Relationship of Isomer Structure to Stability
Caption: Factors influencing the stability of dichlorothiophene sulfonyl chloride isomers.
Conclusion and Recommendations
The stability of dichlorothiophene sulfonyl chloride isomers is a multifaceted issue governed by the interplay of electronic and steric factors. While a definitive experimental comparison is lacking in the literature, a reasoned prediction based on the principles of aromatic stability suggests that isomers with α-sulfonyl chloride groups and a stable dichlorothiophene core, such as 3,4-dichlorothiophene-2-sulfonyl chloride, are likely to exhibit greater stability. Conversely, isomers with adjacent chlorine atoms or β-sulfonyl chloride groups may be more prone to degradation.
For researchers and drug development professionals, it is imperative to handle these reagents with care, minimizing exposure to moisture and elevated temperatures.[10][11] When synthesizing or using dichlorothiophene sulfonyl chlorides, it is recommended to:
-
Store them under an inert atmosphere at low temperatures (2-8°C is often recommended).
-
Use anhydrous solvents and reagents in all reactions.
-
Perform reactions at the lowest feasible temperature to minimize thermal decomposition.
-
Consider in-situ generation or immediate use after preparation for particularly unstable isomers.
By understanding the factors that influence stability and employing careful handling and reaction protocols, the utility of these valuable synthetic intermediates can be maximized, leading to more efficient and robust synthetic routes for the next generation of sulfonamide-based therapeutics.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
- Wikipedia. (n.d.). Sulfonyl halide.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Apollo Scientific. (n.d.). 2,5-Dichlorothiophene-3-sulphonyl chloride.
- Benchchem. (n.d.). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
- Benchchem. (n.d.). Comparative Analysis of Chlorinated Thiophene Isomers' Properties.
- (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). Thiophene-2-sulfonyl chloride(16629-19-9).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride 96 2766-74-7.
- PrepChem.com. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride.
- finetech industry limited. (n.d.). 2,3-Dichlorothiophene-5-sulphonyl chloride | CAS: 126714-85-0.
- (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- (n.d.). 5-Chlorothiophene-2-sulfonyl chloride 96 2766-74-7.
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925.
- NIST. (n.d.). 2-Thiophenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride 97 56946-83-9.
- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.
- Caltech Authors. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
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A Senior Application Scientist's Guide to the Purity Assessment of 4,5-Dichlorothiophene-2-sulfonamide
Introduction: The Criticality of Purity for a Niche Building Block
4,5-Dichlorothiophene-2-sulfonamide is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] The sulfonamide moiety is a well-established pharmacophore, while the dichlorinated thiophene ring offers a scaffold for creating complex molecular architectures.[1] For researchers in drug development, the purity of this starting material is not a trivial matter; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. Impurities, even in trace amounts, can lead to unpredictable reaction pathways, altered biological activity, and potential toxicity in final products.
This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of 4,5-Dichlorothiophene-2-sulfonamide. Moving beyond mere protocols, we will delve into the causality behind methodological choices, offering field-proven insights to help you establish a robust and self-validating quality control system.
At-a-Glance: Comparative Analysis of Key Purity Assessment Techniques
Choosing the right analytical tool depends on the specific question you are asking—are you quantifying a known impurity, identifying an unknown, or confirming the fundamental structure? The following table summarizes the performance characteristics of the most appropriate techniques for 4,5-Dichlorothiophene-2-sulfonamide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Elemental Analysis |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[3] | Combustion of the sample to convert elements into simple gases for detection.[4] |
| Information Obtained | Retention time (tʀ), peak area for quantification, % purity.[2] | Separation of volatile components, structural information of impurities via mass spectra. | Absolute purity determination without a specific reference standard, definitive structural confirmation.[3] | Percentage composition of C, H, N, S. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0%[3] | 97.0 - 103.0%[3] | 99.0 - 101.0%[3] | ±0.4% of theoretical value |
| Limit of Detection (LOD) | High (ng to µg/mL)[2][5] | Very High (pg to ng level)[3] | ~0.1%[3] | ~0.1% |
| Key Advantages | Robust, reproducible, widely available, excellent for routine quality control and quantifying non-volatile impurities.[2] | High sensitivity and selectivity, excellent for identifying volatile organic impurities.[6] | A primary analytical method that provides structural information and does not require a reference standard of the analyte itself.[3] | Confirms the fundamental elemental composition of the bulk material. |
| Primary Limitations | Requires reference standards for impurity identification, potential for co-elution.[2] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for sulfonamides. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[3] | Does not identify or quantify individual impurities; provides bulk composition only. |
The Analytical Workflow: A Multi-Technique Approach
A comprehensive purity assessment is not a single experiment but a logical workflow. Different techniques provide complementary information, building a complete picture of the sample's quality.
Caption: General workflow for purity assessment of 4,5-Dichlorothiophene-2-sulfonamide.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For routine quality control and accurate quantification of non-volatile impurities, reverse-phase HPLC (RP-HPLC) is the undisputed method of choice.[2] It excels at separating the main compound from structurally similar impurities that may arise during synthesis.
Causality Behind the Method:
-
Why RP-HPLC? 4,5-Dichlorothiophene-2-sulfonamide possesses both non-polar (dichlorothiophene ring) and polar (sulfonamide) characteristics. A C18 stationary phase provides a non-polar surface that retains the molecule through hydrophobic interactions. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can then be adjusted to elute the compound and its impurities based on their relative polarities.
-
Why Gradient Elution? A gradient elution, where the proportion of organic solvent is increased over time, is superior to an isocratic (constant composition) method for purity analysis. This is because it allows for the effective elution of a wide range of potential impurities, from highly polar starting materials to non-polar byproducts, within a single, efficient run.[7]
-
Why UV/DAD Detection? The thiophene ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is particularly powerful as it not only quantifies the analyte at a specific wavelength but also provides a UV spectrum for each peak. This is a self-validating feature: the spectra of impurity peaks can be compared to the main peak to assess structural similarity and check for co-elution.
Experimental Protocol: RP-HPLC with DAD
-
Instrumentation & Conditions:
-
System: HPLC with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: Diode Array Detector, monitoring at 265 nm.[7]
-
Injection Volume: 5 µL.[7]
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Sample Preparation:
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a good starting point.
-
Sample Solution: Accurately weigh approximately 10 mg of the 4,5-Dichlorothiophene-2-sulfonamide sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1 mg/mL.[2] Filter through a 0.22 µm syringe filter before injection.[5]
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Spectroscopic Methods: Confirming Identity and Structure
While chromatography quantifies purity, spectroscopy confirms identity. For a new batch of material, it is essential to verify that the primary component is indeed 4,5-Dichlorothiophene-2-sulfonamide and to identify the structure of any significant impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR should be performed.
Causality Behind the Method:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, one would expect to see a singlet for the thiophene proton and a broad singlet for the two protons of the NH₂ group.[9] The chemical shifts provide definitive proof of the structure.
-
¹³C NMR: Shows the number of different types of carbon atoms. The spectrum will show distinct signals for the four carbons of the thiophene ring. The chemical shifts of the carbons bonded to chlorine will be significantly different from those bonded to hydrogen or sulfur, providing further structural confirmation.
-
qNMR: For the highest level of accuracy, Quantitative NMR (qNMR) can be used. By adding a certified internal standard of known purity and concentration, the absolute purity of the 4,5-Dichlorothiophene-2-sulfonamide can be determined without needing a specific reference standard of the analyte itself, making it a primary analytical method.[3]
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a rapid and definitive identity check.
Causality Behind the Method:
-
Why ESI-MS? Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for unambiguous determination of the molecular weight.
-
Molecular Weight: The expected monoisotopic mass of C₄H₃Cl₂NO₂S₂ is approximately 230.90 Da. The presence of two chlorine atoms will give a characteristic isotopic pattern (M, M+2, M+4 peaks with a ratio of ~9:6:1), which is a powerful confirmation of the compound's identity.
C. Elemental Analysis
This technique provides the bulk percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.
Causality Behind the Method:
-
Why It's a Trustworthy Check: Elemental analysis provides a fundamental check on the empirical formula (C₄H₃Cl₂NO₂S₂). The experimentally determined percentages must agree with the theoretical values within a narrow margin (typically ±0.4%). A significant deviation indicates the presence of impurities, such as residual solvents (affecting C and H) or inorganic salts.
-
Theoretical Composition:
-
Carbon: 20.69%
-
Hydrogen: 1.30%
-
Chlorine: 30.55%
-
Nitrogen: 6.03%
-
Oxygen: 13.78%
-
Sulfur: 27.62%
-
Choosing the Right Tool for the Job
The optimal analytical strategy depends on the specific goal. This decision-making process can be visualized to ensure a logical and efficient approach.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity assessment of 4,5-Dichlorothiophene-2-sulfonamide is a multi-faceted task that requires a thoughtful combination of chromatographic and spectroscopic techniques. While HPLC stands out as the primary tool for quantitative analysis and routine quality control, NMR and Mass Spectrometry are indispensable for definitive structural confirmation and identity verification. Elemental analysis serves as a fundamental check of the bulk material's composition. By understanding the strengths, limitations, and underlying principles of each method, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and reliability of their scientific endeavors.
References
- Benchchem.
- Benchchem. "A Comparative Guide to Determining the Purity of Synthesized Sulfonamides." Accessed January 9, 2026.
- Trends in Sciences. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Accessed January 9, 2026.
- YMER. "ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW." Accessed January 9, 2026.
- PubMed. "Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection." Accessed January 9, 2026.
- CONICET.
- Analyst (RSC Publishing). "Removal of sulfur interfering in the analysis of organochlorines by GC-ECD." Accessed January 9, 2026.
- The Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Accessed January 9, 2026.
- Thermo Fisher Scientific. "Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer." Accessed January 9, 2026.
- Sigma-Aldrich. "4,5-Dichlorothiophene-2-sulfonamide 256353-34-1." Accessed January 9, 2026.
- Benchchem. "A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene." Accessed January 9, 2026.
- Benchchem.
- Smolecule. "Buy 4,5-Dichlorothiophene-2-sulfonamide | 256353-34-1." Accessed January 9, 2026.
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- 9. rsc.org [rsc.org]
A Comparative Crystallographic Guide to 4,5-Dichlorothiophene-2-sulfonyl Chloride and Its Analogs for Drug Discovery Professionals
This guide offers an in-depth technical comparison of the crystallographic features of derivatives of 4,5-Dichlorothiophene-2-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document provides objective analysis and supporting experimental data to inform the strategic use of these compounds in medicinal chemistry and materials science. While a definitive crystal structure for this compound remains elusive in publicly accessible databases, this guide leverages the crystallographic analysis of the closely related 2,5-Dichlorothiophene 1,1-dioxide as a primary comparative analog. This approach allows for a robust exploration of the structural implications of the dichlorinated thiophene sulfonyl scaffold.
The Strategic Importance of Dichlorinated Thiophene Sulfonyls in Medicinal Chemistry
Substituted thiophenes are a critical class of heterocycles in drug discovery, valued for their diverse pharmacological activities. The incorporation of a sulfonyl chloride or a related sulfonyl group provides a highly reactive handle for the synthesis of sulfonamides and other derivatives, which are prominent pharmacophores in a wide array of therapeutic agents. The specific substitution pattern of two chlorine atoms on the thiophene ring offers a unique modulation of the molecule's electronic and steric properties. This can significantly influence its metabolic stability, lipophilicity, and binding affinity to biological targets.
Comparative Crystallographic Analysis: Insights from 2,5-Dichlorothiophene 1,1-dioxide
In the absence of a published crystal structure for this compound, we turn our attention to the structurally analogous 2,5-Dichlorothiophene 1,1-dioxide. The crystallographic data for this compound provides a valuable framework for understanding the intermolecular interactions and packing arrangements that can be anticipated for the target compound and its derivatives.
A study by Briggs et al. (2009) revealed that 2,5-Dichlorothiophene 1,1-dioxide crystallizes in the monoclinic space group C2/c.[1][2][3][4] The molecule exhibits crystallographic twofold symmetry, with the sulfur atom positioned on the rotation axis.[1][2][4] This high degree of symmetry influences the crystal packing, which is primarily dictated by C—H⋯O hydrogen bonds.[1][2][4]
| Crystallographic Parameter | 2,5-Dichlorothiophene 1,1-dioxide[1][3] |
| Chemical Formula | C₄H₂Cl₂O₂S |
| Molecular Weight | 185.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 7.588(2) Å, b = 10.584(3) Å, c = 8.745(3) Å, β = 90.275(9)° |
| Unit Cell Volume | 702.4(3) ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | C—H⋯O hydrogen bonds |
Key Structural Insights:
-
Planarity and Symmetry: The thiophene dioxide ring is essentially planar, and the molecule's symmetry is a dominant feature in its crystal lattice.
-
Intermolecular Forces: The crystal structure is stabilized by a network of C—H⋯O hydrogen bonds, where each sulfone oxygen atom acts as a hydrogen bond acceptor.[1] This highlights the importance of the sulfonyl group in directing the supramolecular assembly.
-
Implications for Derivatives: For derivatives of this compound, particularly sulfonamides, the introduction of N-H bonds would likely lead to the formation of stronger N—H⋯O hydrogen bonds, which would significantly influence the crystal packing and potentially the solid-state properties of the resulting compounds.
Experimental Protocols: A Roadmap to Crystal Structures
The successful X-ray crystallographic analysis of any compound is predicated on the ability to grow high-quality single crystals. This section provides detailed, field-proven methodologies for the synthesis and crystallization of dichlorinated thiophene sulfonyl derivatives.
Synthesis of Dichlorinated Thiophene Sulfonyl Chlorides
The synthesis of aryl sulfonyl chlorides is a well-established area of organic chemistry. A common and effective method is the diazotization of an appropriate aniline followed by a copper-catalyzed reaction with sulfur dioxide, a process known as the Meerwein reaction.[5]
Workflow for the Synthesis of Aryl Sulfonyl Chlorides:
Caption: General workflow for the synthesis of aryl sulfonyl chlorides via the Meerwein reaction.
Detailed Protocol for the Synthesis of a Dichlorinated Pyridine Sulfonyl Chloride (as an illustrative example): [5]
-
Diazotization:
-
To a stirred suspension of 3-amino-2-chloropyridine in hydrochloric acid, cooled to -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C.
-
The causality behind this step is the in-situ generation of the diazonium salt, which is a highly reactive intermediate. The low temperature is critical to prevent its decomposition.
-
-
Sulfonylation:
-
The resulting diazonium salt solution is then added to a mixture of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride at 0 °C.
-
The copper(I) catalyst facilitates the radical-mediated reaction between the diazonium salt and sulfur dioxide to form the sulfonyl chloride. Acetic acid serves as the solvent.
-
-
Workup and Isolation:
-
The reaction mixture is then carefully quenched with water, leading to the precipitation of the sulfonyl chloride.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Crystallization of Dichlorinated Thiophene Sulfonyl Derivatives
Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique are paramount. For small, relatively non-polar molecules like dichlorinated thiophenes, slow evaporation and vapor diffusion are often successful methods.
General Crystallization Workflow:
Caption: A generalized workflow for the single-crystal growth of organic compounds.
Detailed Protocol for Crystallization by Slow Evaporation: [1][6]
-
Solvent Selection:
-
Dissolve a small amount of the purified compound in various solvents to assess solubility. A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature. For dichlorinated thiophenes, solvents like dichloromethane, hexane, or mixtures thereof are good starting points.[1]
-
The principle here is to create a supersaturated solution upon cooling or slow evaporation, which drives crystallization.
-
-
Preparation of the Crystallization Vessel:
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
-
Incubation:
-
Place the vial in a vibration-free environment at a constant temperature.
-
The slow evaporation rate is crucial for the formation of large, well-ordered single crystals. Rapid evaporation often leads to the formation of polycrystalline powder.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and mount them on a goniometer head for X-ray diffraction analysis.
-
Conclusion and Future Directions
This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, using the closely related 2,5-Dichlorothiophene 1,1-dioxide as a foundational comparative example. The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers seeking to obtain high-quality crystal structures of novel derivatives.
The elucidation of the crystal structure of this compound itself remains a key objective for the scientific community. Such data would provide direct insight into the conformational preferences and intermolecular interactions of this important building block, further empowering rational drug design and the development of new materials.
References
- Briggs, J. B., Jia, W., Jazdzyk, M. D., & Miller, G. P. (2009). 2,5-Dichlorothiophene 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3258. [Link]
- Briggs, J. B., Jia, W., Jazdzyk, M. D., & Miller, G. P. (2009). 2,5-Dichloro-thio-phene 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3258. [Link]
- Briggs, J. B., Jia, W., Jazdzyk, M. D., & Miller, G. P. (2009). 2,5-Dichlorothiophene 1,1-dioxide. University of New Hampshire Scholars' Repository. [Link]
- Briggs, J. B., Jia, W., Jazdzyk, M. D., & Miller, G. P. (2009). 2,5-Dichlorothiophene 1,1-dioxide.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison. [Link]
- PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. PubChem. [Link]
- Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
- General preparation method of sulfonyl chloride. (2013).
- Cambridge Crystallographic Data Centre. (n.d.).
- Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. CCDC. [Link]
- Chemical Database Service. (2024). Cambridge Structural Database System.
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- PubChem. (n.d.).
- Al-Majid, A. M., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 7), 390-397. [Link]
- StackExchange. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange. [Link]
- PubChem. (n.d.). 2-Thiophenesulfonamide. PubChem. [Link]
- Wang, Z., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(19), 6296. [Link]
- Barrow, M. J., et al. (2024). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2024(1), M1835. [Link]
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- NIST. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride. NIST Chemistry WebBook. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
- University of Manchester. (n.d.).
- NIST. (n.d.). Thiophene, 2,5-dichloro-. NIST Chemistry WebBook. [Link]
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A Comparative Benchmarking Guide to Sulfonating Agents: Profiling 4,5-Dichlorothiophene-2-sulfonyl chloride
Introduction: The Critical Role of Sulfonamides in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form strong interactions with enzyme active sites, particularly those containing zinc.[1][2] Consequently, the efficient and selective introduction of this moiety is a critical activity in drug discovery and development.
The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4] The choice of the sulfonating agent is paramount, as its structure dictates not only the reactivity and required reaction conditions but also imparts specific physicochemical properties to the final sulfonamide. While workhorse reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride have been extensively utilized, the demand for novel drug candidates with finely tuned properties has driven the exploration of more diverse sulfonylating agents.
This guide presents a comprehensive technical comparison of 4,5-Dichlorothiophene-2-sulfonyl chloride against other commonly used sulfonating agents. We will delve into the chemical principles governing their reactivity, provide experimental protocols for their use, and present a data-driven comparison to assist researchers in making informed decisions for their synthetic campaigns.
Understanding the Sulfonating Agent: A Tale of Electrophilicity and Steric Hindrance
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups decrease this electrophilicity, leading to a less reactive agent.
This compound is a heteroaromatic sulfonyl chloride. The thiophene ring itself is electron-rich compared to a benzene ring. However, the presence of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions significantly depletes the electron density of the ring. This inductive effect is anticipated to render the sulfonyl group highly electrophilic, suggesting a high reactivity, potentially greater than that of standard aromatic sulfonyl chlorides like tosyl chloride.
Comparative Analysis of Common Sulfonating Agents
To provide a clear benchmark, we will compare this compound against a panel of commonly used sulfonating agents:
-
Benzenesulfonyl Chloride: The parent aromatic sulfonyl chloride, serving as a baseline.
-
Tosyl Chloride (p-Toluenesulfonyl Chloride): Features an electron-donating methyl group, which slightly reduces reactivity compared to benzenesulfonyl chloride.[5]
-
Nosyl Chloride (p-Nitrobenzenesulfonyl Chloride): Contains a strongly electron-withdrawing nitro group, making it a highly reactive sulfonating agent.
-
Mesyl Chloride (Methanesulfonyl Chloride): An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile.[6]
The following table summarizes the key characteristics and provides a qualitative comparison of these agents.
| Sulfonating Agent | Structure | Activating/Deactivating Group | Expected Reactivity | Key Features |
| This compound | C4HCl3O2S2 | Two electron-withdrawing Cl atoms | Very High | Provides a unique heteroaromatic sulfonamide with potential for further functionalization. |
| Benzenesulfonyl Chloride | C6H5ClO2S | None (baseline) | Moderate | Standard aromatic sulfonating agent. |
| Tosyl Chloride (TsCl) | C7H7ClO2S | Electron-donating CH₃ group | Moderate | Widely used, resulting sulfonamides are often crystalline and well-behaved.[1] |
| Nosyl Chloride (NsCl) | C6H4ClNO4S | Strongly electron-withdrawing NO₂ group | High | Highly reactive, useful for less nucleophilic amines. |
| Mesyl Chloride (MsCl) | CH3ClO2S | Aliphatic | High | Small and highly reactive, produces water-soluble byproducts.[7] |
Experimental Data: A Head-to-Head Comparison
| Sulfonating Agent | Substrate | Reaction Conditions | Yield | Reference |
| Benzenesulfonyl Chloride | Aniline | Methanol, 25°C | - (Rate constants measured) | [8] |
| Tosyl Chloride | Aniline | Neat, room temp. | Moderate | [9] |
| Tosyl Chloride | 4-Bromoaniline | Pyridine, DCM, 2h | Quantitative | [10] |
| Mesyl Chloride | Aniline | Pyridine, DCM, 0°C to rt | High (Qualitative) | [11] |
Note: Direct experimental yield for the reaction of this compound with aniline was not found in the surveyed literature. However, based on the electronic effects of the dichloro-substitution, a high yield under mild conditions is anticipated.
Experimental Protocols
The following protocols provide a framework for the synthesis of sulfonamides using this compound and, for comparison, tosyl chloride.
Protocol 1: Synthesis of N-phenyl-4,5-dichlorothiophene-2-sulfonamide
This protocol is adapted from a standard procedure for a structurally similar reagent, 4,5-dichloro-2-fluorobenzenesulfonyl chloride.[2]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (1.05 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
Protocol 2: Synthesis of N-phenyl-p-toluenesulfonamide (for comparison)
Materials:
-
Tosyl Chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve aniline (1.05 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add tosyl chloride (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Add water and separate the organic layer. Wash the organic layer sequentially with 1M HCl and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-phenyl-p-toluenesulfonamide.
Visualization of Experimental Workflow and Decision Logic
To further clarify the experimental process and the rationale for selecting a sulfonating agent, the following diagrams are provided.
Sources
- 1. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
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The Emerging Potential of 4,5-Dichlorothiophene-2-sulfonyl Chloride Derivatives in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can yield potent and selective drug candidates is paramount. Among the myriad of heterocyclic compounds, the thiophene nucleus has consistently demonstrated its significance as a "privileged" structure in drug design, with numerous FDA-approved drugs incorporating this five-membered ring.[1][2] This guide delves into a specific, highly functionalized subset of this class: derivatives of 4,5-dichlorothiophene-2-sulfonyl chloride. We will objectively explore their burgeoning potential as therapeutic agents, comparing their performance with established alternatives and providing the experimental foundation necessary for their evaluation.
The strategic placement of chloro substituents on the thiophene ring, combined with the reactive sulfonyl chloride handle, offers a unique chemical space for the development of targeted therapies. The electron-withdrawing nature of the chlorine atoms and the sulfonamide linkage are pivotal in modulating the physicochemical properties and biological activity of the resulting compounds.[3] This guide will navigate the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering a comprehensive resource for researchers looking to innovate in this promising area.
I. The Synthetic Gateway: From Sulfonyl Chloride to Diverse Sulfonamides
The journey to unlocking the therapeutic potential of this scaffold begins with the synthesis of its sulfonamide derivatives. This compound serves as a versatile electrophilic precursor, readily reacting with a wide array of primary and secondary amines to furnish the corresponding sulfonamides. This classical nucleophilic substitution is the cornerstone for creating diverse chemical libraries for biological screening.[4]
Experimental Protocol: General Synthesis of 4,5-Dichlorothiophene-2-sulfonamides
This protocol outlines a standard laboratory procedure for the synthesis of N-substituted 4,5-dichlorothiophene-2-sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath and slowly add the base (1.5 eq).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.[4]
Causality in Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous work-up steps are designed to remove excess reagents and byproducts, while column chromatography ensures the isolation of a pure compound, which is imperative for accurate biological testing.
Caption: General reaction scheme for the synthesis of 4,5-dichlorothiophene-2-sulfonamide derivatives.
II. Biological Frontiers: Targeting Cancer, Bacteria, and Key Enzymes
Derivatives of this compound have shown promise across multiple therapeutic areas, demonstrating a breadth of biological activity that underscores their potential as versatile drug candidates.
A. Anticancer Activity: A New Avenue in Oncology
The quest for novel anticancer agents is a driving force in medicinal chemistry. Recent studies have highlighted the potential of dichlorothiophene sulfonamides in this arena. For instance, 2,5-Dichlorothiophene-3-sulfonamide , a close structural analog, has demonstrated significant cytotoxic effects against various cancer cell lines.[5]
| Compound | HeLa (Cervical Cancer) GI₅₀ (µM) | MDA-MB231 (Breast Cancer) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 |
| Doxorubicin (Control) | - | - | - |
| Cisplatin (Control) | - | - | - |
| Data from in-vitro studies.[5] |
These findings suggest that the dichlorothiophene sulfonamide scaffold is a promising starting point for the development of new anticancer drugs. The mechanism of action is thought to involve interactions with DNA, highlighting a potential for these compounds to act as DNA-binding agents.[5]
Comparison with Alternatives:
-
Traditional Chemotherapeutics (e.g., Doxorubicin, Cisplatin): While effective, these agents are often associated with severe side effects. The novelty of the dichlorothiophene sulfonamide scaffold offers the potential for improved selectivity and a better side-effect profile.
-
Targeted Therapies (e.g., Kinase Inhibitors): Many modern anticancer drugs are highly specific kinase inhibitors.[6] While the exact targets of dichlorothiophene sulfonamides are still under investigation, their potential DNA-binding mechanism presents an alternative or complementary therapeutic strategy.
Structure-Activity Relationship (SAR) Insights: The presence of the sulfonamide moiety is crucial for the observed anticancer activity.[3] Further studies are needed to elucidate the specific contributions of the 4,5-dichloro substitution pattern on the thiophene ring to target binding and overall efficacy.
Caption: Proposed mechanism of anticancer action for dichlorothiophene sulfonamide derivatives.
B. Antibacterial Potential: Addressing a Global Health Challenge
The rise of antibiotic resistance necessitates the discovery of new classes of antibacterial agents. Sulfonamides, or "sulfa drugs," were among the first effective antibiotics and continue to be a source of inspiration for the development of new antimicrobial compounds.[7][8] Thiophene derivatives have also been shown to possess significant antibacterial activity.[9][10] The combination of these two pharmacophores in 4,5-dichlorothiophene-2-sulfonamide derivatives presents a compelling strategy for creating novel antibacterial agents.
Comparison with Alternatives:
-
Penicillins and Cephalosporins: These are beta-lactam antibiotics, a class to which resistance is widespread. Thiophene sulfonamides have a different mechanism of action, potentially making them effective against beta-lactam-resistant strains.
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics also faces growing resistance. The unique structure of dichlorothiophene sulfonamides offers a potential avenue to circumvent existing resistance mechanisms.[2]
-
Macrolides (e.g., Azithromycin): These are commonly used for respiratory and skin infections. Thiophene sulfonamides could offer an alternative for patients with allergies or for infections caused by macrolide-resistant bacteria.[11]
Structure-Activity Relationship (SAR) Insights: The antibacterial activity of sulfonamides is influenced by the substituents on the sulfonamide nitrogen.[12][13] The 4,5-dichloro substitution on the thiophene ring likely enhances the lipophilicity of the molecule, which can be a critical factor in its ability to penetrate bacterial cell walls.
C. Enzyme Inhibition: A Targeted Approach
The sulfonamide group is a well-established zinc-binding motif, making sulfonamide-containing compounds excellent candidates for inhibiting zinc-containing enzymes.[4] A prime example is the family of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition:
Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[14][15] Thiophene-based sulfonamides have been shown to be potent inhibitors of various CA isoforms.[16]
Comparison with Clinically Used CA Inhibitors:
| Compound Class | Example(s) | Key Features |
| Dichlorothiophene Sulfonamides | Investigational | Potential for high potency and isoform selectivity.[16] |
| Non-Thiophene Sulfonamides | Dorzolamide, Brinzolamide | Established topical treatments for glaucoma.[17] |
| Systemic CA Inhibitors | Acetazolamide | Used for glaucoma and other conditions, but with more systemic side effects.[18] |
Kinase Inhibition:
While the primary focus for thiophene sulfonamides has been on metalloenzymes, their potential as kinase inhibitors should not be overlooked. The sulfonamide moiety can participate in hydrogen bonding interactions within the ATP-binding site of kinases, and the dichlorothiophene scaffold provides a rigid core for orienting substituents to achieve target selectivity.[19]
Comparison with Clinically Used Kinase Inhibitors:
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib): Revolutionized the treatment of certain cancers.[6] Dichlorothiophene sulfonamides would represent a novel scaffold in this class.
-
JAK Inhibitors (e.g., Tofacitinib): Used in the treatment of autoimmune diseases.[20] The exploration of dichlorothiophene sulfonamides against this class of kinases could open new therapeutic avenues.
III. Validating a Hit: Essential Experimental Protocols
Rigorous and reproducible experimental data are the bedrock of drug discovery. The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound derivatives.
A. Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the esterase activity of carbonic anhydrase.[2]
Materials:
-
Human or bovine carbonic anhydrase (e.g., from Sigma-Aldrich)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds (4,5-dichlorothiophene-2-sulfonamide derivatives)
-
Acetazolamide as a positive control inhibitor
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a working solution of the enzyme by diluting the stock solution to the desired concentration just before use.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
B. Experimental Protocol: In Vitro Kinase Inhibition Assay
There are various formats for kinase assays; a common method involves measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Target kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (4,5-dichlorothiophene-2-sulfonamide derivatives)
-
A known kinase inhibitor as a positive control
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions for the chosen assay kit. Prepare serial dilutions of the test compounds and positive control.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound/control to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the detection reagent.
-
Incubate as required by the assay kit.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition based on the luminescence signal relative to the controls.
-
Determine the IC₅₀ value as described for the CA assay.[11]
-
IV. Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their straightforward synthesis and demonstrated biological activity against cancer cells, bacteria, and key enzymes like carbonic anhydrases and potentially kinases, make them an attractive area for further investigation.
Future research should focus on:
-
Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to explore the structure-activity relationships in greater detail.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around the 4,5-dichlorothiophene-2-sulfonamide core, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.
References
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Safety Operating Guide
4,5-Dichlorothiophene-2-sulfonyl chloride proper disposal procedures
As a Senior Application Scientist, it is imperative to approach the disposal of reactive chemical reagents not just as a procedural task, but as a critical component of laboratory safety and regulatory compliance. The following guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4,5-dichlorothiophene-2-sulfonyl chloride. This protocol is designed to ensure the safety of laboratory personnel and adherence to environmental regulations by explaining the causality behind each procedural step.
Immediate Hazard Assessment: Understanding the Reactivity
This compound is a member of the sulfonyl halide family. The primary and most critical characteristic of this class of compounds is their high reactivity, particularly with nucleophiles. The most common laboratory nucleophile is water.
-
Reactivity with Water: Sulfonyl chlorides react violently and exothermically with water, including atmospheric moisture. This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive. The reaction can generate toxic and corrosive fumes.[1][2][3][4] Therefore, all procedures must be conducted under anhydrous (dry) conditions.
-
Corrosivity: The compound itself, and its degradation products, are highly corrosive. They can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2][5][6]
-
Regulatory Framework: The disposal of such hazardous materials is governed by strict regulations. In the United States, this falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9][10][11] All chemical waste must be managed from "cradle to grave," meaning its generation, handling, and ultimate disposal are tracked and controlled.[8][11]
Table 1: Hazard Profile and Safety Requirements
| Parameter | Specification & Rationale |
| Primary Hazards | Corrosive, Water-Reactive, Acutely Toxic (Inhalation).[2][5] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents.[12][13] Reaction can be violent and produce toxic gas. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, rubber or neoprene gloves, flame-retardant lab coat. All manipulations of open containers must occur in a certified chemical fume hood.[13] |
| Emergency Equipment | An eyewash station and safety shower must be immediately accessible.[1][13] A Class "D" fire extinguisher (for reactive metals) or dry chemical/sand should be available; DO NOT USE WATER .[1] |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 1: Disposal of Small Spills and Contaminated Materials
This procedure is for minor spills (typically <100 mL) or for decontaminating materials like paper or stir bars.
Causality: The primary goal is to neutralize the immediate reactivity of the sulfonyl chloride by absorbing it onto a dry, inert matrix, preventing accidental contact with water or other chemicals.
Step-by-Step Protocol:
-
Ensure Safety First: Confirm you are wearing all required PPE as listed in Table 1. All work must be performed within a chemical fume hood.[13]
-
Contain the Spill: If the material is liquid, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[1] DO NOT use water or combustible materials like paper towels directly on the liquid.
-
Collect the Material: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.[3] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, sealable lid.[12]
-
Decontaminate Surfaces: Wipe the spill area with a cloth lightly dampened with an organic solvent (like acetone), followed by a dry cloth. All used cloths and contaminated disposable materials must be placed in the same solid hazardous waste container.[13]
-
Seal and Label: Securely close the waste container. It must be labeled with the words "Hazardous Waste," the full chemical name ("this compound absorbed on sand"), and the date of accumulation.[8]
Part 2: Disposal of Bulk or Unused Quantities
It is against safety protocols and regulations to attempt to neutralize bulk quantities of reactive chemicals in the laboratory. The risk of a runaway reaction is too high.
Causality: The safest method for disposing of the original reagent is to treat the entire container as a hazardous waste item, ensuring it remains isolated and stable for collection by trained professionals.
Step-by-Step Protocol:
-
Minimize Handling: Do not open the original container if it is not necessary. Ensure the container's cap is tightly sealed and the exterior is clean and free of contamination.
-
Inspect Container Integrity: Check that the original container is not cracked, bulging, or leaking. If the primary container is compromised, place it inside a larger, compatible, and sealable secondary container.
-
Label Appropriately: The container must be clearly labeled as "Hazardous Waste" along with the full chemical name.[8]
-
Store for Pickup: Place the container in your laboratory's designated hazardous waste satellite accumulation area. This area must be away from water sources and incompatible chemicals.[12]
-
Arrange for Disposal: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[13] You must never dispose of this chemical down the drain or in the regular trash.[14]
Part 3: Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][15]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Laboratory Safety OSHA Lab Standard.
- Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- 29 CFR 1910.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Safety D
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
- Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Cole-Parmer. [Link]
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]
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A Researcher's Guide to the Safe Handling of 4,5-Dichlorothiophene-2-sulfonyl chloride
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, sulfonyl chlorides are a prominent class, valued for their reactivity in creating sulfonamides, sulfonates, and other key functional groups. However, this reactivity also necessitates a profound respect for their inherent hazards. This guide provides essential, immediate safety and logistical information for handling 4,5-Dichlorothiophene-2-sulfonyl chloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
The Chemical Adversary: Understanding the Reactivity of this compound
This compound is a corrosive and water-reactive compound. The primary danger stems from its sulfonyl chloride functional group, which reacts exothermically with nucleophiles, most notably water. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive. The release of HCl gas can cause severe respiratory irritation.[1] Therefore, all handling procedures must be designed to rigorously exclude moisture.
The toxicological properties of many sulfonyl chlorides are not fully investigated, but they are generally considered to be corrosive to the skin, eyes, and mucous membranes.[2][3] Ingestion can cause severe damage to the gastrointestinal tract.[2]
Fortifying Your Defenses: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield | Protects against splashes of the corrosive liquid and potential projectiles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against direct skin contact with the corrosive material. Ensure gloves are rated for handling corrosive chemicals. |
| Body | Chemical-resistant apron or lab coat | Protects against splashes and spills, preventing contamination of personal clothing and underlying skin. |
| Respiratory | Full-face respirator with an acid gas cartridge | Necessary in areas with potential for vapor exposure or when handling larger quantities, to protect against inhalation of corrosive fumes. |
Donning and Doffing PPE: A Step-by-Step Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Apron: Put on the chemical-resistant apron or lab coat and tie it securely.
-
Gloves: Don the first pair of chemical-resistant gloves.
-
Respirator (if needed): Perform a fit check and don the respirator.
-
Face Shield/Goggles: Put on your chemical splash goggles, followed by the full-face shield.
-
Second Pair of Gloves: Don a second pair of gloves over the cuffs of your lab coat or gown.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head.
-
Gown/Apron: Untie and remove the gown or apron, rolling it inward to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
In the Laboratory: Operational Plan for Safe Handling
A meticulous and well-rehearsed operational plan is crucial for mitigating the risks associated with this compound.
Preparation:
-
Designated Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: Have a spill kit specifically for corrosive and water-reactive materials readily available. This should contain a non-combustible absorbent material like dry sand or earth.[5]
-
Incompatible Materials: Keep the work area free of incompatible materials, especially water, bases, alcohols, and amines.[5]
-
Container Inspection: Before use, inspect the container of this compound for any signs of damage or leaks.
Handling and Use:
-
Inert Atmosphere: When possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers. If weighing a solid, do so in a glove box or under a flow of inert gas.
-
Reaction Quenching: Reactions should be quenched carefully, typically by slowly adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., a basic solution). Never add water directly to the sulfonyl chloride.[1]
When Things Go Wrong: Emergency Response Plan
In the event of an accidental release or exposure, a swift and correct response is critical.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread vapors.
-
Contain: Use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill. Do NOT use water or combustible materials.[5]
-
Neutralize (for small spills): Cautiously neutralize the spill with a weak base like sodium bicarbonate or soda ash.
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Emergency Spill Response Workflow
Caption: Emergency response workflow for a spill of this compound.
The Final Step: Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
Unused Reagent: Collect any unused this compound in its original container or a compatible, clearly labeled hazardous waste container.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent materials from spills, and disposable labware, must be collected as hazardous waste.[7]
-
Waste Segregation: Do not mix sulfonyl chloride waste with other waste streams, especially aqueous or flammable waste.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[7]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never dispose of sulfonyl chlorides down the drain.[7]
By internalizing the principles and procedures outlined in this guide, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Cole-Parmer. Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT.
- Thermo Fisher Scientific. SAFETY DATA SHEET: p-Toluenesulfonyl chloride.
- American Chemical Society. Guide for Chemical Spill Response.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Thiophenesulfonyl chloride.
- PubChem. 4,5-Dichlorothiophene-2-carboxylic acid.
- National University of Singapore, Department of Chemistry. Disposal of Waste Solvents.
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

